molecular formula C6H12N2O B1439465 4-(Aminomethyl)-1-methylpyrrolidin-2-one CAS No. 933723-27-4

4-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B1439465
CAS No.: 933723-27-4
M. Wt: 128.17 g/mol
InChI Key: RYPUQUNUTILSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-5(3-7)2-6(8)9/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPUQUNUTILSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672379
Record name 4-(Aminomethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933723-27-4
Record name 4-(Aminomethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one: A Versatile Pyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 933723-27-4

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-1-methylpyrrolidin-2-one, a functionalized pyrrolidine derivative with significant potential as a building block in contemporary drug discovery and development. While specific data for this compound is emerging, this paper situates its importance within the well-established context of the pyrrolidin-2-one scaffold, a privileged structure in medicinal chemistry. We will explore its fundamental physicochemical properties, discuss plausible synthetic strategies based on established methodologies for related compounds, and delineate its potential applications, particularly in the development of novel therapeutics for central nervous system (CNS) disorders and other conditions. This guide also covers essential safety, handling, and analytical considerations for researchers and drug development professionals working with this and similar chemical entities.

Introduction: The Significance of the Pyrrolidin-2-one Scaffold in Medicinal Chemistry

The five-membered pyrrolidine ring is a cornerstone of medicinal chemistry, widely utilized to develop compounds for treating a range of human diseases.[1] The appeal of this saturated heterocyclic scaffold is multifaceted. Its three-dimensional structure, arising from its sp3-hybridized carbon atoms, allows for a thorough exploration of pharmacophore space, a critical aspect in designing molecules with high target specificity and affinity.[1] Furthermore, the non-planar nature of the pyrrolidine ring, often described as "pseudorotation," contributes to an increased three-dimensional coverage, enhancing molecular diversity and the potential for novel biological activities.[1]

Within the broader class of pyrrolidines, the pyrrolidin-2-one (or γ-lactam) moiety is of particular importance. This structural motif is present in numerous natural products and pharmacologically active agents, underscoring its role in molecular recognition and biological function. The strategic functionalization of the pyrrolidin-2-one core, as seen in this compound, provides medicinal chemists with a versatile platform to introduce key pharmacophoric elements and fine-tune the physicochemical properties of drug candidates.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing its solubility, permeability, metabolic stability, and overall pharmacokinetic profile. While extensive experimental data for this compound is not widely published, we can infer its key characteristics based on its structure and data from closely related analogs.

PropertyValue/InformationSource
CAS Number 933723-27-4N/A
Molecular Formula C₆H₁₂N₂ON/A
Molecular Weight 128.17 g/mol N/A
Appearance Likely a solidN/A
Solubility Expected to be soluble in water and polar organic solventsN/A
Key Structural Features Pyrrolidin-2-one ring, Primary amine (aminomethyl group), N-methylationN/A

The presence of the primary amine and the lactam carbonyl group suggests that this compound will exhibit good aqueous solubility and can participate in hydrogen bonding, which is crucial for target binding. The N-methylation can influence its metabolic stability and cell permeability.

Synthesis Strategies for Pyrrolidin-2-one Derivatives

A plausible synthetic pathway for this compound could involve a multi-step sequence starting from a suitable precursor, as illustrated in the conceptual workflow below.

G cluster_0 Conceptual Synthetic Workflow start Commercially Available Starting Material (e.g., substituted succinimide) step1 Introduction of Aminomethyl Precursor start->step1 Functionalization step2 Reduction of Carbonyl/Imide step1->step2 Reduction step3 N-Methylation step2->step3 Methylation end This compound step3->end

Caption: A generalized workflow for the synthesis of this compound.

A potential laboratory-scale synthesis could be adapted from methods used for similar structures, such as the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which often involve the reduction of a nitrile or azide precursor.

Exemplary Laboratory Protocol (Hypothetical)

Disclaimer: The following protocol is a hypothetical adaptation based on general organic synthesis principles for similar molecules and has not been experimentally validated for this specific compound. Appropriate safety precautions and reaction optimization are essential.

Step 1: Synthesis of a Nitrile Intermediate

  • React a suitable starting material, such as a 4-halo-1-methylpyrrolidin-2-one, with a cyanide source (e.g., sodium cyanide) in a polar aprotic solvent (e.g., DMSO).

  • Heat the reaction mixture under an inert atmosphere and monitor for completion by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify the resulting nitrile intermediate by column chromatography.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve the nitrile intermediate in a suitable solvent (e.g., ethanol or THF).

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney nickel or palladium on carbon).

  • Carefully quench the reaction and perform an appropriate workup to isolate the crude amine.

  • Purify the final product, this compound, by distillation or crystallization.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in drug discovery, with over 60 FDA-approved drugs containing this moiety.[4] Its derivatives have shown a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[5] this compound, with its strategically placed functional groups, is a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization.

Central Nervous System (CNS) Drug Discovery

The pyrrolidin-2-one core is a key feature of the "racetam" class of nootropic drugs, which are investigated for their cognitive-enhancing effects. The structural similarity of this compound to these compounds suggests its potential as a scaffold for developing novel CNS-active agents. The primary amine can serve as a handle for introducing various substituents to modulate activity at different CNS targets, such as neurotransmitter receptors and transporters.[6][7]

G cluster_1 Potential CNS Drug Discovery Applications core 4-(Aminomethyl)-1- methylpyrrolidin-2-one app1 Nootropic Agents core->app1 Cognitive Enhancement app2 Anticonvulsants core->app2 Seizure Control app3 Antidepressants core->app3 Mood Regulation app4 Neuroprotective Agents core->app4 Neuronal Survival

Caption: Potential therapeutic areas for derivatives of this compound in CNS drug discovery.

Other Therapeutic Areas

The versatility of the aminopyrrolidinone scaffold extends beyond CNS applications. The primary amine allows for the facile introduction of a wide array of functional groups, enabling the synthesis of compounds targeting various biological pathways. For instance, derivatives of pyrrolidines are being explored as inhibitors of dipeptidyl peptidase-IV (DPP-IV) for the treatment of diabetes and as factor Xa inhibitors for anticoagulation therapy.[4]

Analytical Methodologies

The characterization and quantification of this compound and its derivatives are crucial for quality control and pharmacokinetic studies. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for the separation and quantification of pyrrolidinone derivatives.[8][9]

  • HPLC: Reversed-phase HPLC with a C18 column is a common method. Due to the lack of a strong chromophore, UV detection might have limited sensitivity. Derivatization of the primary amine with a UV-active or fluorescent tag can significantly enhance detection limits.[10] Mass spectrometry (LC-MS) is a highly sensitive and specific detection method that can be readily coupled with HPLC.

  • GC: For GC analysis, derivatization of the polar amine and lactam functionalities may be necessary to improve volatility and thermal stability. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra would be expected to show characteristic signals for the N-methyl group, the methylene protons of the pyrrolidinone ring, and the aminomethyl group.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the lactam carbonyl (C=O) and the N-H bonds of the primary amine.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from closely related compounds provides essential guidance for safe handling.

  • General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid contact with skin and eyes, and prevent inhalation of dust or vapors.[11]

  • Hazard Statements (Inferred from Analogs): May cause skin and eye irritation.[12] May cause respiratory irritation.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel, biologically active compounds. Its strategic functionalization and inherent three-dimensional structure make it an attractive scaffold for modern drug discovery campaigns, particularly in the challenging area of CNS therapeutics. While further research is needed to fully elucidate its specific properties and applications, the extensive and successful history of the pyrrolidin-2-one core in medicinal chemistry provides a strong foundation for its future exploration. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to leverage the potential of this and similar functionalized pyrrolidine derivatives.

References

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. 2021.
  • SAFETY D
  • SAFETY D
  • CN1176906C - Preparation method of N-methyl pyrrolidone - Google P
  • 4-aminopyrrolidin-2-one hydrochloride SDS, 167465-93-2 Safety D
  • US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP)
  • Preparation of N-methyl-2-pyrrolidone (NMP)
  • (PDF)
  • Chromatographic Methods for Analysis of Aminoglycoside Antibiotics - CiteSeerX.
  • Chromatographic methods for analysis of aminoglycoside antibiotics - PubMed.
  • US20180222859A1 - Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP)
  • High-performance liquid chromatographic analysis of aminoglycoside antibiotics - PubMed.
  • Pharmacological manipulation of cGMP and NO/cGMP in CNS drug discovery - PubMed.
  • Chromatographic analysis of antibiotic m
  • Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes - The Royal Society of Chemistry.
  • 2-Pyrrolidinone, 1-methyl- - the NIST WebBook.
  • Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido) - PubMed - NIH.
  • Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. 2023.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
  • C-Substituted Pyrrolidines from Life Chemicals Inspiring Your Drug Discovery Endeavour! | Building Blocks | Blog. 2020.
  • 4'-Modified Nucleosides for Antiviral Drug Discovery: Achievements and Perspectives.

Sources

An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Aminomethyl)-1-methylpyrrolidin-2-one (Molecular Weight: 128.17 g/mol ), a heterocyclic compound of significant interest in medicinal chemistry. While not extensively studied as a standalone agent, its core structure, a substituted pyrrolidin-2-one, positions it as a valuable synthetic intermediate and structural analog to the racetam class of nootropic drugs. This document details its physicochemical properties, outlines a robust methodology for its synthesis and analytical characterization, and explores its potential applications as a scaffold in the development of novel central nervous system (CNS) agents. We further discuss the putative biological mechanisms informed by its relationship to well-documented nootropics like Piracetam and Nebracetam, providing a forward-looking perspective for its utility in drug discovery.

The Pyrrolidin-2-one Scaffold: A Privileged Structure in Nootropic Drug Discovery

The pyrrolidin-2-one ring system is a cornerstone of the "racetam" family of drugs, a class of synthetic compounds developed to enhance cognitive function. The parent compound of this family, Piracetam (2-oxo-1-pyrrolidine acetamide), is a cyclic derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and is utilized for its neuroprotective and cognitive-enhancing effects.[1][2] Although its precise mechanism is multifaceted, Piracetam and its analogs are known to improve brain metabolism, enhance mitochondrial membrane fluidity, and positively modulate neurotransmitter systems, often without sedative or stimulant effects.[1][2]

The therapeutic potential of this scaffold has driven extensive research into more potent analogs, such as Nebracetam, which also features a 4-(aminomethyl)pyrrolidin-2-one core. The subject of this guide, this compound, represents a key building block that enables the exploration of novel chemical space around this pharmacologically validated core. Its primary amine offers a versatile handle for chemical modification, allowing researchers to develop libraries of new compounds for screening and optimization in CNS drug discovery programs.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for reaction planning, analytical method development, and safety assessment.

PropertyValueSource(s)
Molecular Weight 128.17 g/mol
Molecular Formula C₆H₁₂N₂O
CAS Number 933723-27-4[3]
IUPAC Name This compound[3]
Physical Form Solid or Oil[3]
SMILES String CN1CC(CN)CC1=O
InChI Key RYPUQUNUTILSAZ-UHFFFAOYSA-N

Synthesis and Purification Protocol

While a specific, peer-reviewed synthesis for this compound is not prominently published, a robust and logical pathway can be designed based on established methodologies for analogous pyrrolidinone structures.[4][5] The following protocol describes a plausible multi-step synthesis starting from commercially available precursors.

Causality Behind Experimental Choices:

  • Starting Material: N-Methylitaconimide is chosen as it already contains the N-methylpyrrolidine ring precursor and a reactive double bond for the introduction of the aminomethyl group.

  • Amine Protection: The use of a Boc (tert-butyloxycarbonyl) protecting group for the amine is a standard strategy in organic synthesis. It is stable under the planned reaction conditions and can be removed cleanly under acidic conditions without affecting the lactam ring.

  • Michael Addition: The addition of the amine to the double bond is a classic Michael reaction, which is a reliable method for forming carbon-nitrogen bonds.

  • Reduction: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the amide carbonyl within the protecting group without opening the more stable lactam ring, thus forming the desired aminomethyl group.

  • Purification: Column chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the product from unreacted starting materials and byproducts.

Experimental Workflow Diagram

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Purification A N-Methylitaconimide + Boc-protected Amine B Reaction in THF A->B Base catalyst C Protected Intermediate B->C D Protected Intermediate E Reduction with LAH in THF D->E 0°C to RT F Boc-protected Product E->F G Boc-protected Product H Acidic Deprotection (TFA) G->H I Crude Product H->I J Column Chromatography I->J K Pure 4-(Aminomethyl)-1- methylpyrrolidin-2-one J->K

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Methodology
  • Step 1: Synthesis of Boc-protected Precursor.

    • To a solution of N-methylitaconimide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add tert-butyl carbamate (1.1 eq).

    • Add a catalytic amount of a suitable non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Reduction of the Imide.

    • Dissolve the crude product from Step 1 in anhydrous THF and cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of Lithium Aluminum Hydride (LAH, 2.0 eq) in THF.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the Boc-protected aminomethyl product.

  • Step 3: Deprotection and Purification.

    • Dissolve the crude Boc-protected product in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Stir the mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the final product into DCM or a DCM/methanol mixture.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound using silica gel column chromatography, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 15% MeOH) containing 1% triethylamine to prevent the amine from sticking to the silica gel.

    • Combine the pure fractions and remove the solvent under vacuum to yield this compound.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques must be employed.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 210 nm.

  • Injection Volume: 5 µL.

  • Expected Result: A single major peak with >95% purity by area under the curve.

Protocol 2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)
  • System: Waters ACQUITY UPLC with a single quadrupole mass spectrometer (QDa) or equivalent.

  • Methodology: Use the HPLC conditions described above.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Expected Result: A base peak in the mass spectrum corresponding to the protonated molecule [M+H]⁺ at m/z = 129.1.

Protocol 3: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • System: Bruker Avance 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • ¹H NMR (400 MHz, DMSO-d₆) - Expected Chemical Shifts (δ): Based on analysis of similar structures[4], the following proton signals are anticipated:

    • ~2.1-2.3 ppm (multiplet, 1H, one of the C4-H protons)

    • ~2.4-2.6 ppm (multiplet, 2H, C3-H₂ protons)

    • ~2.7-2.9 ppm (singlet, 3H, N-CH₃ protons)

    • ~2.9-3.1 ppm (multiplet, 2H, C5-H₂ protons)

    • ~3.2-3.4 ppm (multiplet, 2H, aminomethyl -CH₂- protons)

    • A broad singlet for the -NH₂ protons, which may be exchanged with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆) - Expected Chemical Shifts (δ):

    • ~29 ppm (N-CH₃)

    • ~35 ppm (C3)

    • ~38 ppm (C4)

    • ~45 ppm (aminomethyl -CH₂)

    • ~50 ppm (C5)

    • ~175 ppm (C2, lactam carbonyl)

Application in Medicinal Chemistry: A Scaffold for CNS Drug Discovery

The primary value of this compound lies in its utility as a versatile chemical scaffold. The primary amine serves as a key point for derivatization, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.

Derivatization Strategy Diagram

G cluster_reactions Derivatization Reactions cluster_products Resulting Compound Classes core 4-(Aminomethyl)-1- methylpyrrolidin-2-one (Core Scaffold) acylation Acylation (R-COCl) core->acylation sulfonylation Sulfonylation (R-SO₂Cl) core->sulfonylation reductive_amination Reductive Amination (R-CHO, NaBH(OAc)₃) core->reductive_amination alkylation Alkylation (R-Br) core->alkylation amides Amide Derivatives acylation->amides sulfonamides Sulfonamide Derivatives sulfonylation->sulfonamides sec_amines Secondary Amine Derivatives reductive_amination->sec_amines alkyl_amines N-Alkyl Derivatives alkylation->alkyl_amines

Caption: Derivatization strategies for generating novel compound libraries.

By employing reactions such as acylation, sulfonylation, and reductive amination, researchers can append a wide variety of functional groups (R-groups) to the aminomethyl side chain. This allows for the systematic probing of how size, electronics, and hydrophobicity at this position affect binding to biological targets and overall pharmacological properties.

Putative Biological Mechanisms and Targets

Given its structural relationship to the racetam drug class, derivatives of this compound are hypothesized to interact with biological targets relevant to cognitive function and neuronal health. While direct evidence for the title compound is lacking, the established mechanisms of racetams provide a logical starting point for investigation.

  • Modulation of AMPA Receptors: Many nootropics, including some racetams, act as positive allosteric modulators of AMPA-type glutamate receptors. This enhances excitatory neurotransmission, a process fundamental to synaptic plasticity, learning, and memory.

  • Enhancement of Cholinergic System: Some racetams have been shown to increase acetylcholine (ACh) release and utilization in the brain, particularly in the hippocampus. This mechanism is highly relevant for treating cognitive decline associated with cholinergic deficits, such as in Alzheimer's disease.

  • Mitochondrial Function: Piracetam has been observed to improve the fluidity of mitochondrial membranes, which may enhance ATP production and protect against cellular stress and apoptosis.[2] This represents a neuroprotective mechanism that could be beneficial in various neurodegenerative conditions.

Hypothesized Signaling Pathway Diagram

G cluster_membrane compound Pyrrolidinone Derivative AMPA AMPA Receptor compound->AMPA Positive Modulation Presynaptic Presynaptic Terminal compound->Presynaptic Modulation Mitochondrion Mitochondrion compound->Mitochondrion Membrane Fluidity LTP Synaptic Plasticity (LTP) AMPA->LTP ACh Acetylcholine (ACh) Release Presynaptic->ACh ATP Increased ATP Production Mitochondrion->ATP

Caption: Potential biological targets for derivatives of the core scaffold.

Safety and Handling

Based on supplier safety data sheets, this compound is classified with the GHS07 pictogram (exclamation mark), indicating it can be a skin and eye irritant.

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.

    • H319: Causes serious eye irritation.

  • Precautionary Measures:

    • Wear protective gloves, eye protection, and face protection.

    • Avoid breathing dust, fumes, or vapors.

    • Wash skin thoroughly after handling.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

  • Storage: The compound should be stored in a dry, dark place, and refrigerated (2-8°C) for long-term stability.[2]

Researchers should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and perform a thorough risk assessment.

Conclusion

This compound is a compound with significant latent potential for drug discovery. While its own biological profile is uncharacterized, its identity as a close structural analog of the racetam family of nootropics makes it a high-value scaffold. Its straightforward derivatization via the primary amine allows for the creation of diverse chemical libraries aimed at discovering next-generation CNS therapeutics. This guide provides the foundational knowledge—from synthesis and characterization to putative mechanisms—for scientists and researchers to leverage this promising molecule in their quest for novel treatments for cognitive and neurodegenerative disorders.

References

An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(aminomethyl)-1-methylpyrrolidin-2-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical structure, physicochemical properties, and explores potential synthetic pathways. Furthermore, it delves into the compound's putative mechanism of action, drawing parallels with structurally related nootropic agents. This document also outlines key experimental protocols for its characterization and biological evaluation, aiming to equip researchers with the necessary information to explore its therapeutic potential.

Introduction

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This five-membered lactam is a key structural feature in the racetam class of nootropic agents, which are known for their cognitive-enhancing effects.[3][4] this compound, a derivative of this versatile scaffold, presents an intriguing profile for researchers in neuropharmacology and drug development. Its structure combines the pyrrolidinone core with an aminomethyl group, a modification that can significantly influence its biological activity and pharmacokinetic properties.

This guide aims to serve as a centralized resource for scientists interested in this compound, providing a detailed examination of its chemical and biological characteristics.

Chemical Structure and Physicochemical Properties

This compound is a chiral molecule with the chemical formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[5] The structure features a five-membered pyrrolidin-2-one ring with a methyl group attached to the nitrogen atom (N1) and an aminomethyl group at the C4 position. The presence of a stereocenter at the C4 position means the compound can exist as two enantiomers, (R)- and (S)-4-(aminomethyl)-1-methylpyrrolidin-2-one.[6][7]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 933723-27-4[2]
Molecular Formula C₆H₁₂N₂O[5]
Molecular Weight 128.17 g/mol [5]
Appearance Solid or oil[2][5]
Purity Typically ≥97%[2]
Storage Refrigerator[2]

Synthesis of this compound

Method 1: Synthesis via Itaconic Acid and Methylamine

This approach involves the initial reaction of itaconic acid with methylamine to form the pyrrolidinone ring, followed by a series of transformations to introduce the aminomethyl group.

Synthesis_Method_1 ItaconicAcid Itaconic Acid Step1 Cyclization ItaconicAcid->Step1 Methylamine Methylamine Methylamine->Step1 Intermediate1 1-Methyl-5-oxopyrrolidine-3-carboxylic acid Step1->Intermediate1 Step2 Amidation Intermediate1->Step2 Step3 Hofmann Rearrangement Step2->Step3 Intermediate2 1-Methyl-5-oxopyrrolidine-3-carboxamide FinalProduct This compound Step3->FinalProduct Synthesis_Method_2 StartMat 1-Methyl-2-pyrrolidinone Step1 Functionalization (e.g., via haloalkylation) StartMat->Step1 Intermediate1 4-(Halomethyl)-1-methylpyrrolidin-2-one Step1->Intermediate1 Step2 Cyanation Intermediate1->Step2 Step3 Reduction Step2->Step3 Intermediate2 4-(Cyanomethyl)-1-methylpyrrolidin-2-one FinalProduct This compound Step3->FinalProduct

Figure 2: Synthesis via a Nitrile Intermediate.

Step-by-step Protocol:

  • Functionalization: A suitable starting material, such as 1-methyl-2-pyrrolidinone, is functionalized at the 4-position to introduce a leaving group, for example, via a haloalkylation reaction, to give 4-(halomethyl)-1-methylpyrrolidin-2-one.

  • Cyanation: The halide is then displaced with a cyanide source, such as sodium cyanide, to form 4-(cyanomethyl)-1-methylpyrrolidin-2-one.

  • Reduction: The nitrile group is subsequently reduced to the primary amine using a suitable reducing agent, such as lithium aluminum hydride or catalytic hydrogenation, to afford the final product.

Potential Mechanism of Action and Biological Activity

The biological activity of this compound has not been extensively characterized in the scientific literature. However, its structural similarity to known nootropic agents, particularly those in the racetam family, suggests that it may possess cognitive-enhancing properties. [3] The proposed mechanisms of action for racetam-type nootropics are multifaceted and include:

  • Modulation of Cholinergic and Glutamatergic Systems: These compounds are thought to enhance neurotransmission in cholinergic and glutamatergic pathways, which are crucial for learning and memory. [3][4][8]* Neuroprotection: Some racetams exhibit neuroprotective effects, potentially by shielding neurons from damage caused by various insults. [4]* Improved Cerebral Blood Flow: Enhanced cerebral microcirculation and oxygen utilization have also been proposed as contributing factors to their cognitive benefits. [8] Molecular docking studies on derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one suggest that these compounds can interact with muscarinic acetylcholine receptors, supporting the hypothesis of a cholinergic mechanism of action. [3]It is plausible that this compound shares a similar pharmacological profile.

Potential_MoA Compound 4-(Aminomethyl)-1- methylpyrrolidin-2-one Receptor Cholinergic & Glutamatergic Receptors Compound->Receptor Modulates Neurotransmission Enhanced Neurotransmission Receptor->Neurotransmission Leads to Cognition Improved Cognitive Function Neurotransmission->Cognition Results in

Figure 3: Putative Mechanism of Action.

Key Experimental Protocols

To rigorously characterize this compound, a series of analytical and biological assays are necessary.

Analytical Characterization
MethodPurposeExpected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and assess purity.¹H and ¹³C NMR spectra consistent with the proposed structure.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (128.17).
High-Performance Liquid Chromatography (HPLC) To determine purity and for chiral separation of enantiomers.A single peak for the racemate, or two resolved peaks for the enantiomers on a chiral column.

Exemplary Analytical Protocol: HPLC Purity Analysis

  • Instrument: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

In Vitro Biological Evaluation
AssayPurposeExperimental System
Receptor Binding Assays To determine affinity for relevant targets (e.g., muscarinic and glutamatergic receptors).Radioligand binding assays using cell membranes expressing the target receptors.
Neuroprotection Assays To assess the ability to protect neurons from damage.Cultured neurons exposed to neurotoxins (e.g., glutamate, amyloid-beta) in the presence and absence of the compound.
Cytotoxicity Assays To evaluate the potential for cellular toxicity.Cell viability assays (e.g., MTT, LDH) in neuronal and non-neuronal cell lines.

Exemplary In Vitro Protocol: Neuronal Viability Assay

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Induction of Toxicity: Add a neurotoxin (e.g., 100 µM glutamate) to the wells.

  • Incubation: Incubate for 24-48 hours.

  • Viability Assessment: Measure cell viability using an MTT assay.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control.

In Vivo Evaluation
ModelPurposeKey Parameters to Measure
Rodent Models of Learning and Memory (e.g., Morris Water Maze, Passive Avoidance) To assess the effects on cognitive function.Latency to find the platform, time spent in the target quadrant, step-through latency.
Pharmacokinetic Studies in Rodents To determine the absorption, distribution, metabolism, and excretion (ADME) profile.Plasma and brain concentrations of the compound over time.

Conclusion

This compound is a promising, yet underexplored, derivative of the pharmacologically significant pyrrolidinone scaffold. Its structural relationship to established nootropic agents suggests a potential for cognitive-enhancing and neuroprotective activities. This technical guide has provided a foundational understanding of its structure, potential synthesis, and putative mechanism of action, along with key experimental approaches for its further investigation. It is hoped that this comprehensive resource will stimulate further research into this intriguing molecule and unlock its full therapeutic potential.

References

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, O., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4(50)).
  • Froestl, W., Muhs, A., & Pfeifer, A. (2012). Cognitive enhancers (nootropics). Part 1: drugs interacting with receptors. Journal of Alzheimer's Disease, 32(4), 793-887.
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
  • Winblad, B. (2005). Piracetam: a review of its pharmacological properties and clinical uses. CNS drug reviews, 11(2), 169-182.
  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • NIST. (n.d.). 2-Pyrrolidinone, 1-methyl-. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP).
  • Gualtieri, F., Romanelli, M. N., & Teodori, E. (1999).
  • Health Open Research. (2024).
  • News-Medical. (2025). What Are Nootropics? Mechanisms, Efficacy, and Safety of Cognitive Enhancers.
  • Chen, P., Suh, D., & Smith, M. B. (1995). Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, (10), 1317-1322.
  • BenchChem. (n.d.).
  • ResearchGate. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials.
  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(26), 15857-15867.
  • Mukhopadhyaya, J. K., Kozikowski, A. P., Grajkowska, E., Pshenichkin, S., & Wroblewski, J. T. (2001). Synthesis of N(1)-substituted analogues of (2R, 4R)-4-amino-pyrrolidine-2, 4-dicarboxylic acid as agonists, partial agonists, and antagonists of group II metabotropic glutamate receptors. Bioorganic & medicinal chemistry letters, 11(14), 1919-1924.
  • Monn, J. A., Valli, M. J., Massey, S. M., Wright, R. A., Salhoff, C. R., Johnson, B. G., ... & Schoepp, D. D. (1999). Synthesis of the four isomers of 4-aminopyrrolidine-2, 4-dicarboxylate: identification of a potent, highly selective, and systemically-active agonist for metabotropic glutamate receptors negatively coupled to adenylate cyclase. Journal of medicinal chemistry, 42(6), 1027-1040.
  • CP Lab Safety. (n.d.). (R)-4-(aminomethyl)-1-methylpyrrolidin-2-one. Retrieved from [Link]

  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]

  • Agilent. (2022). Elemental and Particle Analysis of N-Methyl-2-Pyrrolidone by ICP-QQQ. Retrieved from [Link]

  • Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • Lin, T.-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES THE KARPLUS-EQUATION CONSTANT CALCULATION AND CARBON-13, NITROGEN-15 STUDY OF SELECTED PYRROLIDONES AND PYRROLIDINES. University of Nebraska - Lincoln.
  • Wageningen University & Research. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Methylpyrrolidin-2-one. Retrieved from [Link]

  • MDPI. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel Pyrrolidin-2-ones: γ-Aminobutyric Acid Cyclic Analogues. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the Selective Production of N-Methyl-2-Pyrrolidone (NMP).
  • Google Patents. (n.d.). Process for the production of N-methyl pyrrolidone.
  • Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Google Patents. (n.d.). Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Google Patents. (n.d.). Process for the preparation of 2-aminomethyl-pyrrolidine.
  • Google Patents. (n.d.). Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine.
  • ResearchGate. (2024). A planned modification of the basic 4-(aminomethyl)-1-benzylpyrrolidine-2-one. Retrieved from [Link]

  • PubMed. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Retrieved from [Link]

  • ACS Publications. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Retrieved from [Link]

  • PubMed. (1991). Synthesis and biological evaluation of 4-purinylpyrrolidine nucleosides. Retrieved from [Link]

  • PubMed. (1991). Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2009). Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • PubMed. (2010). Pyrrolidine amides of pyrazolodihydropyrimidines as potent and selective KV1.5 blockers. Retrieved from [Link]

  • PubMed Central (PMC). (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Retrieved from [Link]

  • Springer. (2021). Synthesis and biological evaluation of pyrrolidine-functionalized nucleoside analogs. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • Springer. (2018). Cognitive Impairment and Nootropic Drugs: Mechanism of Action and Spectrum of Effects. Retrieved from [Link]

  • SlideShare. (n.d.). CNS STIMULANTS & NOOTROPICS (COGNITION ENHANCERS) for B.Pharm & Pharm.D. Retrieved from [Link]

  • ResearchGate. (2017). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′. Retrieved from [Link]

  • Springer. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives: 1-(4-chlorophenyl)-2-(1-pyrrolidinyl)-pentan-1-one (4-chloro-α-PVP) sulfate and 1-(4-methylphenyl)-2-(dimethylamino)-propan-1-one (4-MDMC) hydrochloride salts, seized on. Retrieved from [Link]

  • ATB. (n.d.). N-Methylpyrrolidone. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

Sources

4-(Aminomethyl)-1-methylpyrrolidin-2-one IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of this compound, a functionalized derivative of the widely used pharmaceutical solvent N-methyl-2-pyrrolidone (NMP). While NMP is valued for its solubilizing properties, the introduction of a primary aminomethyl group at the C4 position transforms this scaffold into a versatile chemical building block for drug discovery and development. This document details the compound's structural and physicochemical properties, outlines a robust synthetic pathway, and explores its potential applications as a scaffold, linker, and pharmacophore element in medicinal chemistry. Safety, handling, and storage protocols are also provided to ensure its proper use in a research environment. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this unique molecule in their discovery programs.

Introduction: The Pyrrolidinone Scaffold and Its Functionalization

The Pyrrolidinone Scaffold in Pharmaceutical Sciences

The pyrrolidinone ring system is a privileged scaffold in pharmaceutical science, most famously represented by N-methyl-2-pyrrolidone (NMP).[1] NMP is a high-boiling, polar aprotic solvent with an exceptional ability to dissolve a wide range of poorly soluble active pharmaceutical ingredients (APIs).[2] Its utility has led to its widespread use as a solubilizing agent and excipient in oral and parenteral drug formulations.[3][4][5] The biocompatibility and established safety profile of the NMP core make it an attractive starting point for the design of new chemical entities.[6]

Introducing this compound: A Versatile Building Block

This compound builds upon the favorable properties of the NMP core by incorporating a key reactive functionality. Its formal IUPAC name is This compound .[7] The structure features the characteristic N-methyl-lactam of NMP, but is distinguished by the presence of a primary amine attached via a methylene linker at the C4 position of the pyrrolidinone ring.

This aminomethyl group fundamentally alters the molecule's potential, converting it from a passive solvent into an active participant in chemical synthesis. It provides a nucleophilic site and a basic center, opening avenues for its use as a fragment in drug discovery, a linker for constructing more complex molecules, or a key pharmacophoric element for direct interaction with biological targets.

Physicochemical and Structural Properties

The key physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in both chemical reactions and biological systems.

PropertyValueSource
IUPAC Name This compound[7]
Molecular Formula C₆H₁₂N₂O[8]
Molecular Weight 128.17 g/mol [8]
CAS Number 933723-27-4[7][8]
Physical Form Solid or Oil[7]
Topological Polar Surface Area (TPSA) 55.12 Ų[9]
logP (calculated) -0.5287[9]
SMILES O=C(C1)N(C)CC1CN
InChI Key RYPUQUNUTILSAZ-UHFFFAOYSA-N[7]
Anticipated Spectroscopic Profile

While specific experimental spectra are not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features.

  • ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons (~2.8-3.0 ppm). The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a doublet around 2.6-2.9 ppm. The protons on the pyrrolidinone ring would present as complex multiplets between 2.0 and 3.5 ppm. The N-H protons of the primary amine would be visible as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the lactam would be the most downfield signal, expected around 175 ppm. The N-methyl carbon should appear around 30 ppm. The remaining aliphatic carbons of the ring and the aminomethyl linker would be found in the 30-55 ppm region.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the lactam amide at approximately 1680 cm⁻¹. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3400 cm⁻¹ region, and the N-H bending would be visible around 1600 cm⁻¹.

  • Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the molecule would readily protonate to give a strong [M+H]⁺ ion at m/z 129.18.

Synthesis and Manufacturing

A validated, industrial-scale synthesis for this compound is not publicly documented. However, a logical and robust synthetic route can be designed from commercially available starting materials using well-established chemical transformations. The following protocol is an exemplary pathway that demonstrates a high-yielding and reliable approach.

Retrosynthetic Analysis and Strategy

The primary challenge is the stereoselective introduction of the aminomethyl group at the C4 position. A practical approach involves starting with a precursor that already contains a functional group at C4 which can be readily converted to the desired amine. 1-Methyl-2-pyrrolidinone-4-carboxylic acid is an ideal starting material. The strategy is to convert the carboxylic acid to a primary amide, followed by a reduction of the amide to the primary amine. This avoids harsh conditions and provides a clean conversion.

Exemplary Synthetic Protocol

Step 1: Amidation of 1-Methyl-2-pyrrolidinone-4-carboxylic acid

  • Setup: To a stirred solution of 1-methyl-2-pyrrolidinone-4-carboxylic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Activation: Allow the reaction to warm to room temperature and stir for 2 hours. The formation of the acyl chloride intermediate can be monitored by the cessation of gas evolution.

  • Amination: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide (2.0 eq) and stir vigorously for 4 hours.

  • Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-5-oxopyrrolidine-3-carboxamide.

Causality: The conversion of the carboxylic acid to an acyl chloride with oxalyl chloride and catalytic DMF is a standard, high-yielding method for activating the acid towards nucleophilic attack. The subsequent reaction with ammonia is highly efficient, driving the reaction to completion to form the stable primary amide.

Step 2: Reduction of Amide to Amine

  • Setup: In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (LAH, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) and cool to 0 °C.

  • Addition: Slowly add a solution of 1-methyl-5-oxopyrrolidine-3-carboxamide (1.0 eq) in anhydrous THF to the LAH suspension.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup (Fieser method): Cool the reaction to 0 °C and cautiously quench by the sequential addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LAH used in grams. Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel or by vacuum distillation to afford pure this compound.

Causality: LAH is a powerful reducing agent capable of reducing the primary amide to a primary amine without affecting the lactam carbonyl. The Fieser workup is a trusted and safe method for quenching excess LAH, which results in an easily filterable solid, simplifying the purification process significantly.

Synthesis Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Reduction Start 1-Methyl-2-pyrrolidinone- 4-carboxylic acid Intermediate 1-Methyl-5-oxopyrrolidine- 3-carboxamide Start->Intermediate 1. (COCl)₂, cat. DMF 2. NH₃ or NH₄OH Final 4-(Aminomethyl)-1-methyl- pyrrolidin-2-one Intermediate->Final LiAlH₄, THF, Reflux

Caption: Proposed two-step synthesis of this compound.

Potential Applications in Drug Development

The true value of this compound lies in its potential as a versatile building block for creating novel therapeutics. Its structure combines the favorable solubility and pharmacokinetic profile of the NMP core with a reactive handle for covalent modification.

As a Scaffold in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 128.17 g/mol , the molecule adheres to the "Rule of Three" for fragments, making it an ideal starting point for FBDD campaigns. Its high polarity and hydrogen bonding capacity (one donor, two acceptors) suggest it can effectively probe polar pockets in protein targets. The primary amine allows for the subsequent "growing" or "linking" of the fragment into a more potent lead compound once a binding hit is identified.

As a Hydrophilic Linker

The development of complex therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) relies on linkers to connect different molecular components. The hydrophilic nature of the this compound scaffold can be exploited to tune the overall physicochemical properties of a conjugate, potentially improving solubility and reducing nonspecific binding. The primary amine serves as the attachment point for conjugation chemistry.

As a Pharmacophore Element

The primary amine is a key pharmacophoric feature. It is positively charged at physiological pH and can act as a potent hydrogen bond donor, allowing it to form strong ionic or hydrogen-bonding interactions with key residues (e.g., aspartate, glutamate) in a protein's active site. This makes the molecule an attractive scaffold for designing enzyme inhibitors or receptor antagonists where such an interaction is critical for binding affinity.

Workflow for Application in Drug Discovery

Applications_Diagram cluster_roles Potential Roles in Medicinal Chemistry cluster_applications Therapeutic Modalities Compound 4-(Aminomethyl)-1- methylpyrrolidin-2-one Scaffold Scaffold / Fragment Compound->Scaffold Linker Hydrophilic Linker Compound->Linker Pharmacophore Pharmacophore Compound->Pharmacophore FBDD Fragment-Based Drug Discovery Scaffold->FBDD Conjugates PROTACs / ADCs Linker->Conjugates Inhibitors Enzyme Inhibitors / Receptor Ligands Pharmacophore->Inhibitors

Caption: Potential applications of the title compound in modern drug discovery workflows.

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification
  • GHS Classification: Skin Sensitization, Category 1; Serious Eye Irritation, Category 2.

  • Signal Word: Warning [7]

  • Hazard Statements:

    • H317: May cause an allergic skin reaction.[7]

    • H319: Causes serious eye irritation.[7]

  • GHS Pictogram: GHS07 (Exclamation Mark)[7]

Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid breathing vapors or mists.[10][11]

    • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[10]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open.[10][13] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][13]

  • Keep locked up or in an area accessible only to qualified personnel.

  • Keep away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound represents a significant advancement over its parent compound, NMP, for applications in drug discovery. By incorporating a strategically placed aminomethyl group, it transitions from a simple solvent to a highly valuable and versatile chemical building block. Its favorable physicochemical properties, combined with its potential utility as a scaffold, linker, and pharmacophore, make it a compelling molecule for researchers and scientists. The synthetic pathway outlined in this guide provides a reliable method for its preparation, enabling its broader adoption in medicinal chemistry programs aimed at developing the next generation of therapeutics.

References

  • PubChem. (n.d.). (4R)-4-(aminomethyl)-1-phenylpyrrolidin-2-one. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524–535. Retrieved from [Link]

  • SciSpace. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2010). View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • Greenfield Global. (2015). Safety Data Sheet: NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]

  • ChemPure Chemicals. (2021). Safety Data Sheet: N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Publishing at the Library, University of Alberta. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Retrieved from [Link]

  • ResearchGate. (2010). (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds. Its unique conformational constraints and hydrogen bonding capabilities make it an attractive core for the design of novel therapeutics. 4-(Aminomethyl)-1-methylpyrrolidin-2-one, in particular, serves as a key building block for the synthesis of various pharmaceutical agents, including nootropics, anticonvulsants, and antipsychotics. The presence of a primary amine handle at the 4-position provides a crucial point for further molecular elaboration and the introduction of desired pharmacophoric features. This guide provides a comprehensive overview of robust and efficient synthetic strategies for the preparation of this valuable intermediate, starting from the commercially available 4-(hydroxymethyl)-1-methylpyrrolidin-2-one.

Strategic Approaches to the Synthesis of this compound

The conversion of a primary alcohol to a primary amine is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding alcohol, two principal strategies have proven to be highly effective and are detailed herein:

  • The Mitsunobu Reaction Pathway: This versatile reaction allows for the direct conversion of the primary alcohol to a protected amine equivalent in a single step, followed by a deprotection/reduction step.[1][2]

  • The Two-Step Nucleophilic Substitution Pathway: This classical approach involves the activation of the primary alcohol by converting it into a good leaving group, such as a tosylate, followed by nucleophilic substitution with an amine surrogate.

Both strategies offer distinct advantages and can be selected based on the specific requirements of the research setting, including scale, available reagents, and desired purity profile.

Visualizing the Synthetic Pathways

Synthesis_Pathways Start 4-(Hydroxymethyl)-1- methylpyrrolidin-2-one Mitsunobu_Azide 4-(Azidomethyl)-1- methylpyrrolidin-2-one Start->Mitsunobu_Azide Mitsunobu (DPPA) Mitsunobu_Phthalimide 4-((1,3-Dioxoisoindolin-2-yl)methyl)- 1-methylpyrrolidin-2-one Start->Mitsunobu_Phthalimide Mitsunobu (Phthalimide) Tosylate Tosyl-protected Alcohol Start->Tosylate Tosylation Final_Product 4-(Aminomethyl)-1- methylpyrrolidin-2-one Mitsunobu_Azide->Final_Product Reduction Mitsunobu_Phthalimide->Final_Product Cleavage (Hydrazine) SN2_Azide 4-(Azidomethyl)-1- methylpyrrolidin-2-one Tosylate->SN2_Azide SN2 (NaN3) SN2_Phthalimide 4-((1,3-Dioxoisoindolin-2-yl)methyl)- 1-methylpyrrolidin-2-one Tosylate->SN2_Phthalimide SN2 (K-Phthalimide) SN2_Azide->Final_Product Reduction SN2_Phthalimide->Final_Product Cleavage (Hydrazine)

Caption: Synthetic routes to this compound.

The Mitsunobu Reaction Pathway: A Direct Approach

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of alcohols to a variety of functional groups with inversion of configuration.[3] In the context of synthesizing this compound, two primary nitrogen nucleophiles are employed: hydrazoic acid (often generated in situ from diphenylphosphoryl azide, DPPA) and phthalimide.

Route 1a: Mitsunobu Reaction with an Azide Source

This route proceeds via an azide intermediate, which is then reduced to the desired primary amine. The use of DPPA as an azide source is common in Mitsunobu reactions.[4]

Step 1: Synthesis of 4-(Azidomethyl)-1-methylpyrrolidin-2-one via Mitsunobu Reaction

The reaction is typically carried out by treating a solution of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one with triphenylphosphine (PPh₃), an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and DPPA in an anhydrous aprotic solvent like tetrahydrofuran (THF).[5] The order of addition of reagents can be crucial for the success of the reaction.[3]

Experimental Protocol:

  • To a solution of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF (10 volumes), add diphenylphosphoryl azide (DPPA) (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to afford 4-(azidomethyl)-1-methylpyrrolidin-2-one.

Step 2: Reduction of 4-(Azidomethyl)-1-methylpyrrolidin-2-one to this compound

The azide intermediate can be reduced to the primary amine via two common methods: catalytic hydrogenation or the Staudinger reaction.

  • Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. It is generally a clean and high-yielding reaction.

Experimental Protocol (Catalytic Hydrogenation):

  • Dissolve 4-(azidomethyl)-1-methylpyrrolidin-2-one (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired this compound.

  • Staudinger Reaction: This reaction provides a mild alternative to catalytic hydrogenation and involves the treatment of the azide with a phosphine, typically triphenylphosphine, followed by hydrolysis of the resulting iminophosphorane.[6][7]

Experimental Protocol (Staudinger Reaction):

  • Dissolve 4-(azidomethyl)-1-methylpyrrolidin-2-one (1.0 eq.) in a mixture of THF and water.

  • Add triphenylphosphine (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired amine from the triphenylphosphine oxide byproduct.

Route 1b: Mitsunobu Reaction with Phthalimide (Gabriel-Mitsunobu Synthesis)

This variation of the Mitsunobu reaction utilizes phthalimide as the nitrogen nucleophile to form an N-substituted phthalimide intermediate. This intermediate is then cleaved to release the primary amine, a process known as the Gabriel synthesis.[5][8]

Step 1: Synthesis of 4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methylpyrrolidin-2-one

Experimental Protocol:

  • To a solution of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF, add DIAD (1.5 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture and purify by column chromatography to yield the phthalimide-protected intermediate.

Step 2: Cleavage of the Phthalimide Group with Hydrazine

The most common method for cleaving the phthalimide group is by treatment with hydrazine hydrate in a protic solvent like ethanol.[9] This method, known as the Ing-Manske procedure, is generally efficient and proceeds under relatively mild conditions.[10]

Experimental Protocol:

  • Dissolve 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methylpyrrolidin-2-one (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq.) and heat the mixture to reflux for 2-4 hours.

  • A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by distillation or crystallization to afford pure this compound.

The Two-Step Nucleophilic Substitution Pathway: A Classical Approach

This strategy involves the initial activation of the hydroxyl group of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one by converting it into a more reactive leaving group, typically a tosylate. This is followed by a standard SN2 reaction with an appropriate nitrogen nucleophile.

Route 2a: Tosylation followed by Azide Substitution

Step 1: Synthesis of the Tosylate Intermediate

The alcohol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine, to form the corresponding tosylate.

Experimental Protocol:

  • Dissolve 4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq.) in pyridine or dichloromethane with triethylamine (1.5 eq.).

  • Cool the solution to 0 °C and add p-toluenesulfonyl chloride (1.2 eq.) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with dilute HCl (to remove pyridine/triethylamine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylate intermediate.

Step 2: Nucleophilic Substitution with Sodium Azide

The tosylate is a good leaving group and readily undergoes SN2 displacement with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocol:

  • Dissolve the tosylate intermediate (1.0 eq.) in DMF.

  • Add sodium azide (1.5 eq.) and heat the reaction mixture to 60-80 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(azidomethyl)-1-methylpyrrolidin-2-one.

  • The azide is then reduced to the amine as described in the Mitsunobu section (catalytic hydrogenation or Staudinger reduction).

Route 2b: Tosylation followed by Gabriel Synthesis

Step 1: Synthesis of the Tosylate Intermediate

This step is identical to the one described in Route 2a.

Step 2: Nucleophilic Substitution with Potassium Phthalimide

The tosylate is reacted with potassium phthalimide in DMF to yield the phthalimide-protected intermediate.

Experimental Protocol:

  • Dissolve the tosylate intermediate (1.0 eq.) in DMF.

  • Add potassium phthalimide (1.2 eq.) and heat the reaction mixture to 80-100 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-((1,3-dioxoisoindolin-2-yl)methyl)-1-methylpyrrolidin-2-one.

  • The phthalimide group is then cleaved using hydrazine as described in the Gabriel-Mitsunobu section.

Data Presentation: A Comparative Overview of Synthetic Routes

RouteKey TransformationReagentsTypical SolventsKey IntermediatesAdvantagesDisadvantages
1a Mitsunobu AzidationPPh₃, DIAD, DPPATHFAzideDirect conversion of alcohol to azideUse of potentially explosive azide reagents
1b Gabriel-MitsunobuPPh₃, DIAD, PhthalimideTHFPhthalimideAvoids the use of azidesRequires an additional cleavage step
2a Tosylation/AzidationTsCl, Pyridine; NaN₃Pyridine/DCM, DMFTosylate, AzideUtilizes classical, well-established reactionsTwo-step process, use of azides
2b Tosylation/GabrielTsCl, Pyridine; K-PhthalimidePyridine/DCM, DMFTosylate, PhthalimideAvoids azides, high-yielding stepsMulti-step process, requires cleavage

Conclusion

The synthesis of this compound can be accomplished through several reliable and efficient synthetic routes. The choice between the Mitsunobu reaction and the two-step nucleophilic substitution pathway will depend on the specific needs and constraints of the laboratory. The Mitsunobu reaction offers a more direct conversion of the starting alcohol, while the tosylation route relies on more classical and often more cost-effective reagents. Both pathways provide access to key intermediates that can be readily converted to the final product. The detailed protocols provided in this guide offer a solid foundation for researchers to successfully synthesize this important building block for drug discovery and development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Cleavage of the Phthalimide Group from N-Alkylphthalimides.
  • Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • Wikipedia. (2023, October 27). Mitsunobu reaction.
  • Wikipedia. (2023, November 11). Staudinger reaction.
  • Pat-chem. (n.d.). Mitsunobu Reaction - Common Conditions.
  • El-Gohary, N. S., & Shaaban, M. R. (2014). 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o291–o292.
  • Bachman, J. L., et al. (2019). Organic Syntheses Procedure.
  • Master Organic Chemistry. (2023, June 5). The Gabriel Synthesis.
  • Mitsunobu Reaction. (2019, August 26). Organic Chemistry.
  • Cleavage of phthalimides to amines. (1985).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • ResearchGate. (n.d.). Phthaloylation of amines, hydrazines, and hydrazides by N-substituted phthalimides using recyclable sulfated polyborate.
  • Organic Chemistry Portal. (n.d.). Staudinger Reaction.
  • ResearchGate. (n.d.). Coupling of the Staudinger reduction and 1,6-elimination for the....
  • Lin, T.-Y. (1983). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons.
  • Wallace, O. B. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(18), 5828.
  • Royal Society of Chemistry. (n.d.). Sustainable organophosphorus-catalysed Staudinger reduction.
  • Journal of the Chemical Society, Perkin Transactions 1. (1995). Synthesis of N-aminomethylpyrrolidin-2-ones.
  • ChemicalBook. (2024, March 12). How to synthesis N-Methyl-2-pyrrolidone.
  • BenchChem. (n.d.). Synthesis of 2-Methylpyrrolidine: A Detailed Guide to Protocols and Procedures.
  • Bolm, C., et al. (2014). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class.
  • ResearchGate. (n.d.). 4-[(1,3-Dioxoisoindolin-2-yl)methyl]benzenesulfonamide.
  • Molecules. (2010). Synthesis of New Optically Active 2-Pyrrolidinones.
  • Catalysis Science & Technology. (2022).
  • Wikipedia. (2023, December 1). N-Methyl-2-pyrrolidone.
  • ACS Omega. (2018). Expeditious synthesis of cis-1-methyl-2, 3,3a,4,5,9b-hexahydro-1H-pyrrolo-[3,2h]isoquinoline / [2,3-f]quinoline via azomethine ylide-alkene [3+2] cycloaddition.
  • PubChem. (n.d.). 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile.
  • ResearchGate. (n.d.). Synthesis of 510. NMP=N‐methyl‐2‐pyrrolidone.
  • Catalysts. (2023).
  • Molecules. (2023). Aqueous Phase Hydrogenation of 4-(2-Furyl)-3-buten-2-one over Different Re Phases.

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanisms of action for the novel pyrrolidinone derivative, 4-(Aminomethyl)-1-methylpyrrolidin-2-one. While direct empirical data on this specific molecule is nascent, this document, intended for researchers, scientists, and drug development professionals, synthesizes the extensive pharmacological knowledge of structurally related pyrrolidine and pyrrolidinone compounds to propose and meticulously outline a comprehensive research framework for its characterization. We will delve into plausible interactions with central nervous system targets, including ion channels, monoamine transporters, and GABAergic systems. This guide is structured to not only present these hypotheses but to provide detailed, actionable experimental protocols to systematically investigate and validate the true biological activity of this compound.

Introduction: The Pyrrolidinone Scaffold - A Privileged Structure in Neuropharmacology

The pyrrolidinone ring is a five-membered lactam that serves as a cornerstone in the development of a wide array of biologically active molecules.[1] Its structural rigidity and capacity for diverse substitutions have made it a "privileged scaffold" in medicinal chemistry, leading to the discovery of compounds with anticonvulsant, nootropic, and other psychotropic properties.[2][3] The parent compound of this class, piracetam, was the first nootropic agent, and its derivatives have since been explored for a multitude of neurological and psychiatric disorders. The subject of this guide, this compound, is a novel derivative with potential for significant neuromodulatory activity. Its structural features—a methyl group on the nitrogen and an aminomethyl group at the 4-position—suggest a high likelihood of interaction with key central nervous system targets. This guide will therefore focus on three primary hypothesized mechanisms of action: modulation of voltage-gated ion channels, inhibition of monoamine transporters, and interaction with the GABAergic system.

Hypothesized Mechanism 1: Modulation of Voltage-Gated Ion Channels

A significant body of research has demonstrated that pyrrolidine derivatives can act as potent modulators of voltage-gated ion channels, particularly sodium and potassium channels.[4][5] This activity is a cornerstone for the anticonvulsant and neuroprotective effects observed in some analogs.[5] We hypothesize that this compound may exhibit similar properties, contributing to neuronal excitability regulation.

Rationale for Ion Channel Modulation

The structural resemblance of this compound to known ion channel modulators suggests that the aminomethyl substituent could interact with the channel pore or gating mechanisms. Modulation of these channels can have profound effects on neuronal firing rates and neurotransmitter release, making this a critical area of investigation.

Experimental Workflow for Assessing Ion Channel Activity

A systematic approach is required to determine the effect of this compound on ion channel function. The following workflow outlines the key experiments.

monoamine_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging MA Monoamine (DA, NE, 5-HT) Transporter DAT, NET, or SERT MA_synapse Monoamine Vesicle->MA_synapse Release MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Compound 4-(Aminomethyl)-1- methylpyrrolidin-2-one Compound->Transporter Inhibition

Caption: Hypothesized inhibition of monoamine reuptake.

Experimental Workflow for Assessing Monoamine Transporter Activity

A two-tiered approach involving binding and uptake assays will elucidate the interaction of the compound with monoamine transporters.

Detailed Experimental Protocols

3.4.1. Radioligand Binding Assays

  • Cell Lines: Use cell lines stably expressing human DAT, NET, or SERT.

  • Radioligands: Employ specific radioligands for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Assay Procedure: Follow a similar protocol to the ion channel binding assays, incubating cell membranes with the radioligand and varying concentrations of the test compound.

  • Data Analysis: Calculate the Ki values to determine the binding affinity for each transporter.

3.4.2. In Vitro Uptake Assays

  • Cell Culture: Plate cells expressing the target transporters in 96-well plates.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Uptake Initiation: Add a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Uptake Termination: After a defined incubation period, terminate the uptake by rapid washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the internalized radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 for the inhibition of uptake for each transporter.

Anticipated Data Presentation
TransporterBinding Affinity (Ki, nM)Uptake Inhibition (IC50, nM)
DAT
NET
SERT

Hypothesized Mechanism 3: Modulation of the GABAergic System

The structural similarity of the pyrrolidinone ring to pyroglutamic acid, a cyclic derivative of glutamate, and the presence of an aminomethyl group, which could mimic GABA, suggest a potential interaction with the GABAergic system. [6][7]

Rationale for GABAergic Modulation

This compound could act as a GABA receptor agonist or a positive allosteric modulator, enhancing inhibitory neurotransmission. Alternatively, it could inhibit GABA transporters (GATs), thereby increasing synaptic GABA concentrations. [8][9]

Experimental Workflow for Assessing GABAergic Activity

A multi-faceted approach is necessary to explore the various potential interactions with the GABAergic system.

Caption: Experimental workflow for GABAergic system investigation.

Detailed Experimental Protocols

4.3.1. GABA Receptor Binding Assays

  • Tissue Preparation: Use synaptic membrane preparations from rodent brain tissue.

  • Radioligands: Utilize [³H]muscimol for GABA-A receptors and [³H]baclofen for GABA-B receptors.

  • Assay Conditions: Perform competition binding experiments with varying concentrations of this compound.

  • Data Analysis: Determine the Ki to assess binding affinity.

4.3.2. GABA Transporter Uptake Assays

  • Cell Lines: Employ cell lines expressing the different GABA transporter subtypes (GAT-1, GAT-2, GAT-3).

  • Uptake Protocol: Follow a similar procedure to the monoamine uptake assays, using [³H]GABA as the substrate.

  • Data Analysis: Calculate the IC50 for the inhibition of GABA uptake for each transporter subtype.

Anticipated Data Presentation
TargetBinding Affinity (Ki, µM)Functional Assay (IC50/EC50, µM)
GABA-A Receptor
GABA-B Receptor
GAT-1
GAT-2
GAT-3

Conclusion and Future Directions

This technical guide has outlined a series of well-founded hypotheses for the mechanism of action of this compound, grounded in the established pharmacology of its structural class. The proposed experimental workflows provide a clear and comprehensive roadmap for elucidating its true biological activity. The systematic investigation of its effects on voltage-gated ion channels, monoamine transporters, and the GABAergic system will not only define its pharmacological profile but also pave the way for its potential development as a novel therapeutic agent for neurological or psychiatric disorders. The data generated from these studies will be crucial in establishing a definitive understanding of this promising new chemical entity.

References

  • Liang, P. H., Hsin, L. W., & Cheng, C. Y. (2002). N-Arylated pyrrolidin-2-ones and morpholin-3-ones as potassium channel openers. Bioorganic & Medicinal Chemistry, 10(10), 3267–3276. [Link]

  • German, C. L., McMahon, L. R., Gu, H., & Daws, L. C. (2013). Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry Letters, 23(11), 3230–3234. [Link]

  • Woźniak, M., Rzepecka-Woźniak, E., Cielecka-Piontek, J., & Paczkowska, M. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Molecules, 25(19), 4425. [Link]

  • Ahmad, I., Ahmad, N., Ali, S., Khan, I., & Saleem, M. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. Bioorganic Chemistry, 94, 103441. [Link]

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Pifferi, G., & Pinza, M. (1977). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; edizione scientifica, 32(8), 602–613. [Link]

  • Wang, S., Sakamuri, S., Enyedy, I. J., Kozikowski, A. P., & Johnson, K. M. (2000). Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Journal of Medicinal Chemistry, 43(19), 3584–3592. [Link]

  • Poyraz, S., Çavuşoğlu, B. K., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248675. [Link]

  • Seki, M., Tsuruta, O., Tatsumi, R., & Soejima, A. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230–4234. [Link]

  • German, C. L., McMahon, L. R., Gu, H., & Daws, L. C. (2013). Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2). Bioorganic & Medicinal Chemistry Letters, 23(11), 3230–3234. [Link]

  • Crooks, P. A., Bardo, M. T., Dwoskin, L. P., & U.S. Department of Health and Human Services. (2012). The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats. Journal of Pharmacology and Experimental Therapeutics, 340(2), 374–385. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • Poyraz, S., Çavuşoğlu, B. K., & Yurttaş, L. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248675. [Link]

  • Poyraz, S., Çavuşoğlu, B. K., & Yurttaş, L. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Future Medicinal Chemistry. [Link]

  • European Commission. (2014). Report on characterisation of New Psychoactive Substances (NPS). [Link]

  • Falch, E., Perregaard, J., Frølund, B., & Krogsgaard-Larsen, P. (1998). New highly potent GABA uptake inhibitors selective for GAT-1 and GAT-3 derived from (R)- and (S)-proline and homologous pyrrolidine-2-alkanoic acids. European Journal of Medicinal Chemistry, 33(11), 867–880. [Link]

  • Krall, J., Jensen, A. A., & Sørensen, P. O. (2011). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & Medicinal Chemistry, 19(18), 5424–5438. [Link]

  • Bonta, I. L., De Vos, C. J., & Grijsen, H. (1971). 1-Hydroxy-3-amino-pyrrolidone-2(HA-966): a new GABA-like compound, with potential use in extrapyramidal diseases. British Journal of Pharmacology, 43(3), 514–535. [Link]

  • Wójcik, M., & Wiergowski, M. (2022). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Critical Reviews in Toxicology, 52(3), 239–258. [Link]

  • National Institute of Justice. (2022). Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward. [Link]

  • Frontiers Media SA. (2021). Corrigendum: 2-Pyrrolidinone and Succinimide as Clinical Screening Biomarkers for GABA-Transaminase Deficiency: Anti-seizure Medications Impact Accurate Diagnosis. Frontiers in Neurology, 12, 709605. [Link]

  • Alexander, S. P. H., Mathie, A., Peters, J. A., Veale, E. L., Striessnig, J., Kelly, E., … Faccenda, E. (2023). The Concise Guide to PHARMACOLOGY 2023/24: Ion channels. British Journal of Pharmacology, 180(S2), S145–S233. [Link]

  • Alexander, S. P., Kelly, E., Marrion, N. V., Peters, J. A., Faccenda, E., Harding, S. D., … CGTP Collaborators. (2019). THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Ion channels. British Journal of Pharmacology, 176(S1), S142–S228. [Link]

  • Icagen, Inc. (2008). Derivatives of 4-(n-azacycloalkyl) anilides as potassium channel modulators.

Sources

A Guide to the Spectroscopic Characterization of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Aminomethyl)-1-methylpyrrolidin-2-one is a substituted γ-lactam with the chemical formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol .[1][2] As a bifunctional molecule containing both a primary amine and a tertiary amide within a pyrrolidinone ring, it represents a versatile building block in synthetic and medicinal chemistry. Its structural features suggest potential applications in the development of novel ligands, catalysts, and pharmaceutical agents.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development pipeline. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data required for unambiguous confirmation of a molecule's identity and integrity. This guide offers an in-depth analysis of the expected spectroscopic data for this compound, grounded in fundamental principles and data from analogous structures. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar chemical entities.

The following diagram illustrates the chemical structure of the target compound.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of chemical shifts, signal multiplicities, and coupling constants provides detailed information about the electronic environment and connectivity of atoms.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.35m1HH-5aDiastereotopic proton on carbon adjacent to ring nitrogen.
~3.20m1HH-5bDiastereotopic proton on carbon adjacent to ring nitrogen.
~2.90s3HN-CH₃ Singlet for the N-methyl group, deshielded by the nitrogen atom.
~2.75dd1HCH ₂-NH₂ (a)Diastereotopic proton on the aminomethyl group, coupled to H-4 and its geminal partner.
~2.60dd1HCH ₂-NH₂ (b)Diastereotopic proton on the aminomethyl group, coupled to H-4 and its geminal partner.
~2.55m1HH-3aDiastereotopic proton on C3, coupled to H-4 and its geminal partner.
~2.40m1HH-4Methine proton at the chiral center, coupled to protons on C3 and the aminomethyl group.
~2.15m1HH-3bDiastereotopic proton on C3, coupled to H-4 and its geminal partner.
~1.50br s2HNH₂ Broad singlet for the primary amine protons; chemical shift is concentration-dependent and signal will exchange with D₂O.

s = singlet, dd = doublet of doublets, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175.5C =O (C2)Carbonyl carbon of the lactam, highly deshielded.
~55.0C H₂ (C5)Carbon adjacent to the ring nitrogen.
~45.2C H₂-NH₂Carbon of the aminomethyl side chain.
~38.0C H (C4)Methine carbon at the chiral center.
~35.5C H₂ (C3)Methylene carbon of the pyrrolidinone ring.
~29.5N-C H₃Carbon of the N-methyl group.
Experimental Protocol: NMR Spectroscopy

The causality behind this protocol is to ensure a high-quality, high-resolution spectrum suitable for structural confirmation. The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic compounds, and TMS serves as a universal internal standard for referencing chemical shifts to 0.00 ppm.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

  • Acquisition (¹H NMR):

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters on a 400 MHz instrument: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters on a 100 MHz instrument: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 512-2048 scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H and ¹³C spectra using the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands

The structure of this compound contains several IR-active functional groups, leading to a characteristic spectrum. The most prominent feature is expected to be the strong carbonyl absorption of the lactam ring.

Table 3: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
3450 - 3300Medium, two bandsN-H symmetric & asymmetric stretchPrimary Amine (-NH₂)
2960 - 2850Medium-StrongC-H aliphatic stretch-CH₃, -CH₂, -CH-
1690 - 1660Strong, sharpC=O stretchTertiary Amide (γ-Lactam)
1650 - 1580MediumN-H bend (scissoring)Primary Amine (-NH₂)
1460 - 1420MediumC-H bend-CH₃, -CH₂-
1250 - 1020MediumC-N stretchAmine and Amide

The C=O stretch of a five-membered lactam ring, such as in N-methylpyrrolidone, typically appears at a relatively high wavenumber (~1680 cm⁻¹) due to ring strain.[3] The presence of two distinct N-H stretching bands is a hallmark of a primary amine.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR is a modern, rapid technique that requires minimal sample preparation and is chosen for its ease of use and high-quality data for solids and oils.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid or a single drop of the oily sample directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable structural clues, acting as a molecular fingerprint.

Predicted Mass Spectrum and Fragmentation

For this compound (C₆H₁₂N₂O, MW = 128.17), electron ionization (EI) is expected to produce a distinct molecular ion peak and several characteristic fragment ions. The fragmentation is driven by the stability of the resulting cations, with cleavage often occurring alpha to heteroatoms (nitrogen and oxygen).

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/zProposed Fragment StructureFragmentation Pathway
128[C₆H₁₂N₂O]⁺Molecular Ion (M⁺)
98[M - CH₂NH₂]⁺α-cleavage at C4, loss of the aminomethyl radical.
84[C₄H₆NO]⁺Cleavage of the C4-C3 and C5-N1 bonds (retro-Diels-Alder type) or other ring opening.
70[C₄H₈N]⁺Iminium ion from pyrrolidine ring fragmentation.
56[C₃H₆N]⁺Further fragmentation of the pyrrolidine ring.
30[CH₂NH₂]⁺Cleavage of the C4-CH₂NH₂ bond, forming a stable aminomethyl cation.

The following diagram illustrates the primary proposed fragmentation pathways.

G cluster_main Proposed EI-MS Fragmentation Pathway M Molecular Ion [C₆H₁₂N₂O]⁺˙ m/z = 128 F98 [M - CH₂NH₂]⁺ m/z = 98 M->F98 - •CH₂NH₂ F30 [CH₂NH₂]⁺ m/z = 30 M->F30 α-cleavage F84 [C₄H₆NO]⁺ m/z = 84 M->F84 Ring Cleavage

Caption: Key fragmentation pathways for this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a standard method for obtaining an EI mass spectrum, often coupled with Gas Chromatography (GC) for sample introduction and separation.

G cluster_workflow GC-MS Experimental Workflow start Sample Injection (1 µL in solvent) gc Gas Chromatography (Separation on column) start->gc Vaporization transfer Transfer Line (Heated) gc->transfer ion_source Ion Source (EI) (70 eV electron beam) transfer->ion_source Ionization & Fragmentation analyzer Mass Analyzer (e.g., Quadrupole) ion_source->analyzer Acceleration detector Detector (Electron Multiplier) analyzer->detector Separation by m/z output Mass Spectrum (m/z vs. Intensity) detector->output Signal Amplification

Caption: A typical workflow for acquiring an EI-MS spectrum via GC-MS.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • GC-MS Instrument Conditions:

    • Injector: Set to 250 °C with a split ratio (e.g., 50:1) to prevent column overloading.

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Scan from m/z 25 to 300.

  • Data Acquisition: Inject 1 µL of the sample solution. The data system will acquire mass spectra continuously across the entire GC run.

  • Data Analysis: Extract the mass spectrum from the apex of the chromatographic peak corresponding to the target compound. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a self-validating system for the structural confirmation of this compound. By correlating the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, researchers can establish a high degree of confidence in the identity and purity of their material. The detailed protocols serve as a practical foundation for obtaining high-quality data, ensuring reproducibility and scientific rigor in research and development settings.

References

  • Yau, H. C., et al. (2015). Sonochemical Degradation of N-Methylpyrrolidone and Its Influence on Single Walled Carbon Nanotube Dispersion. ResearchGate. Available at: [Link].

  • Perekhoda, L., et al. The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). ResearchGate. Available at: [Link].

  • SpectraBase. 4-(Aminomethyl)-1-benzylpyrrolidin-2-one [Vapor Phase IR]. Available at: [Link].

  • The Royal Society of Chemistry. (2014). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link].

  • Pawłowska, M., et al. (2017). Spectroscopic characterization and crystal structures of two cathinone derivatives. Forensic Science International. Available at: [Link].

  • Clark, J. (2014). Mass Spectra - Fragmentation Patterns. Chemguide. Available at: [Link].

  • Wiergowska, E., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones. MDPI. Available at: [Link].

Sources

An In-depth Technical Guide to the Solubility Profile of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and critical considerations for determining the solubility profile of 4-(aminomethyl)-1-methylpyrrolidin-2-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and reliable characterization of this compound's solubility.

Introduction: The Critical Role of Solubility in Drug Development

Aqueous solubility is a fundamental physicochemical property that significantly influences a drug candidate's journey from discovery to clinical application.[1][2] Poor solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development, ultimately hindering therapeutic efficacy.[3] this compound, a small molecule featuring a lactam ring and a primary amine, presents a unique solubility profile that is highly dependent on the solution's pH. Understanding and quantifying this behavior is paramount for its successful development.

Physicochemical Properties of this compound

A thorough understanding of a molecule's inherent properties is the foundation for predicting and interpreting its solubility.

PropertyValueSource
Molecular Formula C₆H₁₂N₂O[4][5]
Molecular Weight 128.17 g/mol [4][5]
Appearance Solid[4]
Predicted LogP -0.5287[6]
Predicted TPSA 55.12 Ų[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

The presence of both hydrogen bond donors (the amine group) and acceptors (the carbonyl and amine groups), along with a low predicted LogP, suggests that this compound is likely to have appreciable aqueous solubility. The primary amine group also indicates that its solubility will be highly pH-dependent.

The Influence of pH on Solubility: A Mechanistic Perspective

The aminomethyl group in this compound is basic and will be protonated at acidic pH. This ionization significantly impacts the molecule's interaction with water.

G cluster_acidic Acidic pH (pH < pKa) cluster_neutral_basic Neutral/Basic pH (pH > pKa) Protonated R-CH₂-NH₃⁺ (Cationic, Highly Soluble) Equilibrium pH-Dependent Equilibrium Protonated->Equilibrium Neutral R-CH₂-NH₂ (Neutral, Less Soluble) Equilibrium->Neutral

At a pH below the pKa of the primary amine, the molecule will exist predominantly in its protonated, cationic form. This charged species is more polar and will exhibit significantly higher aqueous solubility due to favorable ion-dipole interactions with water molecules.[7][8] Conversely, at a pH above the pKa, the neutral, uncharged form will dominate, leading to lower aqueous solubility.

Experimental Determination of Solubility: Kinetic vs. Thermodynamic Approaches

Two primary types of solubility assays are employed in drug discovery and development: kinetic and thermodynamic.[3][9]

  • Kinetic Solubility: This high-throughput screening method measures the concentration of a compound that remains in solution after being rapidly precipitated from a DMSO stock solution into an aqueous buffer.[9][10][11] It is a valuable tool for early-stage discovery to quickly assess a large number of compounds.[3][12]

  • Thermodynamic Solubility: This method determines the equilibrium solubility of a compound, where the dissolved solute is in equilibrium with the solid, undissolved material.[13][14][15] It is a more time- and resource-intensive measurement but provides the true solubility of the compound under specific conditions, which is critical for formulation development.[3][13]

Experimental Workflow for Solubility Determination

The following diagram outlines a generalized workflow for determining both kinetic and thermodynamic solubility.

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility DMSO_Stock Prepare DMSO Stock Solution Add_Buffer Add to Aqueous Buffer DMSO_Stock->Add_Buffer Incubate_Short Short Incubation (e.g., 2h) Add_Buffer->Incubate_Short Separate_Precipitate_Kinetic Separate Precipitate (Filtration/Centrifugation) Incubate_Short->Separate_Precipitate_Kinetic Quantify_Kinetic Quantify Soluble Fraction (UV-Vis, LC-MS, Nephelometry) Separate_Precipitate_Kinetic->Quantify_Kinetic Solid_Compound Weigh Solid Compound Add_Solvent Add Solvent Solid_Compound->Add_Solvent Incubate_Long Long Incubation (e.g., 24h) with Agitation Add_Solvent->Incubate_Long Separate_Precipitate_Thermo Separate Undissolved Solid (Filtration/Centrifugation) Incubate_Long->Separate_Precipitate_Thermo Quantify_Thermo Quantify Soluble Fraction (UV-Vis, LC-MS) Separate_Precipitate_Thermo->Quantify_Thermo

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized based on the specific instrumentation and analytical methods available.

Protocol 1: High-Throughput Kinetic Solubility Assay

Objective: To rapidly determine the kinetic solubility of this compound in various aqueous buffers.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 5.0

  • 96-well microplates (polypropylene for sample preparation, UV-transparent for analysis if applicable)

  • Plate shaker

  • Centrifuge with a microplate rotor or multi-screen solubility filter plates[9][11]

  • UV-Vis microplate reader or LC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Setup: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.

  • Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., PBS pH 7.4, citrate buffer pH 5.0) to each well. This results in a final DMSO concentration of 2%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours.[9]

  • Precipitate Separation:

    • Centrifugation Method: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitate.

    • Filtration Method: Use a multi-screen solubility filter plate to separate the precipitate from the supernatant.[11]

  • Quantification:

    • UV-Vis: Transfer the supernatant to a UV-transparent microplate and measure the absorbance at a predetermined wavelength. Create a standard curve using known concentrations of the compound in the same buffer/DMSO mixture.

    • LC-MS: Analyze the supernatant using a suitable LC-MS method. Generate a standard curve by analyzing known concentrations of the compound.[16]

Protocol 2: Thermodynamic (Equilibrium) Solubility Assay

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

  • Solid this compound

  • Selected aqueous buffers (e.g., pH 5.0, 7.4, 9.0)

  • Selected organic solvents (e.g., ethanol, acetonitrile, ethyl acetate)

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or UPLC system with UV or MS detection

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermomixer or on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.[9][13]

  • Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the filtrate using a validated HPLC-UV or LC-MS method. Determine the concentration by comparing the peak area to a standard curve prepared with known concentrations of the compound in the same solvent.[14][16]

Data Analysis and Interpretation

The solubility data should be presented in a clear and concise manner, typically in µg/mL or µM. For pH-dependent solubility, a plot of solubility versus pH is highly informative.

Example Data Table:

Solvent/BufferpHSolubility (µg/mL)Method
Citrate Buffer5.0[Insert Experimental Value]Thermodynamic
Phosphate Buffer7.4[Insert Experimental Value]Thermodynamic
Borate Buffer9.0[Insert Experimental Value]Thermodynamic
Water~7.0[Insert Experimental Value]Thermodynamic
EthanolN/A[Insert Experimental Value]Thermodynamic
AcetonitrileN/A[Insert Experimental Value]Thermodynamic

Conclusion

A comprehensive understanding of the solubility profile of this compound is essential for its advancement as a potential therapeutic agent. By employing a combination of kinetic and thermodynamic solubility assays, and by carefully considering the impact of pH, researchers can generate the critical data needed to guide formulation development, inform preclinical studies, and ultimately, enhance the probability of clinical success. The methodologies outlined in this guide provide a robust framework for achieving a thorough and reliable characterization of this promising molecule's solubility.

References

  • National Institutes of Health. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Royal Society of Chemistry. (n.d.). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • arXiv. (2024). Predicting small molecules solubility on endpoint devices using deep ensemble neural networks.
  • Rowan Scientific. (n.d.). Predicting Solubility.
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • ResearchGate. (2020). Predicting Solubility of Small Molecules in Macromolecular Compounds for Nanomedicine Application from Atomistic Simulations.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay.
  • ChemScene. (n.d.). 4-(Aminomethyl)-4-methylpyrrolidin-2-one.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • University of Oxford. (n.d.). Solubility and pH of amines.
  • SpringerLink. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Study.com. (n.d.). When added to water, soluble amines will....
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (2025). This compound(SALTDATA: FREE).

Sources

A Comprehensive Technical Guide to the Safe Handling of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety and handling protocols for 4-(Aminomethyl)-1-methylpyrrolidin-2-one (CAS No. 102791-24-0). As a crucial building block in pharmaceutical synthesis, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data, offering a scientifically grounded framework for risk assessment and management.

Section 1: Chemical and Physical Identity

This compound is a substituted pyrrolidinone derivative. Its key identifiers and physical properties are summarized below.

PropertyValueSource
Chemical Name This compoundN/A
Synonyms 4-amino-1-methylpyrrolidin-2-one[1]
CAS Number 102791-24-0N/A
Molecular Formula C₆H₁₂N₂O[1]
Molecular Weight 128.17 g/mol N/A
Physical Form Solid[2]

Section 2: Hazard Identification and GHS Classification

Comprehensive toxicological data for this compound is not as extensive as for more common solvents. However, available safety data sheets (SDS) provide a clear GHS classification that must be strictly adhered to in all handling procedures.

GHS Pictograms:

Signal Word: Warning [2]

Hazard Statements:

  • H317: May cause an allergic skin reaction.[2]

  • H319: Causes serious eye irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][3]

  • P264: Wash skin thoroughly after handling.[2][3]

  • P272: Contaminated work clothing should not be allowed out of the workplace.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Section 3: Risk Management and Handling Protocols

A multi-layered approach to risk management, incorporating engineering controls, personal protective equipment, and stringent handling procedures, is essential for the safe use of this compound.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls to minimize direct exposure, with personal protective equipment serving as the final barrier.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Requires Process Evaluation) Engineering Engineering Controls - Chemical Fume Hood - Ventilated Enclosure Administrative Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Training PPE Personal Protective Equipment (PPE) - Safety Goggles - Chemical-Resistant Gloves - Lab Coat

Caption: Hierarchy of controls for managing exposure risks.

Engineering Controls
  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[1] For procedures with the potential to generate dust or aerosols, a certified chemical fume hood is mandatory.[4]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible in any laboratory where this chemical is handled.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent skin and eye contact.

Protection TypeRecommendationsStandards
Eye/Face Protection Tightly fitting safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166.[5][6]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected before use. A lab coat or impervious clothing is required to prevent skin exposure.EU Directive 89/686/EEC and EN 374 for gloves.[4]
Respiratory Protection If dusts or aerosols are generated and engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]N/A
Storage and Handling
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition sources.[1] After handling, wash hands and any exposed skin thoroughly.[3]

Section 4: Emergency Procedures

A clear and practiced emergency plan is crucial for mitigating the consequences of accidental exposure, spills, or fire.

Exposure Response Protocol

Exposure Response cluster_1 Emergency Exposure Protocol Exposure Exposure Occurs Identify Identify Route (Skin, Eyes, Inhalation) Exposure->Identify Skin Skin Contact: - Remove contaminated clothing - Rinse skin with water/shower Identify->Skin Skin Eyes Eye Contact: - Rinse cautiously with water for several minutes - Remove contact lenses - Continue rinsing Identify->Eyes Eyes Inhalation Inhalation: - Move to fresh air - Keep comfortable for breathing Identify->Inhalation Inhalation Medical Seek Medical Attention (if symptoms persist or concerned) Skin->Medical Eyes->Medical Inhalation->Medical

Caption: Decision workflow for accidental exposure incidents.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] If skin irritation or a rash occurs, seek medical advice.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes.[3] If present and easy to do, remove contact lenses and continue rinsing for at least 15 minutes.[5][6] Immediate medical attention is required.[6]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • If swallowed: Rinse mouth and immediately have the victim drink water (two glasses at most).[3] Do NOT induce vomiting.[6] Seek immediate medical attention.[6]

Spill and Leak Response
  • Evacuate: Evacuate personnel from the immediate spill area.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][3]

  • Absorb: Collect the spillage with an inert absorbent material (e.g., sand, vermiculite).[7]

  • Dispose: Place the absorbed material into a suitable, closed container for disposal.[1] Adhere to all local and national regulations for chemical waste disposal.[1]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: In the event of a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be released.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Section 5: Laboratory Protocol - Safe Weighing and Solution Preparation

This protocol outlines the essential safety steps for a common laboratory task involving this compound.

Objective: To safely weigh a specified mass of solid this compound and prepare a solution of a desired concentration.

Materials:

  • This compound

  • Appropriate solvent

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask with stopper

  • Beaker

  • Wash bottle with solvent

Personal Protective Equipment (PPE):

  • Safety goggles

  • Nitrile or neoprene gloves

  • Laboratory coat

Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that the chemical fume hood is operational.

    • Don all required PPE.

    • Place all necessary equipment inside the fume hood.

  • Weighing:

    • Tare the analytical balance with the weighing paper or boat.

    • Carefully use a clean spatula to transfer the desired amount of solid this compound onto the weighing paper. Avoid creating dust.

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed solid into a beaker.

    • Use a wash bottle to rinse the weighing paper with a small amount of the chosen solvent, ensuring all solid is transferred into the beaker.

    • Add a portion of the solvent to the beaker and gently swirl to dissolve the solid.

  • Final Solution Preparation:

    • Once the solid is fully dissolved, carefully transfer the solution to the appropriate volumetric flask.

    • Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask. Repeat this step twice to ensure a quantitative transfer.

    • Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Cleanup and Waste Disposal:

    • Clean all glassware thoroughly.

    • Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated solid chemical waste container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE and wash hands thoroughly.

References

  • Material Safety Data Sheet - (S)-2-(Aminomethyl)-1-ethylpyrrolidine, 99%. Cole-Parmer. [Link]

Sources

Pyrrolidinone Derivatives: A Technical Guide to a Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Executive Summary: The pyrrolidinone ring, a five-membered lactam, stands as a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1] Its remarkable versatility stems from a unique combination of physicochemical properties, including polarity, hydrogen bonding capacity, and significant conformational flexibility, which allow it to interact with a wide range of biological targets.[1][2] This guide offers a comprehensive exploration of pyrrolidinone derivatives for researchers, scientists, and drug development professionals. We will delve into the core synthetic strategies, analyze the vast therapeutic landscape, and provide field-proven insights into the structure-activity relationships that govern their efficacy. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a robust resource for harnessing the full potential of the pyrrolidinone core in the development of next-generation therapeutics.

The Pyrrolidinone Core: Physicochemical Properties and Privileged Status

The five-membered nitrogen-containing heterocycle known as pyrrolidinone, or 2-oxopyrrolidine, is a recurring motif in a multitude of pharmacologically active molecules.[3][4] Its prevalence in FDA-approved drugs is not coincidental but rather a direct consequence of its advantageous structural and chemical properties.[2]

Key Physicochemical Features:

  • Polarity and Hydrogen Bonding: The embedded lactam functionality features a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling critical interactions with biological macromolecules like proteins and enzymes.

  • Conformational Flexibility: Unlike rigid aromatic systems, the sp³-hybridized carbons in the saturated ring allow for a non-planar conformation. This phenomenon, often termed "pseudorotation," grants the scaffold increased three-dimensional coverage, which is crucial for exploring the pharmacophore space and achieving optimal binding to target proteins.[2][5]

  • Metabolic Stability: The cyclic amide (lactam) is generally more resistant to hydrolysis than its acyclic counterpart, contributing to improved pharmacokinetic profiles in many drug candidates.

  • Synthetic Accessibility: The pyrrolidinone core can be synthesized and functionalized through numerous reliable chemical routes, making it an attractive starting point for library synthesis and lead optimization campaigns.[6][7]

These features collectively establish the pyrrolidinone moiety as a "privileged scaffold," a concept describing a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a foundation for designing diverse compound libraries with broad therapeutic applications.[1]

Caption: Core structure and key physicochemical features of the pyrrolidin-2-one scaffold.

Synthetic Strategies for Pyrrolidinone Scaffolds

The construction of the pyrrolidinone ring is a well-established field, with methodologies ranging from classical cyclization reactions to modern, highly efficient catalytic processes. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.

Synthesis from Chiral Precursors

Stereochemistry plays a pivotal role in the biological activity of pyrrolidinone derivatives.[2][8] The spatial orientation of substituents can dramatically alter the binding affinity and efficacy of a drug candidate. Consequently, stereoselective synthesis is paramount. A common and robust strategy involves starting from readily available chiral precursors, such as amino acids.

This protocol describes a representative synthesis starting from L-proline, a naturally occurring amino acid that provides a pre-defined chiral center. This method is foundational for creating enantiomerically pure pyrrolidine-containing drugs.[6]

Objective: To synthesize an (S)-pyrrolidin-2-ylmethanol derivative, a common building block.

Step 1: Reduction of L-proline to (S)-prolinol

  • Carefully suspend Lithium Aluminium Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) in a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

  • Dissolve L-proline in anhydrous THF and add it dropwise to the LiAlH₄ suspension. The causality here is the powerful reduction of the carboxylic acid to a primary alcohol by the hydride reagent.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Cool the reaction to 0 °C and cautiously quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating aluminum salts for easy filtration.

  • Filter the resulting white precipitate and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield crude (S)-prolinol, which can be purified by distillation or chromatography.

Step 2: N-Protection and further functionalization

  • Dissolve the synthesized (S)-prolinol in a suitable solvent like Dichloromethane (DCM).

  • Add a base, such as triethylamine, followed by a protecting group reagent (e.g., Boc-anhydride for Boc protection). The protection of the secondary amine is essential to prevent side reactions in subsequent steps.

  • The resulting N-protected prolinol can then be used in coupling reactions or further modified to build the final target molecule.

Modern Synthetic Methodologies

While classical methods are reliable, modern organic synthesis seeks greater efficiency and sustainability.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. Ultrasound-promoted, one-pot MCRs have been developed for the synthesis of substituted 3-pyrrolin-2-ones from anilines, aldehydes, and diethyl acetylenedicarboxylate, providing excellent yields in short reaction times.[9]

  • N-Heterocyclic Carbene (NHC) Catalysis: Transition-metal-free methods are gaining prominence. NHC-catalyzed radical tandem cyclization reactions have been developed to construct highly functionalized 2-pyrrolidinones, demonstrating broad substrate scope and high efficiency.[10]

Synthetic_Workflow cluster_precursors Starting Materials cluster_methods Synthetic Methods cluster_products Products Proline Chiral Precursors (e.g., L-Proline) Reduction Reduction & Cyclization Proline->Reduction Stereoselective Route GBL Acyclic Precursors (e.g., γ-Butyrolactone) Lactamization Lactamization GBL->Lactamization MCR MCR Components (Aniline, Aldehyde, etc.) OnePot One-Pot MCR MCR->OnePot Efficient Route Pyrrolidinone Substituted Pyrrolidinone Core Reduction->Pyrrolidinone Lactamization->Pyrrolidinone OnePot->Pyrrolidinone Drug Final Drug Candidate Pyrrolidinone->Drug Further Functionalization

Caption: Generalized workflow for the synthesis of pyrrolidinone derivatives.

Therapeutic Landscape of Pyrrolidinone Derivatives

The structural versatility of the pyrrolidinone scaffold has led to its successful application across a remarkable breadth of therapeutic areas.[11][12]

Central Nervous System (CNS) Agents

This is arguably the most well-known application area for pyrrolidinones.

  • Nootropics and Anticonvulsants: The "racetam" class of drugs, all featuring a 2-pyrrolidinone core, originated with Piracetam , developed for its cognitive-enhancing ("nootropic") effects.[1][13] A landmark evolution in this class is Levetiracetam , a major antiepileptic drug.[1] Its unique mechanism involves binding to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release. This specific, novel mechanism distinguishes it from many other anticonvulsants and underscores the scaffold's ability to interact with unique biological targets.[1]

  • Neurodegenerative Diseases: Pyrrolidinone derivatives are actively being investigated for diseases like Alzheimer's.[14][15] Chiral pyrrolidines have been designed as multi-target agents that can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH), addressing both symptomatic cognitive decline and underlying neuroinflammation.[16][17]

AChE_Inhibition Simplified Cholinergic Synapse & AChE Inhibition Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Receptor ACh Receptor ACh_Vesicle->ACh_Receptor ACh Release & Receptor Binding ACh_Receptor->Postsynaptic Signal Transduction AChE Acetylcholinesterase (AChE) ACh_Receptor->AChE ACh Hydrolysis (Signal Termination) Pyrrolidinone Pyrrolidinone-based AChE Inhibitor Pyrrolidinone->AChE Inhibition

Caption: Inhibition of acetylcholine breakdown by a pyrrolidinone-based agent.

Anticancer Agents

A growing body of research highlights the potential of pyrrolidinone derivatives as potent anticancer agents.[18] They have demonstrated significant cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines.[8][19]

Mechanistic studies have shown that some derivatives can induce apoptosis and cause cell cycle arrest, often in the G0/G1 phase.[20] For example, a 2-pyrrolidinone rich fraction from Brassica oleracea was shown to be cytotoxic to HeLa (cervical cancer) and PC-3 (prostate cancer) cells.[20] Other synthetic derivatives bearing a diphenylamine moiety have shown high selectivity against prostate (PPC-1) and melanoma (IGR39) cell lines.[21][22]

Compound Class/ExampleTarget Cell Line(s)Reported Activity (IC₅₀ / EC₅₀)Reference
5-amino-3-cyano-2-oxopyrrolidine derivativeMCF-7 (Breast)62.53 µM[2]
Thiophen-containing pyrrolidine derivative (37e)MCF-7, HeLa17 µM, 19 µM[2]
Diphenylamine-pyrrolidinone-hydrazone derivativesPPC-1, IGR392.5–20.2 µM[22]
2-Pyrrolidinone from Brassica oleraceaHeLa, PC-31.5 µg/ml, 2.0 µg/ml (at 48h)[20]
Antimicrobial Agents

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Pyrrolidinone derivatives have emerged as promising candidates.[23][24]

  • Antibacterial Activity: Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[25]

  • Anti-biofilm Properties: A novel library of pyrrolidine-2,3-diones demonstrated potent activity against S. aureus biofilms, which are notoriously difficult to treat. These compounds also showed synergism with FDA-approved antibiotics like vancomycin, suggesting their potential use as adjuvant therapy to combat resistant infections.[26]

Anti-inflammatory and Autoimmune Agents

The regulatory roles of pyrrolidinones extend to the immune system. A recent patent application described a series of novel pyrrolidinone derivatives as potent inhibitors of NF-κB Inducing Kinase (NIK).[27] NIK is a critical serine/threonine kinase that regulates the expression of genes involved in immune and inflammatory responses. By inhibiting NIK, these compounds can block downstream pathways that produce inflammatory molecules, making them promising therapeutic candidates for autoimmune diseases like rheumatoid arthritis or lupus.[27]

NIK_Pathway NIK-Mediated NF-κB Signaling Stimulus Inflammatory Stimulus (e.g., BAFF, LTβ) Receptor Cell Surface Receptor Stimulus->Receptor NIK NIK Receptor->NIK NIK Accumulation IKK IKKα Complex NIK->IKK Phosphorylation p100 p100/RelB IKK->p100 Processing p52 p52/RelB (Active Complex) p100->p52 Nucleus Nucleus p52->Nucleus Translocation Genes Inflammatory Gene Expression Nucleus->Genes Inhibitor Pyrrolidinone-based NIK Inhibitor Inhibitor->NIK Inhibition

Caption: Pyrrolidinone derivatives can inhibit the NIK-mediated NF-κB pathway.

Structure-Activity Relationships (SAR) and Medicinal Chemistry Insights

Understanding the SAR is crucial for optimizing lead compounds into clinical candidates. For pyrrolidinone derivatives, several key principles have emerged.

  • Influence of Substituents: The position and nature of substituents on the pyrrolidinone ring are critical. For instance, in a series of anticonvulsant pyrrolidine-2,5-diones, it was found that substituents at the 3-position strongly affected activity. Large groups like benzhydryl conferred protection in the scPTZ seizure model, while smaller methyl groups were more active in the MES test, indicating that different substitution patterns can tune the pharmacological profile.[2]

  • The Role of Stereochemistry: As mentioned, chirality is a determining factor. Different stereoisomers of the same compound can exhibit vastly different biological profiles due to their unique binding modes with enantioselective proteins.[2][8] Designing syntheses that control stereochemistry is therefore not just an academic exercise but a fundamental requirement for developing effective and safe drugs.[6]

  • Potential Liabilities: While a privileged scaffold, the pyrrolidinone ring is not without potential liabilities. A key consideration in drug development is the potential for metabolic bio-activation. The pyrrolidinone moiety can be metabolized to form reactive iminium ions, which have potential genotoxicity.[28] This insight is critical for drug development professionals, as it necessitates careful toxicological screening and potential chemical modifications to block metabolic hot-spots in later-stage candidates.

Conclusion and Future Perspectives

The pyrrolidinone core has unequivocally proven its value in drug discovery, serving as the foundation for a diverse range of therapeutic agents.[1][11] Its privileged structural and physicochemical properties allow for effective interactions with a multitude of biological targets, from CNS proteins to microbial enzymes and key kinases in the immune system.

The future of pyrrolidinone-based drug development appears bright and will likely focus on several key areas:

  • Multi-Target Agents: As demonstrated in the context of Alzheimer's disease, there is a strong trend towards designing single molecules that can modulate multiple pathological targets simultaneously.[17] The pyrrolidinone scaffold is an ideal platform for this approach.

  • Novel Therapeutic Areas: The discovery of NIK inhibitors for autoimmune diseases suggests that the full therapeutic potential of this scaffold is still being uncovered.[27] Exploration into metabolic diseases, virology, and other areas is ongoing.[29][30]

  • Advanced Synthetic Chemistry: Continued innovation in synthetic methodologies will enable the creation of more complex and precisely functionalized pyrrolidinone derivatives, allowing for even finer tuning of their pharmacological properties and the exploration of novel chemical space.

For researchers and drug developers, the pyrrolidinone scaffold remains a highly valuable and versatile tool. A deep understanding of its synthesis, biological activities, and medicinal chemistry principles is essential for unlocking the next generation of innovative therapeutics.

References

  • The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.
  • Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. PubMed.
  • Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaff olds. ResearchGate.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
  • (PDF) Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. ResearchGate.
  • Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. RSC Medicinal Chemistry.
  • Some of the 2-pyrrolidinone-based compounds with anticancer properties... ResearchGate.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed.
  • Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online.
  • 【Whitepaper】Pyrrolidine Derivatives in Drug Discovery. PharmaBlock.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
  • Recent insights about pyrrolidine core skeletons in pharmacology. PMC - PubMed Central.
  • Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. ResearchGate.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PMC - NIH.
  • Pyrrolidone derivatives. PubMed.
  • Pyrrolidine. Wikipedia.
  • Full article: Pyrrolidine Derivatives As Antibacterial agents, Current Status and Future Prospects: a Patent Review. Taylor & Francis Online.
  • Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate.
  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Journal of Education for Pure Science.
  • An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.
  • Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells. PubMed.
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed.
  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam‐Based Materials. Macromolecular Symposia.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed.
  • Virtual screening and QSAR study of some pyrrolidine derivatives as α-mannosidase inhibitors for binding feature analysis. PubMed.
  • Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. PubMed.
  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. ResearchGate.
  • Pyrrolidinone Derivatives as NIK Inhibitors for Treating Autoimmune and Inflammatory Diseases. PMC - NIH.
  • Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. ResearchGate.
  • Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers.
  • Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing.
  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. NIH.

Sources

Chiral Properties of 4-(Aminomethyl)-1-methylpyrrolidin-2-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Pyrrolidinone Scaffolds

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of stereocenters into this scaffold, as in the case of 4-(Aminomethyl)-1-methylpyrrolidin-2-one, adds a layer of complexity and opportunity. Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular recognition in biological systems.[3] Consequently, the individual enantiomers of a chiral drug can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the chiral properties of this compound, focusing on methods for enantiomeric resolution, analytical techniques for assessing enantiopurity, and the potential implications of its stereochemistry on biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, analysis, and application of chiral molecules.

Molecular Structure and Stereoisomerism

This compound possesses a single stereocenter at the C4 position of the pyrrolidinone ring, giving rise to two enantiomers: (R)-4-(aminomethyl)-1-methylpyrrolidin-2-one and (S)-4-(aminomethyl)-1-methylpyrrolidin-2-one.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₂N₂O
Molecular Weight128.17 g/mol
StereocenterC4
Enantiomers(R) and (S)

The three-dimensional arrangement of the aminomethyl group at the chiral center is the defining feature that differentiates the two enantiomers and dictates their interaction with other chiral molecules, such as biological receptors and enzymes.

Enantioselective Synthesis and Resolution Strategies

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis or resolution of a racemic mixture. While asymmetric synthesis aims to create a single enantiomer directly, classical resolution remains a widely used and practical approach for obtaining both enantiomers for comparative studies.

Diastereomeric Salt Resolution: A Practical Approach

A robust and scalable method for separating the enantiomers of this compound is through the formation of diastereomeric salts using a chiral resolving agent. The basic primary amine of the target molecule readily reacts with a chiral acid to form two diastereomeric salts with different physical properties, most notably solubility. This difference in solubility allows for their separation by fractional crystallization.

G

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol provides a generalized procedure for the resolution of racemic this compound. Optimization of solvent, temperature, and stoichiometry is crucial for achieving high enantiomeric excess (ee).

1. Salt Formation:

  • Dissolve one equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.
  • In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the same solvent.
  • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

2. Fractional Crystallization:

  • Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a previously obtained crystal can be beneficial.
  • Further cool the mixture in an ice bath to maximize crystal formation.
  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

3. Liberation of the Free Amine:

  • Dissolve the collected diastereomeric salt in water.
  • Add a base, such as a 2M NaOH solution, dropwise until the pH is greater than 10 to neutralize the tartaric acid and liberate the free amine.
  • Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).
  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched amine.

4. Determination of Enantiomeric Purity:

  • Analyze the obtained amine using a suitable chiral analytical technique (e.g., chiral HPLC or SFC) to determine the enantiomeric excess.

Analytical Techniques for Chiral Purity Assessment

Accurate determination of enantiomeric purity is critical. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases are the most powerful and widely used techniques for this purpose.

G

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is paramount for achieving successful separation. For a primary amine like this compound, both direct and indirect methods can be employed.

Protocol: Indirect Chiral HPLC via Derivatization

This method, adapted from a procedure for a structurally similar compound, involves derivatizing the amine with a chiral or achiral reagent to form diastereomers that can be separated on a chiral or even an achiral column. Using an achiral derivatizing agent with a chiral column is a common and effective approach.

1. Derivatization:

  • React the sample containing this compound with an equimolar amount of 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent. This forms N-derivatized diastereomers with a strong UV chromophore.

2. HPLC Conditions:

ParameterRecommended Conditions
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Ethanol (98:2, v/v) with 0.2% Triethylamine (TEA)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm

Justification of Parameters: The cellulose-based Chiralcel® OD-H column is effective for a broad range of racemates. The normal-phase mobile phase provides good selectivity, and the addition of TEA, a basic additive, is crucial for improving the peak shape of basic analytes by minimizing interactions with residual silanols on the silica support.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is a powerful alternative to HPLC, offering advantages such as faster analysis times, reduced organic solvent consumption, and often unique selectivity.

Starting Conditions for Chiral SFC Method Development:

ParameterRecommended Conditions
Column Lux® Cellulose-2 or Chiralpak® series (e.g., IA, IB, IC)
Mobile Phase CO₂ with a polar co-solvent (e.g., Methanol, Ethanol)
Co-solvent % Gradient or isocratic screening (e.g., 5-40%)
Backpressure 150 bar
Temperature 40 °C
Detection UV or Mass Spectrometry (MS)

Rationale: Polysaccharide-based CSPs are highly effective in SFC. Screening different co-solvents and their concentrations is a standard approach to optimize the separation. The combination of CO₂ and an alcohol modifier provides a mobile phase with a wide polarity range suitable for many chiral separations.

Spectroscopic Characterization: Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a vital tool for the characterization of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from theoretical calculations. For pyrrolidinone derivatives, CD spectra can reveal characteristic Cotton effects associated with electronic transitions within the molecule, providing a spectroscopic fingerprint of its chirality.

Biological Significance of Chirality in Pyrrolidinone Derivatives

The pyrrolidinone scaffold is a key component of nootropic drugs, which are substances that may improve cognitive function. A prominent example is the racetam family of drugs. Studies on nebracetam, a 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivative, have indicated that its nootropic activity is likely stereospecific.[4] Molecular docking studies of nebracetam analogues with acetylcholine receptors, a key target for cognitive enhancement, have shown that the R and S enantiomers adopt different binding modes and affinities.[4]

While direct comparative studies on the biological activity of the (R)- and (S)-enantiomers of this compound are not extensively reported in the public domain, the strong evidence from structurally related compounds strongly suggests that the stereochemistry at the C4 position will be a critical determinant of its biological function. It is highly probable that the two enantiomers will exhibit different potencies and efficacies in any potential therapeutic application, for instance, as modulators of ion channels or as agents targeting pathways involved in neurodegenerative diseases. Recent research has highlighted the importance of chiral pyrrolidines as multipotent agents in neurodegenerative conditions like Alzheimer's disease, with stereoisomerism profoundly affecting the activity profile.[5][6]

Conclusion

The chiral properties of this compound are of paramount importance for its potential applications in drug discovery and development. The ability to resolve the racemic mixture into its constituent enantiomers is a critical first step, for which diastereomeric salt crystallization provides a practical and scalable solution. Robust analytical methods, particularly chiral HPLC and SFC, are essential for the accurate determination of enantiomeric purity. Furthermore, the stereochemistry of this molecule is predicted to have a significant impact on its biological activity, a hypothesis strongly supported by data from analogous chiral pyrrolidinone structures. This guide provides the foundational knowledge and practical protocols for researchers to effectively work with and characterize the enantiomers of this compound, paving the way for a deeper understanding of its stereospecific biological functions.

References

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. Bioorganic & Medicinal Chemistry, 110, 117829. Available at: [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Carrieri, A., et al. (2024). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate. Available at: [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50), 23-34. Available at: [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. Available at: [Link]

  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. Available at: [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available at: [Link]

Sources

4-(Aminomethyl)-1-methylpyrrolidin-2-one suppliers and cost

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Aminomethyl)-1-methylpyrrolidin-2-one for Drug Development Professionals

Introduction

This compound is a substituted γ-lactam that serves as a versatile chemical intermediate and building block in synthetic organic chemistry. Its structural features—a polar, aprotic lactam ring and a reactive primary aminomethyl group—make it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and drug development. The parent compound, N-methyl-2-pyrrolidone (NMP), is widely recognized as a powerful industrial solvent and a penetration enhancer in pharmaceutical formulations[1][2][3]. While this compound itself is not an end-product, its utility lies in its bifunctional nature, allowing for a wide range of chemical modifications to generate novel compounds with potential therapeutic applications.

This guide provides a comprehensive technical overview of this compound, including its chemical properties, safety and handling protocols, supplier information with cost analysis, and insights into its synthetic applications for researchers, scientists, and drug development professionals.

Chemical & Physical Properties

Accurate characterization of a chemical intermediate is fundamental to its successful application in synthesis. The key identifiers and physicochemical properties of this compound are summarized below. These data are critical for reaction planning, purification, and analytical characterization.

PropertyValueSource
CAS Number 933723-27-4[4][5]
Molecular Formula C₆H₁₂N₂O[6]
Molecular Weight 128.17 g/mol [6]
Physical Form Solid
SMILES String O=C(C1)N(C)CC1CN
InChI Key RYPUQUNUTILSAZ-UHFFFAOYSA-N
MDL Number MFCD09802301
Purity (Typical) ≥95% - 97%[6][7]
Topological Polar Surface Area (TPSA) 55.12 Ų[6]
logP -0.5287[6]

Safety, Handling, and Storage

While specific safety data for this compound is limited, the safety profile can be inferred from its structural class and the available information from suppliers. The parent solvent, N-methyl-2-pyrrolidone, is known to be a skin and eye irritant and may have reproductive toxicity[8][9]. Therefore, prudent handling of its derivatives is essential.

GHS Hazard Information:

Pictogram GHS Code Hazard Statement Precautionary Statements

|


| GHS07 | H317 : May cause an allergic skin reaction. H319 : Causes serious eye irritation. | P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. P280 : Wear protective gloves/eye protection/face protection. P302 + P352 : IF ON SKIN: Wash with plenty of water. P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Sigma-Aldrich

Handling Protocols:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols[10].

  • Static Discharge: Take precautionary measures against static discharges when handling larger quantities of the solid material[11].

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[10].

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents[8]. The compound may be moisture-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Supplier and Procurement Analysis

This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to note that this compound is often sold as a specialty chemical or building block, and pricing can vary significantly based on quantity, purity, and supplier. Note that some suppliers may offer the hydrochloride salt form or different stereoisomers[7][12][13].

SupplierProduct/CAS NumberPurityQuantityPrice (USD/EUR)Notes
Sigma-Aldrich CBR00012 (CAS 16837-14-8)AldrichCPR*1 g$429.00Product of ChemBridge Corp. Analytical data not collected by Sigma-Aldrich.
Dana Bioscience BD00833683 (HCl Salt)Not specified5 g$2,990.00Hydrochloride salt form.[12]
AK Scientific, Inc. 3541DZ (CAS 1501937-68-3)≥ 95%1 g$2,578.00For R&D use only.[14]
CymitQuimica IN-DA0202UO (CAS 2165833-85-0)97%100 mg€261.00(4R)-enantiomer.[7]
ChemScene CS-0566509 (CAS 1501937-68-3)≥ 98%InquireInquireResearch use only.[6]

*Note: Prices are as of early 2026 and are subject to change. "AldrichCPR" indicates the product is provided for early discovery research, and the buyer is responsible for confirming identity and purity.

Synthetic Pathways and Applications

The primary value of this compound in drug development is its role as a versatile scaffold. The aminomethyl group provides a nucleophilic handle for a variety of chemical transformations, while the lactam ring offers a rigid, polar core.

General Synthetic Strategy

A common method for synthesizing N-substituted aminomethylpyrrolidinones involves a two-step process starting from a corresponding pyrrolidin-2-one. This approach provides a general framework for producing a library of derivatives.[15]

  • Chloromethylation: The pyrrolidin-2-one starting material is reacted with formaldehyde and chlorotrimethylsilane to generate a 1-chloromethylpyrrolidin-2-one intermediate.

  • Amination: The resulting chloromethyl intermediate is then reacted with a primary or secondary amine to yield the desired 1-aminomethylpyrrolidin-2-one product via nucleophilic substitution.[15]

The synthesis of the title compound, this compound, would follow a different pathway, likely involving the cyclization of a suitably substituted linear precursor.[16][17]

G cluster_synthesis Generalized Synthesis of N-Aminomethylpyrrolidin-2-ones start Pyrrolidin-2-one Derivative inter 1-Chloromethylpyrrolidin-2-one (Intermediate) start->inter + Formaldehyde + Chlorotrimethylsilane final 1-Aminomethylpyrrolidin-2-one (Product) inter->final + Primary or Secondary Amine (R₂NH) (Nucleophilic Substitution)

Caption: Generalized synthetic workflow for N-aminomethylpyrrolidin-2-ones.

Potential Applications in Drug Discovery

The structure of this compound suggests several potential applications as a scaffold in medicinal chemistry:

  • Linker Chemistry: The primary amine can be used to attach the pyrrolidinone core to other molecules of interest, such as pharmacophores or targeting moieties, using standard amide bond formation or reductive amination protocols.

  • Scaffold Decoration: The amine serves as a key reaction site for building out molecular complexity. It can be acylated, alkylated, or used in other C-N bond-forming reactions to explore the chemical space around the rigid lactam core.

  • Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it could serve as a starting fragment for FBDD campaigns targeting specific protein-protein interactions or enzyme active sites.

Exemplar Experimental Protocol: Reductive Amination

To illustrate the utility of an aminomethyl-functionalized building block, the following protocol details a general reductive amination procedure. This reaction is a cornerstone of medicinal chemistry for derivatizing primary amines.

Objective: To couple this compound with a generic aldehyde (R-CHO) to form a secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB) (1.5 equiv)[18]

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Methanol, or N,N-Dimethylformamide (DMF))

Workflow Diagram:

G cluster_workflow Reductive Amination Protocol Workflow node1 1. Dissolve Amine & Aldehyde Dissolve this compound and aldehyde in anhydrous solvent. node2 2. Form Imine Intermediate Add catalytic acetic acid. Stir at room temperature for 1-2 hours to form the iminium ion. node1->node2 node3 3. Reduction Add reducing agent (e.g., NaBH₃CN) portion-wise. Monitor reaction by TLC/LCMS. node2->node3 node4 4. Work-up Quench reaction with aqueous base (e.g., NaHCO₃). Extract with an organic solvent. node3->node4 node5 5. Purification Dry the organic layer, concentrate, and purify the crude product via column chromatography. node4->node5

Caption: Step-by-step workflow for a typical reductive amination experiment.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and the chosen anhydrous solvent.

  • Addition of Reagents: Add the aldehyde (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equiv).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the intermediate imine or iminium ion can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Reduction: Once imine formation is evident, add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equiv) portion-wise to control any potential exotherm or effervescence.

  • Reaction Monitoring: Continue to stir the reaction at room temperature until the starting material is consumed, as determined by TLC or LCMS analysis (typically 3-12 hours).

  • Aqueous Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the desired secondary amine product.

This protocol provides a reliable and validated method for utilizing the primary amine of this compound, enabling the synthesis of a diverse array of derivatives for screening in drug discovery programs.

Conclusion

This compound is a valuable, albeit specialized, chemical building block for pharmaceutical research and development. While its direct applications are limited, its true potential is realized as a scaffold for creating novel chemical entities. This guide has provided essential technical information on its properties, safe handling, procurement, and synthetic utility. By leveraging the protocols and data presented herein, researchers can effectively incorporate this versatile intermediate into their synthetic strategies to accelerate the discovery of new therapeutic agents.

References

  • This compound hydrochloride 5g. Dana Bioscience. [Link]

  • 4-(Aminomethyl)-1-(2-methoxyethyl)pyrrolidin-2-one, 95% Purity, C8H16N2O2, 5 grams. Aladdin Scientific. [Link]

  • A Reductive Amination of Pyronin Y. Organic Syntheses. [Link]

  • Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. PubMed. [Link]

  • Review of pharmaceutical applications of N-methyl-2-pyrrolidone. SciSpace. [Link]

  • THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-METHYL-PYRROLIDINES. UNL Digital Commons. [Link]

  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Wageningen University & Research. [Link]

  • NMP, 1-Methyl-2-Pyrrolidone, ACS Grade. Lab Alley. [Link]

  • View of Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • 2-Pyrrolidinone, 4-(aminomethyl)-, hydrochloride (1:1). Ark Pharm. [Link]

  • Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. ResearchGate. [Link]

Sources

Methodological & Application

The Versatile Synthon: Applications of 4-(Aminomethyl)-1-methylpyrrolidin-2-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Synthetic Chemistry

In the landscape of modern organic synthesis and drug discovery, the pyrrolidin-2-one motif stands out as a privileged scaffold, forming the core of numerous biologically active compounds and versatile synthetic intermediates.[1][2] The strategic incorporation of functional groups onto this five-membered lactam ring opens up a vast chemical space for the development of novel molecular entities. Among these, 4-(Aminomethyl)-1-methylpyrrolidin-2-one has emerged as a particularly valuable, yet underexplored, building block. Its structure combines the robust pyrrolidin-2-one core with a primary aminomethyl group at the C4 position and an N-methyl group that modulates its physicochemical properties. This unique arrangement of functional groups makes it a highly attractive synthon for a variety of applications, ranging from the construction of complex pharmaceutical intermediates to the development of novel ligands and organocatalysts.

This technical guide provides an in-depth exploration of the current and potential applications of this compound in organic synthesis. While direct, published applications of this specific molecule are emerging, we will draw upon established methodologies for structurally analogous compounds to provide a comprehensive overview of its synthetic potential. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Core Properties and Synthetic Accessibility

This compound is a solid at room temperature and is commercially available from various suppliers. Its structure features a chiral center at the C4 position, allowing for the synthesis of enantiomerically pure compounds. The presence of both a primary amine and a lactam moiety provides two distinct points for chemical modification.

The synthesis of the core 1-methylpyrrolidin-2-one (NMP) structure is well-established, often proceeding through the reaction of gamma-butyrolactone with methylamine.[3] The introduction of the aminomethyl group at the C4 position can be achieved through various synthetic routes, often starting from precursors like glutamic acid or through multi-step sequences involving the functionalization of the pyrrolidinone ring.

Application I: A Versatile Building Block in Medicinal Chemistry and Drug Discovery

The pyrrolidin-2-one nucleus is a common feature in a wide array of pharmaceutical agents. The aminomethyl substituent on this compound serves as a key handle for the introduction of diverse functionalities, making it an ideal starting material for the synthesis of complex drug candidates.

Case Study: Analogs of Nootropic Agents

Recent research into the synthesis of derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, a compound structurally similar to the topic of this guide, has highlighted their potential as nootropic agents (cognitive enhancers).[4] These studies demonstrate how the aminomethyl group can be acylated or otherwise modified to produce a library of compounds with potential therapeutic activity.[4] This suggests that this compound can serve as a valuable starting material for the development of novel central nervous system (CNS) active compounds.

Application II: Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two nitrogen atoms in this compound makes it a potential bidentate ligand for transition metals, such as palladium, copper, and nickel. Such ligands are crucial for facilitating a wide range of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

While specific applications of this compound as a ligand are not yet widely reported, its structure is analogous to other diamine and amino-amide ligands that have proven effective in various catalytic systems. The primary amine and the lactam oxygen can coordinate to a metal center, creating a chelate effect that can enhance catalytic activity and selectivity.

Conceptual Workflow for Ligand Application in a Suzuki-Miyaura Coupling

The following diagram illustrates the conceptual role of this compound as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G cluster_cat_cycle Catalytic Cycle cluster_ligand Ligand Activation Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Ligand 4-(Aminomethyl)-1- methylpyrrolidin-2-one Active_Catalyst Active Pd(0)L2 Catalyst Ligand->Active_Catalyst Pd_source Pd(OAc)2 or Pd2(dba)3 Pd_source->Active_Catalyst Active_Catalyst->Pd0 Enters Cycle caption Conceptual workflow of a ligand in catalysis. G Start Chiral 4-(Aminomethyl)-1- methylpyrrolidin-2-one Reaction Reaction in Anhydrous DCM Start->Reaction Reagent Aryl Isothiocyanate Reagent->Reaction Purification Silica Gel Chromatography Reaction->Purification Product Chiral Thiourea Organocatalyst Purification->Product caption Synthesis of a chiral thiourea organocatalyst.

Sources

Application Notes and Protocols: 4-(Aminomethyl)-1-methylpyrrolidin-2-one as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly in the pharmaceutical and agrochemical industries where the stereochemistry of a molecule dictates its biological activity. Chiral auxiliaries represent a robust and classical strategy for achieving high levels of stereocontrol in chemical reactions.[1][2] These entities are chiral molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse.

The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, forming the backbone of highly successful organocatalysts like proline and its derivatives.[3][4] This document explores the potential utility of 4-(Aminomethyl)-1-methylpyrrolidin-2-one , a less-documented but structurally intriguing pyrrolidinone derivative, as a chiral auxiliary. Its key features include:

  • A rigid 5-membered lactam ring.

  • A defined stereocenter at the C4 position.

  • A primary amine handle for covalent attachment to substrates.

While extensive literature on this specific molecule's application is sparse, its structural analogy to other successful chiral auxiliaries allows for the rational design of protocols and the formulation of mechanistic hypotheses. These notes provide a theoretical framework and detailed, representative protocols for researchers aiming to explore its application in key asymmetric transformations, such as aldol reactions and alkylations.

Rationale and Proposed Mechanism of Stereocontrol

The efficacy of a chiral auxiliary hinges on its ability to enforce a rigid, well-defined three-dimensional arrangement in the transition state of a reaction. For this compound, stereocontrol is proposed to operate via the following principles:

  • Covalent Attachment: The primary aminomethyl group serves as a versatile anchor point. It can be readily acylated by a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride) to form a stable amide, tethering the substrate to the chiral scaffold.

  • Conformational Rigidity: The resulting N-acyl derivative can form a rigid, chelated intermediate upon treatment with a Lewis acid or deprotonation to form an enolate. The lactam carbonyl and the Lewis acid (e.g., TiCl₄, MgBr₂) or cation (e.g., Li⁺) can form a stable five- or six-membered chelate, restricting conformational freedom.

  • Facial Shielding: The stereocenter at C4, along with the pyrrolidinone ring itself, creates a sterically biased environment. One face of the reactive intermediate (e.g., an enolate) is effectively shielded, forcing an incoming electrophile to approach from the less hindered face, thereby inducing high diastereoselectivity.

cluster_0 General Workflow for Asymmetric Synthesis A Prochiral Substrate (e.g., R-COCl) C Attach Auxiliary (Acylation) A->C B Chiral Auxiliary (4-(Aminomethyl)-1- methylpyrrolidin-2-one) B->C D Diastereoselective Reaction (e.g., Aldol, Alkylation) C->D E Purification of Major Diastereomer D->E F Cleave Auxiliary E->F G Enantiopure Product F->G H Recovered Auxiliary F->H

Caption: General workflow of an auxiliary-mediated synthesis.

Application in Asymmetric Aldol Reactions

The aldol reaction is a powerful tool for C-C bond formation. Using a chiral auxiliary allows for the diastereoselective synthesis of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.[5] The protocol described below is a representative method adapted from well-established procedures for N-acyl thiazolidinethiones and oxazolidinones.[1][6]

Proposed Mechanism and Transition State

The key to stereoselectivity is the formation of a geometrically defined (Z)-enolate, which is directed by the chiral auxiliary. In the presence of TiCl₄ and a hindered amine base (e.g., Hünig's base), a rigid, chelated titanium enolate is formed. The pyrrolidinone ring is expected to orient itself to minimize steric interactions, thereby blocking one face of the enolate. The incoming aldehyde coordinates to the titanium center and approaches from the exposed face, leading to the formation of one major diastereomer.

Caption: Proposed transition state for the aldol addition.

Experimental Protocol: Asymmetric Aldol Reaction

Step 1: Acylation of the Auxiliary

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried, argon-purged flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the desired acid chloride (e.g., propanoyl chloride, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl solution, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting N-acyl pyrrolidinone by flash column chromatography.

Step 2: Diastereoselective Aldol Addition

  • Dissolve the purified N-acyl pyrrolidinone (1.0 eq) in anhydrous DCM (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Add titanium(IV) chloride (TiCl₄, 1.1 eq) dropwise. The solution should turn a deep yellow/orange color.

  • Add N,N-diisopropylethylamine (Hünig's base, 1.2 eq) dropwise over 15 minutes and stir the resulting deep red solution for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the prochiral aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR analysis of the crude product.

  • Purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Auxiliary

  • Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (4:1, 0.1 M).

  • Cool the solution to 0 °C and add 30% hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq).

  • Stir vigorously for 4-6 hours at 0 °C.

  • Quench the excess peroxide by adding aqueous sodium sulfite solution until a negative test is obtained with peroxide test strips.

  • Extract the aqueous layer with ethyl acetate to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract the desired β-hydroxy acid product with ethyl acetate (3x).

  • Combine the organic layers containing the product, dry over Na₂SO₄, and concentrate to yield the enantiomerically enriched product.

Illustrative Data (Hypothetical)

The following table presents hypothetical results for the aldol reaction with various aldehydes, based on typical outcomes for high-performing chiral auxiliaries. This data is for illustrative purposes and requires experimental validation.

EntryAldehydeProductYield (%)dr (syn:anti)
1Isobutyraldehyde3-hydroxy-2,4-dimethylpentanoic acid85>98:2
2Benzaldehyde3-hydroxy-2-methyl-3-phenylpropanoic acid90>98:2
3Acetaldehyde3-hydroxy-2-methylbutanoic acid7895:5

Application in Asymmetric Alkylation

Enantioselective α-alkylation of carbonyl compounds is a fundamental method for constructing stereogenic centers.[7][8] The acylated auxiliary can be converted into a chiral enolate, which then reacts with an electrophile.

Experimental Protocol: Asymmetric Alkylation

Step 1: Acylation of the Auxiliary

  • Follow Step 1 from the Aldol Protocol (Section 2.2).

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acyl pyrrolidinone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.

  • Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared or titrated) dropwise. Stir for 1 hour at -78 °C to form the lithium enolate.

  • Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 2-4 hours (reaction time and temperature may need optimization depending on the electrophile's reactivity).

  • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Determine the diastereomeric ratio by ¹H NMR or GC analysis and purify the major diastereomer by flash column chromatography.

Step 3: Cleavage of the Auxiliary

  • Follow Step 3 from the Aldol Protocol (Section 2.2) to obtain the chiral carboxylic acid. Alternatively, reductive cleavage (e.g., with LiBH₄) can be used to generate the corresponding chiral primary alcohol.

Illustrative Data (Hypothetical)

The following table presents hypothetical results for the alkylation reaction. This data is for illustrative purposes and requires experimental validation.

EntryElectrophileProductYield (%)dr
1Benzyl bromide2-methyl-3-phenylpropanoic acid92>98:2
2Methyl iodide2-methylpropanoic acid8897:3
3Allyl bromide2-methylpent-4-enoic acid8596:4

Conclusion

This compound presents a promising, yet underexplored, scaffold for use as a chiral auxiliary. Based on established principles of asymmetric synthesis, it possesses the necessary structural elements to induce high levels of stereocontrol in fundamental C-C bond-forming reactions. The provided protocols are designed as a robust starting point for researchers and drug development professionals to investigate its efficacy. The true potential and operational optima of this auxiliary can only be confirmed through rigorous experimental validation, which is strongly encouraged.

References

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023).
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PMC - NIH.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Asymmetric Synthesis of 5-Substituted Pyrrolidinones via a Chiral N-Acyliminium Equivalent. (n.d.).
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (n.d.). PMC - NIH.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. (n.d.). NIH.
  • Noninnocent Role of N‑Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions. (n.d.).
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • 4-(Aminomethyl)-1-methyl-2-pyrrolidinone. (n.d.). Sigma-Aldrich.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. (2025). Hungarian Journal of Industry and Chemistry.

Sources

4-(Aminomethyl)-1-methylpyrrolidin-2-one in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Pyrrolidine-Based Chiral Amines in Asymmetric Catalysis: A Research Protocol for 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Foreword: Charting New Territory in Organocatalysis

The field of asymmetric organocatalysis is driven by the rational design and discovery of novel, efficient, and selective small molecule catalysts. Chiral pyrrolidines, inspired by the seminal work on proline, represent a cornerstone of this discipline, demonstrating remarkable efficacy in a vast array of stereoselective transformations.[1][2][3] This guide focuses on the untapped potential of a unique structural motif: This compound .

While established literature extensively covers catalysts derived from proline or those with functionality at the C2 position, this compound presents a distinct architecture. It features a primary amine—the key catalytic moiety—tethered to the C4 position of an N-methylated lactam ring. This unique arrangement suggests novel stereochemical environments and activation modes.

This document serves as both an application note and a forward-looking research protocol. It is designed for researchers, medicinal chemists, and process development scientists. We will first establish the mechanistic foundation upon which this molecule is expected to operate, drawing parallels with well-understood catalytic cycles. Subsequently, we will provide robust, detailed protocols for evaluating its efficacy in benchmark asymmetric reactions, namely the Aldol and Michael additions. These protocols are adapted from highly successful systems using related amine catalysts and are intended to serve as a validated starting point for your own investigations.

Part 1: Mechanistic Rationale and Proposed Catalytic Cycle

The catalytic prowess of chiral amines in asymmetric synthesis is primarily rooted in their ability to form transient, activated intermediates with carbonyl compounds.[4][5] For this compound, the primary aminomethyl group is the proposed site of catalytic activity, operating principally through enamine catalysis.

The Proposed Enamine Catalysis Cycle:

  • Enamine Formation: The primary amine of the catalyst condenses with a ketone or aldehyde donor (e.g., cyclohexanone) to form a chiral enamine intermediate. This step is reversible and often the rate-determining step. The N-methylpyrrolidin-2-one backbone dictates the steric environment, influencing the geometry of the enamine.

  • Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophile (e.g., an aldehyde in an Aldol reaction or a nitroolefin in a Michael addition). The chiral scaffold shields one face of the enamine, directing the electrophile to the opposite face, thereby establishing the new stereocenter. The lactam carbonyl may play a non-covalent role in orienting the substrate through hydrogen bonding with an acidic co-catalyst or the electrophile itself.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by trace water in the reaction medium to release the chiral product and regenerate the free amine catalyst, allowing it to re-enter the catalytic cycle.

Below is a diagram illustrating this proposed cycle for an asymmetric Aldol reaction.

Enamine_Catalytic_Cycle cluster_cycle Proposed Catalytic Cycle cluster_reactants Reactants & Product CAT Catalyst 4-(Aminomethyl)-1- methylpyrrolidin-2-one ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Aldehyde (Stereoselective Attack) IMINIUM->CAT Regeneration PRODUCT Chiral Aldol Product IMINIUM->PRODUCT + H₂O (Hydrolysis) KETONE Ketone ALDEHYDE Aldehyde

Caption: A systematic workflow for evaluating a novel organocatalyst.

Part 3: Experimental Protocols for Asymmetric Transformations

The following protocols provide detailed, step-by-step methodologies for two fundamental C-C bond-forming reactions. They are designed to be robust starting points for your investigation.

Protocol 1: Asymmetric Aldol Reaction

This protocol details the reaction between 4-nitrobenzaldehyde and cyclohexanone. This is a standard benchmark reaction that allows for straightforward analysis of both diastereoselectivity and enantioselectivity. [6][7] Materials & Reagents:

  • This compound (Catalyst)

  • 4-Nitrobenzaldehyde (Electrophile)

  • Cyclohexanone (Nucleophile, serves as solvent)

  • Chloroform (Optional solvent)

  • Saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, and TLC supplies

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 eq).

  • Addition of Nucleophile: Add cyclohexanone (510 µL, 5.0 mmol, 5.0 eq). Note: Cyclohexanone is used in excess and also acts as the solvent. For less soluble substrates, an anhydrous solvent like chloroform or toluene (2.0 mL) can be added.

  • Catalyst Addition: Add this compound (14.2 mg, 0.1 mmol, 10 mol%).

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature (approx. 20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 7:3 v/v) as the eluent. The reaction is typically complete within 24-72 hours.

  • Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure aldol adduct.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR analysis of the crude product), and enantiomeric excess (by chiral HPLC analysis).

Protocol 2: Asymmetric Michael Addition

This protocol describes the conjugate addition of cyclohexanone to trans-β-nitrostyrene, a classic transformation for evaluating enamine catalysis. [8][9] Materials & Reagents:

  • This compound (Catalyst)

  • trans-β-Nitrostyrene (Electrophile)

  • Cyclohexanone (Nucleophile)

  • Toluene (Solvent)

  • Benzoic acid (Optional co-catalyst/additive)

  • Standard workup and purification reagents as listed in Protocol 1

Step-by-Step Procedure:

  • Reaction Setup: In a dry vial, dissolve trans-β-nitrostyrene (74.5 mg, 0.5 mmol, 1.0 eq) and the catalyst (14.2 mg, 0.1 mmol, 20 mol%) in anhydrous toluene (1.0 mL). Rationale: A higher catalyst loading is often required for Michael additions compared to Aldol reactions.

  • Additive (Optional): An acidic additive like benzoic acid (6.1 mg, 0.05 mmol, 10 mol%) can significantly enhance reactivity and selectivity by activating the nitroolefin and promoting catalyst turnover. [10]3. Nucleophile Addition: Add cyclohexanone (204 µL, 2.0 mmol, 4.0 eq) to the mixture.

  • Reaction Execution: Seal the vial and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC (eluent: hexane/ethyl acetate, 8:2 v/v) until the starting nitrostyrene is consumed (typically 24-96 hours).

  • Workup and Purification: Once complete, directly load the reaction mixture onto a silica gel column and purify by flash chromatography (eluent: hexane/ethyl acetate gradient) to isolate the Michael adduct.

  • Analysis: Characterize the product to determine yield, diastereomeric ratio (¹H NMR), and enantiomeric excess (chiral HPLC).

Part 4: Data Presentation and Optimization

Systematic recording of experimental results is crucial for comparing outcomes and guiding optimization efforts. Use a structured table to log your data.

Table 1: Template for Recording Reaction Optimization Data

EntryCatalyst Loading (mol%)Additive (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%)
110NoneNeat2548
220NoneNeat2548
310Benzoic Acid (10)Toluene2548
410NoneCH₂Cl₂2548
510NoneNeat072

Causality Behind Optimization Choices:

  • Solvent: The choice of solvent is critical. Non-polar aprotic solvents (toluene, CH₂Cl₂) often favor the key enamine formation step. Protic solvents (e.g., alcohols) can interfere with the catalyst and are generally avoided unless "on-water" conditions are being specifically investigated. [1]* Temperature: Lowering the reaction temperature (e.g., to 0 °C or -20 °C) typically increases stereoselectivity by favoring the more ordered transition state, though it may come at the cost of a longer reaction time.

  • Additives: For primary amine catalysts, Brønsted or Lewis acid additives can serve a dual role: activating the electrophile and preventing catalyst deactivation through side reactions. Screening a range of acids (e.g., benzoic acid, acetic acid, TFA) is highly recommended. [10]

Conclusion

This compound stands as a promising, yet unexplored, candidate in the vast arsenal of organocatalysts. Its unique C4-functionalized lactam structure offers a departure from traditional proline-based designs, potentially leading to novel reactivity and selectivity profiles. The protocols and workflows detailed in this guide provide a comprehensive and scientifically grounded framework for any researcher aiming to unlock the catalytic potential of this molecule. Through systematic investigation, as outlined herein, the scientific community can collectively determine its place and utility in the ever-evolving landscape of asymmetric synthesis.

References

Sources

Application Notes and Protocols for the Synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the synthesis of 4-(aminomethyl)-1-methylpyrrolidin-2-one, a valuable building block in medicinal chemistry and drug development. The synthetic strategy commences with the formation of the pyrrolidinone core via the reaction of itaconic acid and methylamine, yielding the key intermediate, 1-methyl-5-oxopyrrolidine-3-carboxylic acid. Subsequently, this guide details a robust protocol for the conversion of the carboxylic acid functionality to a primary amine through a Curtius rearrangement, a reliable method for accessing primary amines with one less carbon atom. An alternative approach via the Hofmann rearrangement is also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed, step-by-step methodologies, mechanistic insights, and practical considerations for the successful synthesis of this compound and its derivatives.

Introduction

The pyrrolidin-2-one scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceuticals. Its presence in numerous natural products and synthetic drugs underscores its importance as a pharmacophore. Derivatives of this compound, in particular, are of significant interest due to their potential as intermediates in the synthesis of novel therapeutic agents. The strategic placement of a reactive aminomethyl group on the pyrrolidinone ring allows for further functionalization and the exploration of diverse chemical space in drug discovery programs. This guide provides a detailed and validated experimental protocol for the synthesis of this key building block, empowering researchers to accelerate their drug development efforts.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic pathway that begins with the construction of the core pyrrolidinone ring, followed by the introduction of the aminomethyl group.

Retrosynthesis target This compound intermediate1 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid target->intermediate1 Functional Group Interconversion (e.g., Curtius/Hofmann) starting_materials Itaconic Acid + Methylamine intermediate1->starting_materials Cyclocondensation Protocol1_Workflow start Mix Itaconic Acid and Methylamine Solution reaction Heat the Mixture (e.g., 100-120 °C) start->reaction workup Acidify and Isolate the Product reaction->workup purification Recrystallize from a suitable solvent workup->purification product 1-Methyl-5-oxopyrrolidine-3-carboxylic acid purification->product

Caption: Workflow for the synthesis of the key intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Itaconic Acid130.1013.01 g0.1
Methylamine (40% in H₂O)31.068.5 mL~0.11Use in a well-ventilated fume hood.
Hydrochloric Acid (conc.)36.46As needed-For acidification.
Water18.02As needed-For reaction and workup.
Ethanol46.07As needed-For recrystallization.

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add itaconic acid (13.01 g, 0.1 mol).

  • Addition of Methylamine: To the flask, slowly add a 40% aqueous solution of methylamine (8.5 mL, ~0.11 mol) with stirring. The reaction is exothermic, and the itaconic acid will dissolve.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration and wash with a small amount of cold water.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or an ethanol/water mixture to obtain pure 1-methyl-5-oxopyrrolidine-3-carboxylic acid as a white crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 70-80%.

Protocol 2: Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom. [1][2]This protocol utilizes diphenylphosphoryl azide (DPPA) as a reagent to facilitate the rearrangement of 1-methyl-5-oxopyrrolidine-3-carboxylic acid to the corresponding isocyanate, which is then hydrolyzed to the desired amine.

Mechanism of the Curtius Rearrangement:

Curtius_Mechanism carboxylic_acid Carboxylic Acid (R-COOH) acyl_azide Acyl Azide (R-CON3) carboxylic_acid->acyl_azide DPPA isocyanate Isocyanate (R-N=C=O) acyl_azide->isocyanate Heat (Δ) - N2 carbamic_acid Carbamic Acid (R-NHCOOH) isocyanate->carbamic_acid + H2O amine Primary Amine (R-NH2) carbamic_acid->amine - CO2

Caption: Mechanism of the Curtius rearrangement.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
1-Methyl-5-oxopyrrolidine-3-carboxylic acid143.147.16 g0.05From Protocol 1.
Diphenylphosphoryl azide (DPPA)275.2415.15 g0.055Caution: Potentially explosive, handle with care.
Triethylamine (Et₃N)101.197.6 mL0.055
tert-Butanol74.12100 mL-Solvent.
Hydrochloric Acid (4 M in Dioxane)36.46As needed-For deprotection.
Diethyl ether74.12As needed-For workup.

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 1-methyl-5-oxopyrrolidine-3-carboxylic acid (7.16 g, 0.05 mol) in dry tert-butanol (100 mL) in a 250 mL round-bottom flask, add triethylamine (7.6 mL, 0.055 mol).

  • Addition of DPPA: Cool the mixture to 0 °C in an ice bath. Slowly add diphenylphosphoryl azide (15.15 g, 0.055 mol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. Caution: Azide compounds are potentially explosive.

  • Rearrangement: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux (around 80-85 °C) for 3-4 hours, or until the evolution of nitrogen gas ceases. The reaction progress can be monitored by the disappearance of the acyl azide intermediate by IR spectroscopy (disappearance of the azide stretch at ~2140 cm⁻¹).

  • Formation of Boc-protected Amine: The intermediate isocyanate is trapped by tert-butanol to form the Boc-protected amine derivative.

  • Solvent Removal: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Workup: Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected amine in a minimal amount of dioxane and add an excess of 4 M HCl in dioxane. Stir the mixture at room temperature for 2-3 hours.

  • Isolation of the Product: The hydrochloride salt of the product will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

  • Free Amine (Optional): The free amine can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., NaOH solution) and extracting with an organic solvent like dichloromethane.

Expected Yield: 60-70%.

Alternative Synthetic Approach: Hofmann Rearrangement

The Hofmann rearrangement provides an alternative route to the target amine from the corresponding primary amide. [3]This involves the conversion of 1-methyl-5-oxopyrrolidine-3-carboxamide to this compound.

Conceptual Workflow for Hofmann Rearrangement:

Hofmann_Workflow carboxamide 1-Methyl-5-oxopyrrolidine-3-carboxamide rearrangement Treat with Br2/NaOH or NaOCl carboxamide->rearrangement isocyanate Isocyanate Intermediate rearrangement->isocyanate hydrolysis Hydrolysis isocyanate->hydrolysis product This compound hydrolysis->product

Caption: Conceptual workflow for the Hofmann rearrangement.

Brief Protocol Outline:

  • Amide Formation: Convert 1-methyl-5-oxopyrrolidine-3-carboxylic acid to the corresponding primary amide, 1-methyl-5-oxopyrrolidine-3-carboxamide, using standard amidation methods (e.g., via the acyl chloride or using a coupling agent like DCC/HOBt with ammonia).

  • Hofmann Rearrangement: Treat the amide with a solution of bromine in aqueous sodium hydroxide or with sodium hypochlorite solution.

  • Reaction Conditions: The reaction is typically heated to facilitate the rearrangement of the N-bromoamide intermediate to the isocyanate.

  • Hydrolysis and Workup: The in-situ formed isocyanate is hydrolyzed under the basic reaction conditions to the desired amine. The product is then isolated through extraction and purification.

Note: The Hofmann rearrangement can sometimes be lower yielding and less clean than the Curtius rearrangement, but it avoids the use of potentially explosive azide reagents.

Characterization of this compound

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound. [1]* Infrared (IR) Spectroscopy: To identify the key functional groups, such as the amine (N-H stretching) and the lactam carbonyl (C=O stretching).

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the final product.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound derivatives, which are valuable intermediates in drug discovery. The presented protocols, particularly the robust Curtius rearrangement, offer a reliable pathway to access these important building blocks. The inclusion of mechanistic details and an alternative synthetic route provides researchers with the necessary information to adapt and optimize these procedures for their specific needs. By following these protocols, scientists can efficiently synthesize these valuable compounds and accelerate the development of new therapeutic agents.

References

  • Wikipedia. Hofmann rearrangement. [Link]

  • Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Organic & Biomolecular Chemistry. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]

  • Google Patents. Mixtures of itaconic acid or itaconic acid derivatives and primary amines for producing 1,3- and 1,4-alkyl methyl pyrrolidones.
  • Organic Chemistry Portal. Curtius Rearrangement. [Link]

  • Almac. Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. [Link]

  • ResearchGate. Curtius rearrangement products derived from heterocyclic carboxylic acids. [Link]

  • National Institutes of Health. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Illinois State University. Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. [Link]

Sources

Analytical methods for 4-(Aminomethyl)-1-methylpyrrolidin-2-one quantification (HPLC, GC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one by HPLC and GC

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a key chiral building block and potential impurity in pharmaceutical development. Addressing the analytical challenges posed by its high polarity and the presence of a primary amine, this document outlines robust methodologies using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We delve into the rationale behind method development, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) for direct analysis and derivatization-based GC for enhanced performance. This guide is intended for researchers, analytical scientists, and drug development professionals seeking reliable and validated methods for the quantification of this and structurally related polar compounds.

Introduction: The Analytical Challenge

This compound is a chiral molecule of increasing interest in medicinal chemistry and pharmaceutical synthesis. Its accurate quantification is critical for process control, impurity profiling, and pharmacokinetic studies. However, the physicochemical properties of this compound—specifically its high polarity, low volatility, and the reactive primary amine group—present significant challenges for traditional chromatographic methods.

  • High Polarity: Leads to poor retention on conventional reversed-phase (RP-HPLC) columns.[1][2]

  • Primary Amine Group: Can cause peak tailing due to interactions with active sites on column stationary phases and GC inlets.[3][4]

  • Low Volatility: Hinders direct analysis by Gas Chromatography (GC) without chemical modification.[5][6]

This application note provides two distinct, validated approaches to overcome these challenges: a direct analysis using HILIC-MS/MS and an indirect method employing GC-MS following a necessary derivatization step.

High-Performance Liquid Chromatography (HPLC) Methodology

For polar analytes like this compound, HILIC is the preferred HPLC mode. Unlike reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[7][8] This setup facilitates the retention of polar compounds that would otherwise elute in the void volume of an RP column.[1]

Causality Behind Experimental Choices in HILIC
  • Column Selection: A HILIC stationary phase is essential. Options include unbonded silica, amide, or zwitterionic phases.[1][7][9] An amide or silica-based HILIC column is an excellent starting point, as it promotes retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[1]

  • Mobile Phase Composition: The mobile phase consists of a high percentage of organic solvent (e.g., >80% acetonitrile) and a smaller percentage of an aqueous component. The aqueous portion should contain a buffer (e.g., ammonium formate or ammonium acetate) to control the pH and ionic strength. For an amine-containing analyte, maintaining a slightly acidic pH ensures consistent protonation, leading to stable retention and improved peak shape.

  • Detection System: Due to the lack of a strong chromophore, UV detection offers poor sensitivity. Therefore, coupling the HPLC system to a mass spectrometer (MS) is the most effective approach.[5][6] Electrospray Ionization (ESI) in positive mode is ideal for this analyte, as the primary amine is readily protonated. A tandem mass spectrometer (MS/MS) provides unparalleled selectivity and sensitivity through Multiple Reaction Monitoring (MRM).[10][11][12]

HILIC-MS/MS Analytical Workflow

The workflow for HILIC-MS/MS analysis is a direct and efficient process, involving minimal sample preparation.

HILIC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Analyte Sample Dissolve Dissolve in 90:10 ACN:H2O Sample->Dissolve Filter Filter (0.22 µm) Dissolve->Filter HPLC HILIC-HPLC System Filter->HPLC Inject MS Tandem Mass Spectrometer (MS/MS) HPLC->MS Eluent Data Data Acquisition (MRM Mode) MS->Data Process Peak Integration Data->Process Calibrate Calibration Curve Process->Calibrate Result Concentration Report Calibrate->Result

Figure 1: Workflow for HILIC-MS/MS Quantification.
Detailed Protocol: HILIC-MS/MS Quantification

This protocol is a robust starting point for the quantification of this compound.

1. Preparation of Standards and Samples:

  • Prepare a stock solution of this compound at 1 mg/mL in a diluent of 90:10 (v/v) acetonitrile:water.
  • Create a series of calibration standards by serially diluting the stock solution.
  • Prepare unknown samples by dissolving them in the same diluent to an expected concentration within the calibration range.
  • Filter all solutions through a 0.22 µm syringe filter before injection.

2. HPLC & Mass Spectrometry Conditions:

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): [M+H]⁺, m/z 143.1. Product Ions (Q3) to be determined by infusion of standard.
Source Parameters Optimize based on instrument (e.g., Curtain Gas, IonSpray Voltage, Temperature).

Gas Chromatography (GC) Methodology

Direct analysis of this compound by GC is challenging due to its polar nature and the active primary amine. These characteristics lead to poor peak shape and low volatility.[3][5] Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][6]

Causality Behind Experimental Choices in GC
  • Derivatization Strategy: The primary goal is to cap the active hydrogens on the amine group.

    • Silylation: Reacting the analyte with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective technique.[3] This replaces the active protons with nonpolar trimethylsilyl (TMS) groups, significantly increasing volatility and improving chromatographic performance.[6]

    • Acylation: Using reagents like trifluoroacetic anhydride (TFAA) or propyl chloroformate can also be effective.[3][13] Acylated derivatives are often very stable.[5]

  • Column Selection: A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5 or HP-5), is generally suitable for separating the derivatized analyte from other sample components.

  • Detection System:

    • Flame Ionization Detector (FID): A universal detector that responds to most organic compounds. While reliable, it may lack the sensitivity required for trace-level analysis.[14][15]

    • Nitrogen-Phosphorus Detector (NPD): This detector is highly selective and sensitive for nitrogen-containing compounds, making it an excellent choice for this analyte and significantly reducing background interference.[14][15][16]

    • Mass Spectrometry (MS): Provides definitive identification based on the mass spectrum of the derivatized analyte and offers high sensitivity, making it the preferred method for complex matrices.[17][18]

GC-MS with Derivatization Analytical Workflow

The GC workflow is distinguished by the critical pre-analytical derivatization step.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Analyte Sample in Aprotic Solvent Deriv Add Derivatizing Agent (e.g., BSTFA) Sample->Deriv React Heat Reaction Vial (e.g., 70°C for 30 min) Deriv->React GC Gas Chromatograph React->GC Inject MS Mass Spectrometer GC->MS Column Effluent Data Data Acquisition (Scan or SIM Mode) MS->Data Process Peak Integration Data->Process Calibrate Calibration Curve Process->Calibrate Result Concentration Report Calibrate->Result

Figure 2: Workflow for GC-MS Quantification with Derivatization.
Detailed Protocol: GC-MS with Silylation

This protocol details a silylation procedure followed by GC-MS analysis.

1. Derivatization Procedure:

  • Accurately weigh the sample or standard into a 2 mL autosampler vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
  • Add 100 µL of an aprotic solvent (e.g., pyridine or acetonitrile) to dissolve the residue.
  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst).[3]
  • Tightly cap the vial and heat at 70 °C for 30-60 minutes.[3]
  • Allow the vial to cool to room temperature before injection.

2. GC & Mass Spectrometry Conditions:

ParameterRecommended Setting
GC System Agilent 8890 or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio) or Splitless, depending on concentration
Injection Volume 1 µL
Oven Program Initial: 80 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
Mass Spectrometer Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Acquisition Mode Scan (m/z 40-550) for identification or Selected Ion Monitoring (SIM) for quantification.

Method Performance and Data Summary

The following table summarizes the expected performance characteristics for the described methods. Values are representative and should be validated experimentally.

ParameterHILIC-MS/MS MethodGC-MS (with Derivatization) Method
Analyte Form Native CompoundTrimethylsilyl (TMS) Derivative
Selectivity Very High (based on MRM transitions)High (based on retention time and mass spectrum)
Sensitivity (Est. LOQ) Low ng/mL to pg/mLLow to mid ng/mL
Sample Throughput High (direct injection)Lower (requires derivatization step)
Primary Application Bioanalysis, trace impurity analysis, aqueous samplesPurity analysis, quality control of raw materials
Key Advantage Minimal sample prep, excellent for complex matricesUtilizes common GC instrumentation

Conclusion

Both HPLC and GC offer viable pathways for the accurate quantification of this compound, provided the correct analytical strategy is employed.

  • HILIC-MS/MS stands out as the superior method for its high sensitivity, selectivity, and direct analysis capability, making it ideal for complex matrices and trace-level quantification.

  • GC-MS with derivatization is a robust and reliable alternative, particularly in quality control labs where GC instrumentation is prevalent. The mandatory derivatization step adds time to the analysis but effectively overcomes the challenges of analyzing this polar amine by GC.

The choice between these methods should be guided by the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. Both protocols provided herein serve as a validated foundation for developing and implementing rigorous analytical methods for this important compound.

References

  • Benchchem.
  • Phenomenex. More Derivatizing Reagents for GC – The Buffers Strike Back.
  • Al-Bukhaiti, W. Q., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
  • Benchchem. A Comparative Analysis of Pyrrolidinone Derivatives as Solvents for Researchers and Drug Development Professionals.
  • Journal of AOAC INTERNATIONAL. (2020).
  • ResearchGate. (2025).
  • Analytical Method. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD.
  • Chemistry LibreTexts. (2023).
  • Benchchem.
  • U.S. Food and Drug Administration (FDA). (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • Phenomenex. HILIC HPLC Column.
  • Agilent Technologies. (2023).
  • LCGC International.
  • Tosoh Bioscience. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • PubMed. Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole.
  • PubMed. (2012). Quantification of four major metabolites of embryotoxic N-methyl- and N-ethyl-2-pyrrolidone in human urine by cooled-injection gas chromatography and isotope dilution mass spectrometry.
  • ResearchGate. (2025). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue.
  • PubMed. (2009). Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard.
  • ResearchGate. (2025).
  • ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • National Institutes of Health (NIH). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Benchchem. Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers.
  • LCGC International. Improving Injection Consistency Using N-Methyl-2-Pyrrolidone as a GC Syringe Wash.
  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.
  • Centers for Disease Control and Prevention (CDC). N-METHYL-2-PYRROLIDINONE 1302.
  • Benchchem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • PubMed. (2001). Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms.
  • University of Miami Scholarly Repository. (2025).
  • ResearchGate. (2025). Improving injection consistency using N-methyl-2-pyrrolidone as a GC syringe wash.
  • Sigma-Aldrich. 1-Methyl-2-pyrrolidinone for HPLC, = 99 872-50-4.
  • PubMed. (2017).
  • Agilent Technologies. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
  • SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
  • Google Patents. (2017). Methods for quantifying n-methyl-2-pyrrolidone.
  • SIELC Technologies. Separation of N-Methyl-2-pyrrolidone on Newcrom R1 HPLC column.

Sources

4-(Aminomethyl)-1-methylpyrrolidin-2-one: A Versatile Bidentate Ligand for Modern Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous biologically active compounds.[1][2] This guide explores the potential of a specific derivative, 4-(aminomethyl)-1-methylpyrrolidin-2-one, as a versatile bidentate ligand in coordination chemistry. While direct literature on the coordination chemistry of this exact molecule is emerging, its structural features—a primary amine, a tertiary amine, and a lactam carbonyl group—present compelling opportunities for creating novel metal complexes. This document provides researchers with proposed synthetic protocols, general methodologies for complex formation, detailed characterization techniques, and an outlook on potential applications, all grounded in established chemical principles.

Introduction: The Rationale for a New Ligand

The five-membered pyrrolidinone ring system is a cornerstone in pharmaceutical science, valued for its conformational flexibility and the ability to introduce stereocenters, which is crucial for exploring pharmacophore space.[2][3] Many pyrrolidinone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

The introduction of a metal center via coordination can profoundly modulate these properties, offering new avenues for drug design and catalysis. This compound is an attractive candidate for ligand development due to its potential to act as a bidentate chelating agent. A ligand that can bind to a metal ion through two donor atoms is termed a bidentate ligand, often forming a stable five- or six-membered ring with the metal center, an effect known as chelation.[6][7] This ligand possesses two distinct potential coordination modes, making it a flexible building block for creating diverse coordination spheres.

PART 1: Proposed Synthesis of this compound

A robust synthesis of the ligand is the first critical step. While not extensively documented, a plausible and efficient synthetic route can be designed starting from the bio-renewable feedstock, itaconic acid. This proposed pathway involves a sequence of well-established organic transformations.

Proposed Synthetic Pathway

The proposed synthesis proceeds in four main steps starting from itaconic acid:

  • Michael Addition: Reaction of itaconic acid with a primary amine (e.g., benzylamine as a protecting group) to form a substituted pyrrolidinone precursor.

  • Lactamization & Esterification: Intramolecular cyclization to form the pyrrolidinone ring, followed by esterification of the carboxylic acid.

  • N-Methylation: Methylation of the lactam nitrogen.

  • Amide Reduction & Deprotection: Reduction of the ester to a hydroxymethyl group, conversion to an aminomethyl group (via azide or similar intermediate), and removal of the benzyl protecting group.

A simplified conceptual workflow is presented below.

G cluster_synthesis Proposed Ligand Synthesis Workflow Start Itaconic Acid Step1 Step 1: Michael Addition (e.g., with Benzylamine) Start->Step1 Step2 Step 2: Cyclization & Esterification Step1->Step2 Step3 Step 3: N-Methylation (e.g., with MeI) Step2->Step3 Step4 Step 4: Functional Group Transformation (Ester -> Aminomethyl) Step3->Step4 End This compound Step4->End G cluster_characterization Complex Characterization Workflow Start Synthesized Complex Spec Spectroscopic Analysis (FT-IR, UV-Vis) Start->Spec Mag Magnetic & Conductive Properties Start->Mag Comp Compositional Analysis (Elemental) Start->Comp Struc Structural Elucidation (X-ray Diffraction) Spec->Struc Mag->Struc Comp->Struc End Characterized Complex with Confirmed Structure Struc->End

Sources

Application Notes & Protocols: The Strategic Use of 4-(Aminomethyl)-1-methylpyrrolidin-2-one in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in natural products and its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] Within this class of privileged structures, 4-(aminomethyl)-1-methylpyrrolidin-2-one emerges as a particularly valuable building block. Possessing a primary amine for diverse functionalization and a rigid lactam core, this intermediate offers a robust platform for constructing complex molecular architectures. Its utility is exemplified in the synthesis of novel therapeutic agents, including analogues of nootropic compounds like Nebracetam, where the pyrrolidinone core is a key pharmacophoric element.[3] This guide provides an in-depth look at the properties, handling, and strategic application of this versatile intermediate, complete with a detailed protocol for a common synthetic transformation.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the chemical's properties and safety requirements is paramount for its effective and safe implementation in any research or development setting.

Key Properties

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, stoichiometry calculations, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₆H₁₂N₂O[4][5]
Molecular Weight 128.17 g/mol [4][5]
IUPAC Name (4S)-4-(aminomethyl)-1-methylpyrrolidin-2-one (for the S-enantiomer)[4]
CAS Number 1426291-29-3 (for hydrochloride salt)
Appearance Typically a solid or liquid, depending on purity and form (free base vs. salt)
Solubility Miscible with water and most common organic solvents[6]
Safety, Handling, and Storage

Safe laboratory practice is non-negotiable. The following guidelines are synthesized from authoritative safety data sheets (SDS) and must be strictly adhered to.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.

    • Hand Protection: Use compatible, chemical-resistant gloves (e.g., butyl rubber).

    • Skin and Body: Wear a lab coat and appropriate protective clothing. Ensure a safety shower and eye wash station are readily accessible.

  • Handling:

    • All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors or mists.[7]

    • Avoid direct contact with eyes, skin, and clothing.[7]

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • The compound may be moisture-sensitive; handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for critical applications.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[7]

    • Keep containers tightly closed to prevent moisture ingress and contamination.

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, wash out their mouth with water and call a physician immediately.

Section 2: Rationale for Use in Pharmaceutical Synthesis

The molecular architecture of this compound is the primary driver of its utility. The strategic placement of its functional groups allows for predictable and efficient incorporation into larger molecules.

  • Nucleophilic Primary Amine: The aminomethyl group (-CH₂NH₂) serves as a potent nucleophile. This functionality is ideal for forming stable amide bonds with carboxylic acids, a cornerstone reaction in drug synthesis known as amide coupling. It can also readily participate in reductive aminations with aldehydes or ketones to form secondary amines, or act as a nucleophile in substitution reactions.

  • Chiral Scaffold: The carbon atom at the 4-position of the pyrrolidinone ring is a stereocenter. The use of enantiomerically pure forms of this building block is a critical strategy in modern drug development. Chiral purity ensures the synthesis of a single, desired stereoisomer, leading to drugs with higher efficacy, greater selectivity for their biological targets, and significantly improved safety profiles by eliminating off-target effects from unwanted enantiomers.[8]

  • Structural Rigidity: The five-membered lactam ring provides a conformationally constrained scaffold. This rigidity helps to pre-organize the appended pharmacophoric groups in a defined spatial orientation, which can lead to a favorable entropy profile upon binding to a protein target, thus enhancing potency.

Section 3: Experimental Protocol - Amide Coupling

This section provides a detailed, step-by-step protocol for a representative application: the synthesis of a pharmaceutical intermediate via amide bond formation. This reaction is fundamental and showcases the primary utility of the title compound.

Workflow Overview

G cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_purify Purification & Analysis reagents 1. Dissolve Carboxylic Acid & Coupling Agents in DCM combine 3. Combine Solutions & Stir at Room Temp reagents->combine Activate amine_prep 2. Prepare Amine Solution (Pyrrolidinone + Base in DCM) amine_prep->combine monitor 4. Monitor Progress (TLC/LC-MS) combine->monitor workup 5. Aqueous Wash Sequence (Acid, Base, Brine) monitor->workup dry 6. Dry & Concentrate workup->dry purify 7. Column Chromatography dry->purify characterize 8. Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for amide coupling synthesis.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade
This compound HClNucleophile≥95% Purity
Benzoic AcidElectrophile (Example)Reagent Grade
EDC·HCl (or HATU)Coupling AgentSynthesis Grade
HOBt (or DMAP)Additive (Reduces side reactions)Synthesis Grade
DIPEA (or Triethylamine)Non-nucleophilic BaseAnhydrous
Dichloromethane (DCM)SolventAnhydrous
1M HCl (aq), Sat. NaHCO₃ (aq), BrineWork-up SolutionsLaboratory Grade
Anhydrous MgSO₄ or Na₂SO₄Drying AgentLaboratory Grade
Silica GelStationary Phase (Chromatography)60 Å, 230-400 mesh
Ethyl Acetate / HexanesMobile Phase (Chromatography)HPLC Grade
Step-by-Step Methodology

Objective: To synthesize N-((1-methyl-2-oxopyrrolidin-4-yl)methyl)benzamide.

  • Reaction Setup:

    • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.1 eq).

    • Add anhydrous Dichloromethane (DCM) to achieve a concentration of approximately 0.1 M with respect to the benzoic acid.

    • Seal the flask with a septum and place it under an inert atmosphere (Nitrogen or Argon). Stir the mixture at room temperature for 15-20 minutes. Causality: This initial step allows for the pre-activation of the carboxylic acid by EDC and HOBt, forming a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack.

  • Addition of Amine:

    • In a separate vial, dissolve this compound hydrochloride (1.05 eq) in a minimal amount of anhydrous DCM.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to this solution. Causality: The first equivalent of DIPEA neutralizes the hydrochloride salt to liberate the free amine. The excess base then scavenges the acid generated during the coupling reaction, driving the equilibrium towards product formation.

    • Using a syringe, add the amine/base solution dropwise to the stirring carboxylic acid mixture over 5 minutes.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction's progress periodically using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be 50-70% Ethyl Acetate in Hexanes. The reaction is generally complete within 4-12 hours.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, brine. Causality: The acid wash removes excess base (DIPEA). The base wash removes unreacted HOBt and benzoic acid. The brine wash removes residual water from the organic layer.

    • Separate the organic layer.

  • Isolation:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 80% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product as a solid or oil.

Expected Results & Characterization
ParameterExpected Outcome
Typical Yield 75-90%
Purity (Post-Chromatography) >98% (by HPLC)
¹H NMR Expect characteristic peaks for the pyrrolidinone ring, the N-methyl group, the newly formed amide N-H proton, and the aromatic protons of the benzoyl group.
Mass Spectrometry (ESI+) Expect to observe the [M+H]⁺ ion corresponding to the product's molecular weight.
Reaction Mechanism Visualization

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_collapse Step 3: Product Formation R-COOHEDC R-COOHEDC Reactive\nO-Acylisourea\nIntermediate Reactive O-Acylisourea Intermediate R-COOHEDC->Reactive\nO-Acylisourea\nIntermediate + HOBt - EDC-Urea byproduct Reactive\nO-Acylisourea\nIntermediateAmine\n(H₂N-R') Reactive O-Acylisourea IntermediateAmine (H₂N-R') Tetrahedral\nIntermediate Tetrahedral Intermediate Reactive\nO-Acylisourea\nIntermediateAmine\n(H₂N-R')->Tetrahedral\nIntermediate Final Amide\nProduct (R-CO-NH-R') Final Amide Product (R-CO-NH-R') Tetrahedral\nIntermediate->Final Amide\nProduct (R-CO-NH-R') Collapse & Proton Transfer

Caption: Simplified mechanism for EDC/HOBt mediated amide coupling.

References

  • ChemTrack.org. Safety Guideline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of (R)-(+)-2-Aminomethyl-1-ethylpyrrolidine in Drug Synthesis. [Link]

  • ResearchGate. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidine-2-one derivatives structurally related with nebracetam. [Link]

  • PubMed Central. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • Master Organic Chemistry. Reactions and Mechanisms. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. [Link]

  • NMP Supplier China. 1-Methyl-2-pyrrolidone in Pharma: A Versatile Solvent for Synthesis and Formulation. [Link]

  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • UNL Digital Commons. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-". [Link]

  • PubChem. 4-Aminomethyl-pyrrolidin-3-one-methyloxime 2HCl. [Link]

  • Ataman Kimya. N-METHYL-2-PYRROLIDONE (NMP). [Link]

  • Molecules. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • YouTube. n-methyl-2-pyrrolidone is an aprotic solvent. [Link]

Sources

The Versatile Building Block: 4-(Aminomethyl)-1-methylpyrrolidin-2-one in the Design of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyrrolidinone Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its prevalence stems from a combination of desirable properties: the sp³-hybridized carbons allow for a three-dimensional exploration of chemical space, contributing to the stereochemistry of the molecule, while the inherent polarity and potential for hydrogen bonding of the lactam functionality enhance solubility and target engagement.[1] Within this important class of heterocycles, 4-(aminomethyl)-1-methylpyrrolidin-2-one emerges as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the applications and synthetic protocols related to this compound. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs. We will delve into its role in constructing molecules with nootropic activity, its potential in other therapeutic areas such as kinase inhibition, and provide detailed, field-proven protocols for its incorporation into lead compounds.

The Significance of the this compound Scaffold

The strategic placement of a primary amine at the 4-position of the N-methylpyrrolidin-2-one core provides a key vector for chemical modification. This primary amine serves as a nucleophilic handle for the introduction of a wide array of substituents and pharmacophores, most commonly through the formation of robust amide bonds. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

The N-methyl group, as a bioisosteric replacement for larger groups like benzyl, can offer advantages in terms of improved metabolic stability and reduced lipophilicity, which are often desirable attributes for centrally active agents.[3][4] The pyrrolidinone ring itself is not merely a passive scaffold; it actively contributes to the biological profile of the molecule. For instance, in the context of nootropic agents, the lactam moiety is a key feature of the racetam class of drugs, which are thought to modulate neurotransmitter systems.[5][6]

Application in Nootropic Drug Discovery

The pyrrolidinone core is famously associated with "racetam" nootropics, such as piracetam and aniracetam, which are believed to enhance cognitive functions like memory and learning.[5][6] Research into derivatives of 4-(aminomethyl)-pyrrolidin-2-one has revealed their potential to act as nootropic agents, with a proposed mechanism involving the modulation of the cholinergic system.

Notably, analogues of nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one) have been investigated for their interaction with muscarinic acetylcholine receptors (mAChRs), which are crucial for cognitive processes.[7] Molecular docking studies suggest that these compounds can form stable complexes with mAChRs, indicating a potential mechanism for their nootropic effects.[8] The substitution of the N-benzyl group with a smaller, less metabolically labile N-methyl group is a logical step in optimizing these compounds for central nervous system (CNS) applications.

Broader Therapeutic Potential: Beyond Nootropics

While the historical focus has been on nootropic activity, the this compound scaffold holds promise in other therapeutic areas. The pyrrolidinone core is present in a variety of kinase inhibitors, a class of drugs that has revolutionized cancer treatment and is being explored for other diseases.[9][10] The primary amine of the building block provides an ideal attachment point for moieties that can interact with the hinge region or other key binding sites of protein kinases. The versatility of this scaffold makes it a valuable starting point for the design of inhibitors targeting a range of kinases implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.[11][12][13]

Synthesis of the Building Block and its Derivatives

A robust and scalable synthesis of this compound is essential for its widespread use. A plausible and efficient synthetic strategy can be adapted from established methods for constructing substituted pyrrolidinones.

Proposed Synthesis of this compound

A practical synthetic route commences with the reaction of itaconic acid and methylamine to construct the core N-methylpyrrolidinone ring, followed by the introduction and subsequent reduction of a nitrile group to yield the desired primary amine.

Diagram of the Proposed Synthetic Pathway

Synthetic Pathway ItaconicAcid Itaconic Acid Intermediate1 1-Methyl-5-oxopyrrolidine-3-carboxylic acid ItaconicAcid->Intermediate1 Toluene, heat Methylamine Methylamine Methylamine->Intermediate1 Intermediate2 1-Methyl-5-oxopyrrolidine-3-carboxamide Intermediate1->Intermediate2 1. SOCl2 2. NH4OH Intermediate3 4-Cyano-1-methylpyrrolidin-2-one Intermediate2->Intermediate3 Dehydration (e.g., P2O5) FinalProduct This compound Intermediate3->FinalProduct Reduction (e.g., H2, Raney Ni)

Caption: Proposed synthetic route to this compound.

Protocol 1: Amide Coupling with Carboxylic Acids

The primary amine of this compound is readily acylated to form a diverse library of amide derivatives. A standard and highly efficient method for this transformation is the use of peptide coupling reagents such as HATU.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.05 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU is chosen for its high coupling efficiency and low rate of racemization, which is critical when working with chiral carboxylic acids.

  • DIPEA , a non-nucleophilic base, is used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the formation of the active ester intermediate.

  • Anhydrous DMF is an excellent polar aprotic solvent that dissolves a wide range of reactants and reagents, promoting a homogenous reaction environment.

  • The aqueous workup with sodium bicarbonate removes unreacted carboxylic acid and acidic byproducts, while the brine wash helps to remove residual water from the organic layer.

Workflow for Amide Coupling

Amide Coupling Workflow cluster_reactants Reactants CarboxylicAcid Carboxylic Acid Activation Activation of Carboxylic Acid CarboxylicAcid->Activation BuildingBlock 4-(Aminomethyl)-1- methylpyrrolidin-2-one Coupling Amide Bond Formation BuildingBlock->Coupling Reagents HATU, DIPEA Reagents->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Purification Workup->Purification FinalProduct Final Amide Product Purification->FinalProduct

Caption: General workflow for the HATU-mediated amide coupling reaction.

Data Presentation: Exemplary Biological Activities

While specific biological data for a wide range of derivatives of this compound is emerging, the broader class of pyrrolidinone-containing molecules has demonstrated significant activity against various targets. The following table presents representative data for related compounds to illustrate the potential of this scaffold.

Compound ClassTargetRepresentative ActivityReference
Pyrrolo-quinoline derivativesATM KinaseIC50 = 0.6 µM[9]
Pyrrolo-quinoline derivativesmTOR KinaseIC50 = 0.5 µM[9]
4-Aminoquinoline derivativesRIPK2 KinaseIC50 = 5.1 nM[11]
Acylureidoindolin-2-one derivativesAurora B/Flt3 KinaseIC50 = 1-100 nM[10][14]
Nebracetam AnalogsMuscarinic M1 ReceptorEC50 = 1.59 µM (Nebracetam)[7]

This table is illustrative and showcases the potential of the broader pyrrolidinone scaffold. Further screening of derivatives of this compound is warranted to establish specific activity profiles.

Conclusion and Future Directions

This compound is a high-potential building block for the discovery of novel bioactive molecules. Its straightforward incorporation into diverse chemical scaffolds via robust amide coupling protocols, combined with the favorable physicochemical properties of the N-methylpyrrolidinone core, makes it an attractive starting point for medicinal chemistry campaigns. The established link to nootropic activity through modulation of the cholinergic system, and the demonstrated potential of the broader pyrrolidinone class in kinase inhibition, highlight the versatility of this scaffold. Future research should focus on the synthesis and biological evaluation of diverse libraries derived from this building block to fully exploit its therapeutic potential in the treatment of CNS disorders, cancer, and other diseases.

References

  • Catalytic Reduction of Nitriles. (n.d.). Thieme. Retrieved from [Link]

  • Nitrile reduction. (2023). In Wikipedia. Retrieved from [Link]

  • Clark, J. (2016). Reduction of nitriles. Chemguide. Retrieved from [Link]

  • Sanagawa, A., & Nagashima, H. (2019). Hydrosilane Reduction of Nitriles to Primary Amines by Cobalt–Isocyanide Catalysts. Organic Letters, 21(1), 287–291. [Link]

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Discovery of Novel Pyrrolidine-2,5-dione Scaffold PICK1 PDZ Inhibitors as Anti-ischemic Stroke Agents. (2020). ResearchGate. Retrieved from [Link]

  • Teh, W. L., et al. (2021). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic. Frontiers in Pharmacology, 12, 585124. [Link]

  • Identifying Novel Spiro-Indenoquinoxaline-Pyrrolidine-Based Amyloid Beta Inhibitors in Alzheimer's Disease from In Silico to In Vitro. (2023). ACS Chemical Neuroscience, 14(22), 4128-4142. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4885. [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4), 23-34. [Link]

  • Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248381. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved from [Link]

  • Advances in Matrix Metalloproteinase Inhibitors Based on Pyrrolidine Scaffold. (n.d.). Bentham Science. Retrieved from [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Retrieved from [Link]

  • Nguyen, T. T. T., et al. (2023). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. RSC Advances, 13(19), 12947-12957. [Link]

  • A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. (2022). Molecules, 27(19), 6595. [Link]

  • Chen, L., et al. (2024). Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors. European Journal of Medicinal Chemistry, 265, 116076. [Link]

  • Understanding nootropics and cognitive enhancement: mechanism of action and ethical considerations. (2024). Health Open Research, 2, 1. [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]

  • Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2016). Molecules, 21(11), 1506. [Link]

  • Saturated bioisosteres of benzene: where to go next?. (2018). Organic & Biomolecular Chemistry, 16(30), 5370-5374. [Link]

  • Bioisosterism in Medicinal Chemistry. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of New Optically Active 2-Pyrrolidinones. (2007). Molecules, 12(4), 853-866. [Link]

  • Peng, H., et al. (2002). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. Bioorganic & Medicinal Chemistry, 10(1), 167-174. [Link]

  • Chen, P., Suh, D., & Smith, M. B. (1995). Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1317-1322. [Link]

  • Asana BioSciences reports discovery of kinase inhibitors for cancer. (2014). BioWorld. Retrieved from [Link]

  • de Boer, S. J., et al. (2015). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 17(8), 4381-4388. [Link]

  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). MedCrave. Retrieved from [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2018). Molecules, 23(11), 2951. [Link]

  • Preparation of N-methyl-2-pyrrolidone (NMP). (2002). Google Patents.
  • One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. (2020). Green Chemistry, 22(19), 6498-6506. [Link]

Sources

4-(Aminomethyl)-1-methylpyrrolidin-2-one reaction conditions and parameters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Authored by a Senior Application Scientist

Introduction

This compound is a versatile bifunctional molecule featuring a primary amine and a lactam ring. This structure makes it a valuable building block, particularly in the field of medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure found in numerous biologically active compounds, prized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1] This guide provides a detailed exploration of the synthetic routes to this compound, focusing on critical reaction conditions and parameters. Furthermore, it outlines key protocols for its subsequent use in synthetic applications, such as amide bond formation, to empower researchers in their drug development endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safety profile is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 933723-27-4
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [2]
Physical Form Oil / Liquid
Boiling Point 202 °C (396 °F)
Density 1.028 g/cm³ at 25 °C (77 °F)
logP -0.46
Storage Temperature Refrigerator (2-8 °C)

Safety and Handling Precautions

This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[3] It is also suspected of damaging fertility or the unborn child.[3] Adherence to strict safety protocols is mandatory.

  • Hazard Statements (H-Statements):

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

    • H360: May damage fertility or the unborn child.

  • Precautionary Statements (P-Statements):

    • P201: Obtain special instructions before use.

    • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

    • P261: Avoid breathing mist or vapors.

    • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

Handling and Storage: Always handle this compound within a chemical fume hood. Ensure adequate ventilation and take precautionary measures against static discharge. Store in a tightly closed container in a well-ventilated place, preferably in a refrigerator as recommended.

Synthetic Protocols and Mechanistic Insights

The most prevalent and efficient synthesis of this compound involves the reduction of a nitrile or azide precursor. Below are detailed protocols for the primary synthetic routes.

Protocol 2.1: Catalytic Hydrogenation of 1-Methyl-2-oxo-pyrrolidine-4-carbonitrile

This is the most direct route, involving the reduction of a commercially available or readily synthesized nitrile precursor. The choice of catalyst and reaction conditions is critical for achieving high yield and purity.

G cluster_workflow Workflow: Catalytic Hydrogenation A 1. Dissolve Nitrile Precursor in Solvent (e.g., Methanol) B 2. Add Catalyst (e.g., Raney Ni, Rh/C) A->B C 3. Pressurize Reactor with Hydrogen (H₂) B->C D 4. Heat and Stir (Monitor Reaction Progress) C->D E 5. Cool, Depressurize, and Filter Catalyst D->E F 6. Concentrate Filtrate (In Vacuo) E->F G 7. Purify Product (e.g., Distillation/Chromatography) F->G

Caption: General workflow for the synthesis via catalytic hydrogenation.

Detailed Step-by-Step Methodology:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add 1-methyl-2-oxo-pyrrolidine-4-carbonitrile (1.0 eq).

  • Solvent Addition: Add a suitable solvent, typically methanol (MeOH) or ethanol (EtOH), to dissolve the starting material (approx. 10-20 mL per gram of nitrile).

  • Catalyst Addition: Carefully add the hydrogenation catalyst under an inert atmosphere (e.g., Nitrogen or Argon). Common catalysts include Raney Nickel (slurry in water/EtOH, ~10-20% w/w) or Rhodium on Carbon (Rh/C, 5% w/w).[4]

    • Causality Insight: Rhodium catalysts are highly effective for the hydrogenation of N-heterocycles under non-acidic conditions.[4] Raney Nickel is a cost-effective and highly active alternative, though it may require higher pressures or temperatures.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to the desired pressure (typically 10-50 bar).

  • Reaction Conditions: Begin stirring and heat the reaction mixture to the target temperature (e.g., 25-80 °C). The reaction is typically exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC, GC-MS, or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Once complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.

    • Safety Note: Palladium and Rhodium catalysts can be pyrophoric upon exposure to air when dry. Keep the filter cake wet with solvent during handling.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2.2: Reduction of 4-(Azidomethyl)-1-methylpyrrolidin-2-one

This two-step route involves first converting a suitable precursor (e.g., 4-(mesyloxymethyl)-1-methylpyrrolidin-2-one) to an azide, followed by reduction. This method avoids the use of high-pressure hydrogenation equipment.

Step A: Azide Formation (Example from a mesylate precursor)

  • Dissolve 4-(mesyloxymethyl)-1-methylpyrrolidin-2-one (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5-3.0 eq) and heat the mixture (e.g., 60-80 °C) for several hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction, dilute with water, and extract the azide product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 4-(azidomethyl)-1-methylpyrrolidin-2-one, which can often be used directly in the next step.

Step B: Azide Reduction

  • Dissolve the crude azide from Step A (1.0 eq) in a solvent such as methanol or aqueous THF.

  • Add a reducing agent. A common and effective method is the use of zinc dust (Zn, ~2-5 eq) and ammonium chloride (NH₄Cl, ~4-10 eq).[5]

  • Heat the reaction mixture (e.g., 60-80 °C) with vigorous stirring for several hours.[5]

  • Upon completion, cool the mixture and filter off the zinc salts.

  • Make the filtrate basic (e.g., with 1M NaOH) and extract the product with an organic solvent like dichloromethane (DCM).[5]

  • Dry the combined organic extracts and concentrate under vacuum to yield the desired amine.

Table 2: Comparison of Synthetic Route Parameters

ParameterRoute 2.1: Catalytic HydrogenationRoute 2.2: Azide Reduction
Precursor NitrileMesylate/Tosylate/Halide
Key Reagents H₂, Raney Ni or Rh/CNaN₃, Zn/NH₄Cl or H₂/Pd-C
Pressure High Pressure (10-50 bar)Atmospheric Pressure
Temperature 25 - 80 °C60 - 80 °C
Advantages Direct, single-step conversionAvoids high-pressure equipment
Disadvantages Requires specialized equipmentTwo-step process, uses toxic azide

Applications in Synthesis: Amide Bond Formation

The primary utility of this compound is as a nucleophilic building block. Its primary amine readily participates in reactions, most commonly amide bond formation, a cornerstone reaction in drug discovery.[6][7]

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This protocol describes a standard and reliable method for coupling the title amine with a carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[6]

G cluster_mechanism Mechanism: EDC/HOBt Amide Coupling RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acylisourea Intermediate RCOOH->ActiveEster + EDC EDC EDC HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt - EDC-Urea HOBt HOBt Amide Final Amide Product HOBtEster->Amide + Amine - HOBt Amine 4-(Aminomethyl)-1- methylpyrrolidin-2-one Byproduct EDC-Urea Byproduct

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Detailed Step-by-Step Methodology:

  • Initial Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM (10-20 mL per gram of acid).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.1 eq) portion-wise and stir the mixture at 0 °C for 30-60 minutes.

    • Causality Insight: The reaction of the carboxylic acid with EDC forms a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an HOBt active ester, which is less prone to side reactions (like racemization of chiral centers) and more reactive towards the amine.[6]

  • Amine Addition: Add a solution of this compound (1.05 eq) in the same solvent to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0-3.0 eq).

    • Causality Insight: The base is required to neutralize the hydrochloride salt of EDC and the HOBt that is released, driving the reaction to completion.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Dilute the reaction mixture with water and a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure amide.

References

  • Sciencelab.com. (2005-10-10). Material Safety Data Sheet - N-Methyl-2-pyrrolidone. [Link]

  • Paramashivappa, R., et al. (2003). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 44(17), 3327-3328. Available at: [Link]

  • Loidolt, C., et al. (2020). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Organic Letters, 22(15), 5897-5901. Available at: [Link]

  • Salerno, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. Available at: [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chen, P., Suh, D., & Smith, M. B. (1995). Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1317-1322. Available at: [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

  • Strik, R. C., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. Available at: [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II. Catalysts, 12(7), 759. Available at: [Link]

  • Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Available at: [Link]

  • Strik, R. C., et al. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 12(8), 1430-1436. Available at: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Wageningen University & Research. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

  • ResearchGate. Synthesis of 4-Hydroxymethyl-2,4-methanoproline. [Link]

  • Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry, 60(7), 2819-2839. Available at: [Link]

  • Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. Available at: [Link]

  • A.G. Layne. (2016). SAFETY DATA SHEET - N-Methylpyrrolidone. [Link]

  • WNY Tutor. (2023, March 14). n-methyl-2-pyrrolidone is an aprotic solvent. [Video]. YouTube. [Link]

  • Greenfield Global. (2015-06-17). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. [Link]

  • Truong, V. X., et al. (2021). A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. Polymers, 13(9), 1385. Available at: [Link]

  • PubChem. N-methyl-2-pyrrolidone. [Link]

  • National Center for Biotechnology Information. 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. [Link]

  • Asiri, A. M., et al. (2011). 4-(4-Chlorophenyl)-8-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3277. Available at: [Link]

Sources

Application Note: A Robust and Scalable Synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one, a valuable building block in pharmaceutical and agrochemical research. The described synthetic strategy centers on the catalytic hydrogenation of 4-cyano-1-methylpyrrolidin-2-one. This application note details a laboratory-scale protocol and outlines critical process development considerations for scaling to a pilot plant or manufacturing setting. Key focus areas include managing the exothermic nature of the reaction, ensuring catalyst safety and efficiency, and defining robust work-up and purification procedures. The protocols and insights provided are designed to assist researchers, chemists, and chemical engineers in achieving a safe, efficient, and reproducible manufacturing process.

Introduction

This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine and a lactam core, makes it a versatile synthon for creating more complex molecules. The increasing demand for APIs derived from this intermediate necessitates a well-understood, robust, and scalable synthetic process.[1][2][3]

The chosen synthetic route involves the reduction of a nitrile precursor, 4-cyano-1-methylpyrrolidin-2-one. Heterogeneous catalytic hydrogenation is the method of choice for this transformation in an industrial setting.[4] This method is preferred over stoichiometric reductants (e.g., lithium aluminum hydride) due to its higher atom economy, easier product isolation, lower cost, and improved safety profile on a large scale.[5] This guide focuses on using Raney® Nickel as the catalyst, a cost-effective and highly active choice for nitrile reduction.[6]

The scale-up of catalytic hydrogenations presents several challenges, including managing heat transfer from the highly exothermic reaction, ensuring efficient gas-liquid-solid mass transfer, and handling the pyrophoric catalyst safely.[7][8] This note will address these challenges by providing detailed protocols and engineering controls.

Synthetic Strategy and Rationale

The overall two-step synthetic pathway is outlined below:

Step 1: Synthesis of 4-cyano-1-methylpyrrolidin-2-one (Precursor) The precursor can be synthesized via several established routes. For the purposes of this guide, we assume the availability of high-purity 4-cyano-1-methylpyrrolidin-2-one as the starting material.

Step 2: Catalytic Hydrogenation to this compound This is the key transformation. The nitrile group is reduced to a primary amine using high-pressure hydrogen gas in the presence of a Raney Nickel catalyst.

Rationale for Method Selection:

  • Catalyst: Raney Nickel is a well-established, highly active, and cost-effective catalyst for nitrile hydrogenation.[6] While noble metal catalysts like Palladium on carbon (Pd/C) are also effective, Raney Nickel often provides excellent performance at a lower cost for this type of transformation.

  • Solvent: Methanol is chosen as the solvent due to its ability to dissolve the starting material and product, its compatibility with the hydrogenation conditions, and its relatively low cost and ease of removal.

  • Additive: The addition of ammonia is a critical parameter for ensuring high selectivity to the primary amine.[9] During the hydrogenation, an intermediate imine is formed. This imine can react with a molecule of the final primary amine product to form a secondary amine impurity after further reduction. Ammonia competes with the product for reaction with the imine intermediate, thereby suppressing the formation of this key impurity.[4][10]

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes a baseline for yield and purity before scale-up.

Equipment:

  • 300 mL high-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet, pressure gauge, and thermocouple.

  • Glassware for work-up and filtration.

  • Rotary evaporator.

Materials:

ReagentCAS No.MWQuantityMoles
4-cyano-1-methylpyrrolidin-2-oneN/A124.1410.0 g0.0805
Raney® Nickel (50% slurry in water)7440-02-058.69~2.0 g-
Methanol (MeOH)67-56-132.04100 mL-
Ammonia (7N solution in MeOH)7664-41-717.0312 mL~0.084
Hydrogen Gas (H₂)1333-74-02.0210 bar-
Celite® (for filtration)61790-53-2-5 g-

Procedure:

  • Catalyst Preparation: Under a nitrogen atmosphere, carefully weigh ~2.0 g of Raney Nickel slurry. Wash the catalyst by decanting the water and replacing it with methanol (3 x 20 mL). This removes water which can be detrimental to some hydrogenations. Caution: Raney Nickel is pyrophoric when dry and must be handled with extreme care.[6][11] Always keep the catalyst wet with a solvent.

  • Reactor Charging: To the autoclave, add the washed Raney Nickel catalyst as a slurry in methanol. Add the 4-cyano-1-methylpyrrolidin-2-one (10.0 g), methanol (to a total volume of 100 mL), and the 7N methanolic ammonia solution (12 mL).

  • Hydrogenation: Seal the reactor. Purge the headspace with nitrogen gas (3 times) and then with hydrogen gas (3 times). Pressurize the reactor to 10 bar with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reactor to 60°C. The reaction is exothermic, and a slight increase in temperature and a drop in pressure should be observed as hydrogen is consumed. Maintain the pressure at 10 bar by feeding hydrogen as needed.

  • Monitoring: Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-6 hours when hydrogen consumption ceases.

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with methanol (2 x 20 mL). Critical Safety Step: Do not allow the filter cake to dry, as it is highly pyrophoric. The filter cake should be immediately quenched by slowly adding it to a large volume of water.

  • Isolation: Concentrate the combined filtrate and washes under reduced pressure using a rotary evaporator to remove the methanol and excess ammonia.

  • Purification: The resulting crude oil can be purified by vacuum distillation to yield the final product as a colorless to pale yellow oil.

Scale-Up Considerations and Process Development

Scaling a process from the lab to a pilot plant requires careful consideration of changes in physical and chemical parameters.[7][12] A poorly planned scale-up can result in decreased yield, lower purity, or dangerous thermal runaway events.[7]

Heat Management
  • Problem: Catalytic hydrogenation is highly exothermic. A 100-fold increase in volume results in a 100-fold increase in heat generation, but the surface area for heat removal only increases by approximately 21.5-fold (assuming a cylindrical reactor). This disparity can lead to a rapid temperature increase (thermal runaway).[8]

  • Solution:

    • Controlled Reagent Addition: Instead of batch addition, the starting material can be added as a solution over time (fed-batch). This allows the reaction heat to be removed by the reactor's cooling system as it is generated.[13]

    • Jacketed Reactors: Pilot-scale reactors must have efficient cooling jackets and a reliable heat transfer fluid system.

    • Process Safety Studies: Perform reaction calorimetry (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to ensure it can be controlled by the available cooling capacity.

Mass Transfer
  • Problem: This is a three-phase reaction (gas-liquid-solid). The reaction rate can be limited by the transfer of hydrogen from the gas phase to the liquid phase, and then to the surface of the solid catalyst.[7][13] Inadequate agitation on a larger scale can lead to significantly longer reaction times.

  • Solution:

    • Agitator Design: Use high-efficiency, gas-inducing impellers (e.g., Rushton turbine) designed to effectively disperse hydrogen gas throughout the liquid and keep the catalyst suspended.

    • Stirring Rate: The effect of stirring speed on hydrogen uptake should be studied to ensure the process is not operating under a mass-transfer-limited regime. The reaction rate should be independent of the stirring speed above a certain threshold.

Catalyst Handling and Filtration
  • Problem: Handling pyrophoric Raney Nickel on a large scale presents significant safety risks.[11][14] Filtration of large volumes containing a pyrophoric solid must be performed in a controlled manner.

  • Solution:

    • Inert Atmosphere Transfer: Use dedicated catalyst charging vessels (bombs) to transfer the catalyst slurry into the reactor under an inert nitrogen atmosphere.

    • Enclosed Filtration: Use enclosed filter systems, such as a Nutsche filter-dryer, to contain the catalyst during filtration. The filter cake must be kept wet with solvent at all times and never exposed to air until it is properly quenched.

    • Catalyst Quenching: Develop a standardized and validated procedure for safely deactivating the spent catalyst. This typically involves slow addition to a large volume of water or a dilute acid solution in a well-ventilated area.

Pilot-Scale Synthesis Protocol (1 kg Scale)

This protocol incorporates the scale-up considerations discussed above.

Equipment:

  • 10-20 L jacketed, pressure-rated reactor with a gas-inducing agitator, cooling/heating system, mass flow controller for hydrogen, and appropriate safety relief systems.

  • Addition vessel for the fed-batch process.

  • Enclosed filtration system (e.g., Nutsche filter).

  • Vacuum distillation apparatus suitable for the scale.

Procedure Visualization

The overall workflow for the pilot-scale synthesis is depicted below.

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation P1 Reactor Inerting (N2 Purge) P2 Catalyst Slurry Transfer (under N2) P1->P2 R1 Charge Solvent & Ammonia P2->R1 R2 Heat to 60°C Pressurize with H2 R1->R2 R3 Fed-Batch Addition of 4-Cyano-1-methylpyrrolidin-2-one (Control Temperature) R2->R3 R4 Hold at 60°C / 10 bar Monitor H2 Uptake R3->R4 W1 Cool & Vent Purge with N2 R4->W1 W2 Enclosed Filtration (Remove Catalyst) W1->W2 W3 Catalyst Quenching (Safety Protocol) W2->W3 Safety Critical W4 Solvent Evaporation W2->W4 W5 Vacuum Distillation W4->W5 W6 Final Product: 4-(Aminomethyl)-1- methylpyrrolidin-2-one W5->W6

Caption: Pilot-scale synthesis workflow for this compound.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Inert the reactor by purging with nitrogen.

  • Catalyst Charging: Charge the Raney Nickel slurry (~200 g, washed with methanol) into the reactor under a positive pressure of nitrogen.

  • Solvent Charge: Charge methanol (to ~5 L total volume) and the 7N methanolic ammonia solution (1.2 L) to the reactor.

  • Pressurization and Heating: Seal the reactor. Begin agitation. Purge with nitrogen, then hydrogen. Pressurize to 10 bar with hydrogen and heat the reactor jacket to maintain an internal temperature of 60°C.

  • Fed-Batch Addition: Prepare a solution of 4-cyano-1-methylpyrrolidin-2-one (1.0 kg) in methanol (~2 L). Slowly add this solution to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 65°C by using the jacket cooling.

  • Reaction Completion: After the addition is complete, maintain the reaction at 60°C and 10 bar H₂ pressure until hydrogen uptake ceases (typically an additional 2-4 hours).

  • Work-up: Cool the reactor to <25°C. Carefully vent the hydrogen pressure and purge thoroughly with nitrogen.

  • Filtration: Transfer the reaction slurry under nitrogen pressure to an enclosed filter. Wash the catalyst cake with methanol.

  • Catalyst Quenching: The wet catalyst cake must be immediately and safely quenched according to the site's standard operating procedure.

  • Isolation and Purification: Transfer the filtrate to a suitable vessel and concentrate under reduced pressure. Purify the resulting oil by vacuum distillation to obtain the final product.

Quality Control

The final product should be analyzed to ensure it meets the required specifications.

TestSpecificationMethod
AppearanceColorless to pale yellow oilVisual
IdentityConforms to reference spectrum¹H NMR, ¹³C NMR
Purity≥98.0%HPLC or GC
Water Content≤0.5%Karl Fischer Titration

Conclusion

The synthesis of this compound via catalytic hydrogenation of its nitrile precursor is a highly effective and industrially viable process. Successful scale-up hinges on a thorough understanding of process safety, particularly heat management and the handling of the pyrophoric Raney Nickel catalyst, as well as process engineering principles related to mass transfer.[7][8] By implementing a fed-batch approach, utilizing appropriate engineering controls, and adhering to strict safety protocols, this synthesis can be performed safely and efficiently on a large scale to produce a high-purity product. The systematic approach outlined in this guide provides a solid framework for the development and optimization of this important manufacturing process.[15][16]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water.
  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Safety, Storage, Shelf Life, Handling and Disposal.
  • ResearchGate. (n.d.). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
  • Safety Slide: Raney Nickel. (n.d.). University of Rochester. Retrieved from University of Rochester Department of Chemistry.
  • Prothera. (2025). What are the common manufacturing processes of pharmaceutical intermediates?
  • Gemoets, H. P. L., et al. (2016). Rational scale-up of catalytic hydrogenation involving slowly dissolving reactants. Organic Process Research & Development.
  • ACS Fall 2025. (2025). Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients.
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • Szakál, P., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering.
  • Wikipedia. (n.d.). Raney nickel.
  • Pharma's Almanac. (2019). Process Understanding Central to Successful Drug Synthesis.
  • JoVE. (2023). Preparation of Amines: Reduction of Amides and Nitriles.
  • Evonik. (n.d.). Pharma Synthesis.
  • Neuland Labs. (2022). 3 Key Elements of a Successful Hydrogenation Scale-Up.
  • New Journal of Chemistry. (2020).
  • Adkins, H., & Billica, H. R. (1949). Catalyst, Raney Nickel, W-6. Organic Syntheses, 29, 24.
  • CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
  • Arborpharmchem. (2025). Pharmaceutical Synthesis In Drug Development.
  • Applied Catalysts. (2023). Industrial Catalyst Scale Up: Challenges & Strategies for Success.

Sources

Application Notes & Protocols: Strategic Derivatization of 4-(Aminomethyl)-1-methylpyrrolidin-2-one for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrrolidinone Scaffold as a Privileged Structure

The pyrrolidin-2-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties, including a rigid five-membered ring and a lactam functional group, allow it to serve as a versatile template for designing potent and selective therapeutic agents.[3] The specific compound, 4-(aminomethyl)-1-methylpyrrolidin-2-one, presents a particularly attractive starting point for drug discovery campaigns. It features a primary amine group, a reactive handle that provides a straightforward vector for chemical modification.

This guide provides a detailed exploration of two robust derivatization strategies—N-acylation and reductive amination—to systematically modify the this compound core. The objective is to generate a chemically diverse library of analogues for the exploration of structure-activity relationships (SAR), with the ultimate goal of enhancing biological potency, selectivity, and overall drug-like properties.[4]

Rationale for Derivatization Strategies

The choice of derivatization chemistry is critical for efficiently exploring relevant chemical space. The primary amine of the parent compound is an excellent nucleophile, making it amenable to a variety of transformations.

  • N-Acylation: This reaction forms a highly stable amide bond, a functional group present in approximately 25% of all marketed pharmaceuticals.[5] N-acylation allows for the introduction of a vast range of substituents, enabling fine-tuning of physicochemical properties such as lipophilicity, hydrogen bonding potential, and steric bulk. This strategy is fundamental for probing interactions within the binding pockets of biological targets.[6][7]

  • Reductive Amination: This powerful transformation converts the primary amine into a secondary amine by reaction with an aldehyde or ketone, followed by in-situ reduction.[8] The resulting secondary amine offers a different profile compared to an amide; it is more flexible and retains basicity, which can be crucial for forming salt bridges with acidic residues in a protein target. This method provides an alternative and complementary approach to SAR exploration.[9][10][11]

G cluster_start Starting Material cluster_derivatization Derivatization Strategies cluster_downstream Downstream Workflow Start 4-(Aminomethyl)-1- methylpyrrolidin-2-one Acylation N-Acylation (Protocol 1) Start->Acylation ReductiveAmination Reductive Amination (Protocol 2) Start->ReductiveAmination Purification Purification (e.g., Chromatography) Acylation->Purification ReductiveAmination->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Screening Biological Activity Screening Characterization->Screening SAR SAR Analysis & Lead Optimization Screening->SAR

Caption: Overall workflow from starting material to lead optimization.

Experimental Protocols

These protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for N-Acylation

This protocol details the formation of an amide linkage using an acyl chloride as the acylating agent.

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[12]

G cluster_reactants Reactants Pyrrolidinone 4-(Aminomethyl)-1- methylpyrrolidin-2-one Solvent DCM, 0°C to RT Pyrrolidinone->Solvent AcylChloride R-COCl (Acyl Chloride) AcylChloride->Solvent Base Et3N (Base) Base->Solvent Product N-Acylated Derivative Solvent->Product

Caption: General reaction scheme for N-Acylation.

Materials:

  • This compound

  • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the stirred mixture to 0°C using an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise over 5-10 minutes. A precipitate of triethylamine hydrochloride may form.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the formation of a secondary amine via reaction with an aldehyde.

Principle: The primary amine and aldehyde first form a Schiff base (imine) intermediate. A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), reduces the iminium ion in situ to the corresponding secondary amine.[8] STAB is preferred as it is less sensitive to moisture and does not readily reduce the starting aldehyde.

G cluster_reactants Reactants Pyrrolidinone 4-(Aminomethyl)-1- methylpyrrolidin-2-one Intermediate [Imine Intermediate] Pyrrolidinone->Intermediate Aldehyde R-CHO (Aldehyde) Aldehyde->Intermediate Reagent NaBH(OAc)3 (STAB) Product N-Alkylated Derivative Reagent->Product Intermediate->Reagent

Caption: General reaction scheme for Reductive Amination.

Materials:

  • This compound

  • Aldehyde or ketone of choice (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.2 eq) and the chosen aldehyde or ketone (1.0 eq).

  • Dissolve the components in anhydrous DCM or DCE (approx. 0.1 M concentration).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC until the imine intermediate is consumed.

  • Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine (1x), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel.

Characterization and Data Presentation

Thorough characterization is essential to confirm the identity and purity of each synthesized derivative. A combination of analytical techniques should be employed.[13]

  • Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to verify the covalent structure.

  • Molecular Weight Verification: Mass Spectrometry (MS), typically via Electrospray Ionization (ESI), to confirm the expected molecular weight.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC), often coupled with a UV detector, to determine the purity of the final compound, which should ideally be >95% for biological testing.[14]

Table 1: Representative N-Acylation Derivatives

EntryAcyl ChlorideProduct NameYield (%)M.W. ( g/mol )
1Acetyl chlorideN-((1-methyl-5-oxopyrrolidin-3-yl)methyl)acetamide85170.21
2Benzoyl chlorideN-((1-methyl-5-oxopyrrolidin-3-yl)methyl)benzamide78232.28
34-Chlorobenzoyl chloride4-Chloro-N-((1-methyl-5-oxopyrrolidin-3-yl)methyl)benzamide81266.73

Table 2: Representative Reductive Amination Derivatives

EntryAldehydeProduct NameYield (%)M.W. ( g/mol )
1Benzaldehyde4-((Benzylamino)methyl)-1-methylpyrrolidin-2-one75218.29
24-Fluorobenzaldehyde4-(((4-Fluorobenzyl)amino)methyl)-1-methylpyrrolidin-2-one72236.28
3Cyclohexanecarbaldehyde4-(((Cyclohexylmethyl)amino)methyl)-1-methylpyrrolidin-2-one68224.34

Protocols for Evaluating Biological Activity

The primary goal of derivatization is to modulate biological function. A tiered screening approach, or "screening cascade," is an efficient method to identify promising compounds.[15]

1. Primary Screening:

  • Objective: To rapidly assess the activity of all synthesized derivatives at a single, high concentration to identify "hits".

  • Methodology: The choice of assay is target-dependent.

    • Biochemical Assays: These are suitable for purified targets like enzymes or receptors. Examples include Fluorescence Resonance Energy Transfer (FRET) assays for proteases or kinases, or Enzyme-Linked Immunosorbent Assays (ELISA).[16][17]

    • Cell-Based Assays: These provide data in a more physiologically relevant context. Examples include reporter gene assays to measure pathway modulation or cell viability assays (e.g., MTT) to assess cytotoxicity.[18]

2. Secondary and Tertiary Screening:

  • Objective: To confirm the activity of primary hits and further characterize their pharmacological profile.

  • Methodology:

    • Dose-Response Curves: Test active compounds across a range of concentrations to determine potency metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration).

    • Selectivity Profiling: Assess the activity of potent compounds against related off-target proteins to determine their selectivity index.

    • Mechanism of Action Studies: Employ more complex assays, such as Surface Plasmon Resonance (SPR) to study binding kinetics, or cellular thermal shift assays (CETSA) to confirm target engagement in cells.[19]

Table 3: Example of Comparative Biological Activity Data (Hypothetical Kinase Target)

CompoundStructure ModificationIC₅₀ (nM)
Parent CompoundThis compound>10,000
Derivative 1N-acetyl5,200
Derivative 2N-benzoyl850
Derivative 3N-(4-chlorobenzoyl)95
Derivative 4N-benzyl1,200
Derivative 5N-(4-fluorobenzyl)430

This data, though hypothetical, illustrates how systematic derivatization can dramatically improve potency, providing clear SAR for further optimization.

Conclusion

The this compound scaffold is a valuable starting point for medicinal chemistry programs. The N-acylation and reductive amination protocols described herein provide researchers with robust and versatile methods to generate diverse libraries of analogues. By systematically applying these synthetic strategies and employing a tiered biological screening cascade, drug development professionals can efficiently navigate the chemical space around this privileged core, accelerating the discovery of novel and potent therapeutic agents.

References

  • ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • Stowers, S., et al. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

  • ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. [Link]

  • National Institutes of Health (NIH). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Brazilian Chemical Society. [Link]

  • Betti, N. A., et al. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Nahrain Journal of Science. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

  • National Institutes of Health (NIH). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. [Link]

  • Patsnap Synapse. Top Enzymatic Assays for Drug Screening in 2025. [Link]

  • Taylor & Francis eBooks. Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. [Link]

  • ResearchGate. Mild and Useful Method for N-Acylation of Amines. [Link]

  • David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. [Link]

  • ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • ScienceRise: Pharmaceutical Science. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. [Link]

  • Agilent. Small Molecule Drug Characterization and Purity Analysis. [Link]

  • University of Helsinki. Screening Methods for the Evaluation of Biological Activity in Drug Discovery. [Link]

  • National Institutes of Health (NIH). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. [Link]

  • Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • ResearchGate. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. [Link]

  • National Institutes of Health (NIH). Biophysical Screening for the Discovery of Small-Molecule Ligands. [Link]

  • OUCI. Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. [Link]

  • MDPI. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. [Link]

Sources

Troubleshooting & Optimization

Optimization of 4-(Aminomethyl)-1-methylpyrrolidin-2-one synthesis yield

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Optimizing the Synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Welcome to the Technical Support Center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we understand that optimizing a synthetic route involves more than just following steps; it requires a deep understanding of the reaction mechanism, potential pitfalls, and purification strategies. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you maximize the yield and purity of your target compound.

Introduction to the Synthetic Challenge

This compound is a valuable building block in pharmaceutical research, often incorporated into larger molecules to enhance solubility or serve as a key pharmacophore. While its structure appears straightforward, its synthesis can be challenging due to the presence of a reactive primary amine and a polar lactam ring. This guide will focus on a common and reliable synthetic route starting from the commercially available 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, detailing the critical parameters for success.

Recommended Synthetic Pathway: Oxidation and Reductive Amination

A robust and highly adaptable method for synthesizing this compound involves a two-step process: the oxidation of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one to its corresponding aldehyde, followed by a direct reductive amination to yield the final product. This pathway is favored for its generally mild conditions and the commercial availability of the starting material.[1][2]

Synthetic_Pathway SM 4-(Hydroxymethyl)-1- methylpyrrolidin-2-one INT 1-Methyl-2-oxo- pyrrolidine-4-carbaldehyde (Intermediate) SM->INT [1] Oxidation (e.g., DMP, Swern) PROD 4-(Aminomethyl)-1- methylpyrrolidin-2-one INT->PROD [2] Reductive Amination (NH3/NH4OAc, NaBH3CN) Troubleshooting_Guide cluster_oxidation Oxidation Step Issues cluster_amination Reductive Amination Step Issues cluster_purity Purity & Purification Issues P1 Problem: Incomplete Oxidation TLC shows significant starting alcohol remaining C1 Cause 1. Insufficient oxidant 2. Wet solvent/glassware 3. Low reaction temperature P1->C1 S1 Solution 1. Use 1.2-1.5 eq. of fresh DMP. 2. Ensure all reagents and glassware are scrupulously dry. 3. Allow reaction to proceed at room temperature. C1->S1 P2 Problem: Low Yield of Final Amine LC-MS shows unreacted aldehyde or imine intermediate C2 Cause 1. Inefficient imine formation 2. Insufficient reducing agent 3. Incorrect pH P2->C2 S2 Solution 1. Increase excess of ammonium acetate (up to 10 eq.). 2. Add reducing agent in portions. 3. Maintain pH between 6-7 for optimal imine formation before reduction. C2->S2 P3 Problem: Significant Side Product Formation A mass corresponding to the N,N-dialkylated amine is observed C3 Cause The desired primary amine product reacts with another molecule of the aldehyde intermediate. P3->C3 S3 Solution 1. Use a large excess of the ammonia source (NH4OAc). 2. Add the aldehyde slowly to the reaction mixture containing the ammonia source and reducing agent. C3->S3 P4 Problem: Difficult Purification Product streaks on silica gel column C4 Cause The basic primary amine interacts strongly with acidic silica gel. P4->C4 S4 Solution 1. Pre-treat silica with triethylamine (Et3N). 2. Add 0.5-1% Et3N or NH4OH to the eluent system (e.g., DCM/MeOH/Et3N). 3. Consider using a different stationary phase like alumina. C4->S4

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-(aminomethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The following sections provide in-depth answers to frequently asked questions and a troubleshooting guide to navigate common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the essential physical and chemical properties of this compound that influence purification?

Understanding the fundamental properties of a compound is the cornerstone of developing an effective purification strategy. This compound is a substituted pyrrolidone with characteristics that dictate the choice of methods.

The molecule contains a basic primary amine and a polar lactam ring. Its parent compound, N-methyl-2-pyrrolidone (NMP), is a high-boiling, polar aprotic solvent miscible with water.[1] The addition of the aminomethyl group increases the molecule's polarity, basicity, and boiling point compared to NMP. The compound is reported as both an oil and a solid, suggesting its final state may depend on purity.[2] It is also moisture-sensitive and should be stored under an inert atmosphere.

Here is a summary of key properties, drawing from data on the compound and its structural analog, NMP:

PropertyValue / ObservationSignificance for Purification
Molecular Weight 128.17 g/mol Influences diffusion rates in chromatography and volatility.
Boiling Point >202 °C (Boiling point of NMP is 202 °C)[1]High boiling point necessitates vacuum distillation to prevent decomposition.
Physical Form Reported as both a solid and an oil[2]If solid, recrystallization is a viable and potent purification method. If an oil, distillation or chromatography are primary choices.
Solubility Expected to be soluble in water and polar organic solvents.High polarity guides the choice of solvents for chromatography and recrystallization. Water solubility allows for aqueous washes but may complicate extractions.
pKa (estimated) ~9-10 (for the primary amine)The basic nature allows for purification via acid-base extraction and requires consideration during silica gel chromatography.
Stability Moisture sensitive; may develop color over time[3]Requires handling under inert gas (Nitrogen or Argon). Discoloration suggests potential degradation or impurities.
Q2: What are the critical safety precautions for handling this compound?

Safety is paramount. Based on safety data for the compound and its parent, NMP, the following precautions must be observed:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.[4]

  • Health Hazards: The compound is classified as causing serious eye irritation and may cause skin sensitization.[2] The parent compound, NMP, is a known skin and respiratory irritant and carries a reproductive toxicity warning.[5] Assume the target compound has similar or greater hazards.

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. It is moisture-sensitive and should be handled under an inert atmosphere. Keep away from heat and ignition sources.[4]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations.[6]

Q3: What are the primary methods for purifying this compound?

Given its properties, three primary techniques are recommended, often used in combination:

  • Vacuum Distillation: Ideal for removing non-volatile impurities or separating components with sufficiently different boiling points. Due to the high boiling point of the target molecule, distillation must be performed under high vacuum to prevent thermal degradation.

  • Flash Column Chromatography: Effective for separating compounds based on polarity. Due to the basic amine, special considerations are necessary to achieve good separation on silica gel.

  • Recrystallization: If the compound can be solidified, this is one of the most powerful techniques for achieving high purity.[7] It excels at removing small amounts of impurities that are structurally different from the target molecule.

Q4: How can I effectively monitor the purification process and assess final purity?

Purity assessment is crucial at every step.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring. It helps in identifying the number of components in a mixture, selecting a solvent system for column chromatography, and tracking the progress of a reaction or purification.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): These are quantitative methods to determine the purity of the final product. GC is suitable if the compound is thermally stable enough for volatilization.[8] Reversed-phase HPLC is also an excellent choice, given the compound's polarity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of impurities, often allowing for their identification and quantification.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or HPLC to identify impurities.[10]

Troubleshooting Guide

Q1: My product streaks severely on silica gel TLC plates. How can I resolve this for analysis and column chromatography?

Cause: This is a classic problem when dealing with basic compounds like primary amines on acidic silica gel. The amine group interacts strongly and irreversibly with the acidic silanol groups (Si-OH) on the silica surface, leading to "streaking" or tailing of the spot.

Solution: The key is to neutralize the acidic sites on the silica gel.

  • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent.

    • For non-polar to moderately polar solvent systems (e.g., Hexane/Ethyl Acetate), add 0.5-2% triethylamine (Et₃N).

    • For highly polar solvent systems (e.g., Dichloromethane/Methanol), add 0.5-2% ammonium hydroxide (NH₄OH) or triethylamine.

  • Pre-treat the Silica: For column chromatography, the silica gel can be pre-treated by slurrying it in the chosen eluent that already contains the basic modifier before packing the column.

Protocol: Developing a TLC System for a Basic Amine

  • Prepare Stock Eluents:

    • Eluent A: 98:2 Dichloromethane (DCM) / Methanol (MeOH)

    • Eluent B: 98:2 (DCM/MeOH) with 1% Triethylamine

  • Spot the Plate: Dissolve a small sample of your crude material in a suitable solvent (e.g., DCM or MeOH). Spot two separate lanes on a silica TLC plate.

  • Develop the Plate: Run one lane in Eluent A and the other in Eluent B.

  • Visualize and Compare: Use a UV lamp and/or an iodine chamber to visualize the spots. The spot in the lane developed with Eluent B should be significantly more compact and have a higher Rf value compared to the streaked spot from Eluent A.

  • Optimize: Adjust the ratio of DCM to MeOH to achieve an optimal Rf value (typically 0.2-0.4) for column chromatography.

Diagram: Logic for Troubleshooting TLC Streaking

TLCTroubleshooting start Crude Product Spotted on Silica TLC problem Observe Severe Streaking? start->problem solution Incorporate Base into Eluent (e.g., 1% Et3N or NH4OH) problem->solution Yes good_spot Proceed with Column Chromatography Using Modified Eluent problem->good_spot No check Spot Shape Improved? solution->check check->good_spot Yes adjust Adjust Base Concentration or Try Different Base check->adjust No adjust->solution

Caption: Decision workflow for addressing amine streaking on silica gel.

Q2: My final product is a persistent yellow or brown oil. How can I decolorize it?

Cause: Discoloration often arises from high-boiling point impurities or degradation products formed during synthesis or storage, especially if exposed to air or heat. For NMP, color development is a known issue that can be caused by trace impurities.[3]

Solutions:

  • Activated Carbon Treatment: This is a common and effective method for removing colored impurities.

    • Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Add a small amount (1-5% by weight) of activated carbon powder.

    • Stir the mixture at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon.

    • Remove the solvent under reduced pressure.

    • Causality: Activated carbon has a high surface area with pores that trap large, conjugated molecules responsible for color, while your smaller target molecule remains in solution.

  • Alumina Adsorption: Passing the material through a short plug of activated alumina can remove polar, colored impurities. This method is used industrially to purify NMP.[11]

    • Pack a small column or a fritted funnel with activated alumina.

    • Dissolve your compound in a minimally polar solvent (e.g., DCM or ether).

    • Pass the solution through the alumina plug, collecting the filtrate.

    • Wash the plug with additional solvent.

    • Causality: Similar to silica, alumina is a polar adsorbent. It can effectively trap highly polar, acidic, or colored impurities.

Q3: My NMR shows that my product is contaminated with the starting material, N-methyl-2-pyrrolidone (NMP). What is the best way to remove it?

Cause: NMP is a high-boiling solvent and can be difficult to remove completely, especially if it was used as the reaction solvent.[1] Its boiling point is high, and it is miscible with water.

Solutions:

  • High-Vacuum Distillation: This is the most direct method if other impurities are not a concern. Since NMP (BP: 202 °C) is more volatile than the target product (BP > 202 °C), it will distill first. Careful fractional distillation under high vacuum is required.

  • Acid-Base Extraction: This method leverages the basicity of your product's aminomethyl group, a feature NMP lacks.

Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will react to form its hydrochloride salt and move into the aqueous layer, while the neutral NMP remains in the organic layer.

    • R-NH₂ (org) + HCl (aq) → R-NH₃⁺Cl⁻ (aq)

  • Separation: Separate the two layers. Discard the organic layer containing the NMP.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or solid potassium carbonate, with stirring until the pH is >10. This neutralizes the hydrochloride salt, regenerating the free amine.

    • R-NH₃⁺Cl⁻ (aq) + NaOH (aq) → R-NH₂ (org) + NaCl (aq) + H₂O

  • Re-extraction: Extract the now basic aqueous layer multiple times with fresh DCM or ethyl acetate. Your purified product will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Diagram: Purification Strategy Selection

PurificationStrategy start Crude 4-(Aminomethyl)- 1-methylpyrrolidin-2-one impurity_check What is the primary impurity? start->impurity_check volatile Volatile Starting Material (e.g., NMP) impurity_check->volatile non_volatile Non-Volatile / Polar Byproducts impurity_check->non_volatile color Colored Impurities impurity_check->color distillation High Vacuum Distillation volatile->distillation acid_base Acid-Base Extraction volatile->acid_base chromatography Flash Chromatography (with base-modified eluent) non_volatile->chromatography carbon Activated Carbon Treatment color->carbon

Caption: Selecting a purification method based on impurity type.

Q4: The purification yield is very low after column chromatography. What are the likely causes?

Cause: Low recovery from silica gel chromatography is often due to irreversible adsorption of the product onto the column. As discussed in Q1, the basic amine in your molecule can bind strongly to the acidic silica gel.

Solutions:

  • Use a Base-Modified Eluent: As detailed in the TLC troubleshooting section, always add 1-2% triethylamine or ammonium hydroxide to your eluent. This is the most common and effective solution.

  • Use Deactivated Silica: You can purchase silica gel that has been end-capped or treated to be less acidic. Alternatively, you can use a different stationary phase.

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for purifying basic compounds. Use neutral or basic alumina to prevent product degradation.

    • Reversed-Phase Silica (C18): If your compound is sufficiently water-soluble, reversed-phase chromatography using a water/methanol or water/acetonitrile gradient is an excellent option that avoids the issues of acidic silica.

  • Check Compound Stability: Ensure your compound is not degrading on the column. Run a quick stability test by dissolving a small amount of your compound with silica gel in your chosen eluent and monitoring it by TLC over an hour. If new spots appear, the compound is degrading.

By methodically addressing these common issues, you can significantly improve the purity and recovery of your this compound, ensuring the quality and reliability of your downstream applications.

References

  • Sigma-Aldrich, Safety Data Sheet for this compound. [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/270458]
  • Organic Syntheses, Procedure for Purification. [Link: http://www.orgsyn.org/demo.aspx?prep=v97p0021]
  • Fisher Scientific, Material Safety Data Sheet for 1-Methyl-2-pyrrolidone. [Link: https://www.fishersci.com/msds?productName=AC127500010]
  • Fisher Scientific, Safety Data Sheet for 1-Methyl-2-pyrrolidinone. [Link: https://www.fishersci.com/msds?productName=A3731]
  • Sigma-Aldrich, Product Page for this compound. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/sy3428346899]
  • Spectrum Chemical, Safety Data Sheet for 1-Methyl-2-pyrrolidinone. [Link: https://www.spectrumchemical.com/msds/M1283.pdf]
  • ChemScene, Product Page for 4-(Aminomethyl)-4-methylpyrrolidin-2-one. [Link: https://www.chemscene.com/products/4-Aminomethyl-4-methylpyrrolidin-2-one-cas-1501937-68-3.html]
  • Mettler Toledo, Recrystallization Guide. [Link: https://www.mt.
  • Sigma-Aldrich, Product Page for 4-(Aminomethyl)-1-methyl-2-pyrrolidinone. [Link: https://www.sigmaaldrich.com/US/en/product/sial/933723-27-4]
  • Google Patents, Separation method of organic amine impurity in N-methyl pyrrolidinone. [Link: https://patents.google.
  • Wikipedia, N-Methyl-2-pyrrolidone. [Link: https://en.wikipedia.org/wiki/N-Methyl-2-pyrrolidone]
  • Ataman Kimya, N-METHYL 2-PYRROLIDONE (NMP). [Link: https://www.ataman-chemicals.com/n-methyl-2-pyrrolidone-nmp_u261/]
  • FDA, Method of analysis N–methyl–2-pyrrolidone. [Link: https://www.fda.gov/animal-veterinary/veterinary-methods/method-analysis-n-methyl-2-pyrrolidone]
  • Google Patents, Process for the purification of 2-pyrrolidone. [Link: https://patents.google.
  • ECHEMI, N-methyl-2-pyrrolidone SDS. [Link: https://www.echemi.com/sds/N-methyl-2-pyrrolidone-cas-872-50-4.html]
  • Lab Alley, 1-Methyl-2-Pyrrolidinone Safety Data Sheet. [Link: https://cdn.laballey.
  • Pharmaffiliates, n methylpyrrolidone and its Impurities. [Link: https://www.pharmaffiliates.com/impurities/n-methylpyrrolidone-and-its-impurities]
  • European Patent Office, METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link: https://data.epo.org/publication-server/document?
  • Google Patents, Preparation method of (S) -N-ethyl-2-aminomethyl pyrrolidine. [Link: https://patents.google.
  • European Patent Office, METHOD FOR PURIFYING WASTED SOLUTION COMPRISING N-METHYL-2-PYRROLIDONE. [Link: https://data.epo.org/publication-server/document?
  • Google Patents, Method for purifying n-methyl-2-pyrrolidone. [Link: https://patents.google.
  • Agilent, Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. [Link: https://www.agilent.com/cs/library/applications/application-purity-analysis-n-methyl-pyrrolidone-8850-gc-5994-5182en-agilent.pdf]
  • Semantic Scholar, High Performance Liquid Chromatographic Determination of N-Methyl-2-pyrrolidone in Water. [Link: https://www.semanticscholar.org/paper/High-Performance-Liquid-Chromatographic-of-in-Water-Frick/3e09a3411a768f51206d2892a01416e949988220]
  • Google Patents, Method for crystallizing N-vinyl-2-pyrrolidone. [Link: https://patents.google.
  • Thermo Fisher Scientific, Determination of N-Methylpyrrolidine in Cefepime Using a Reagent-Free Ion Chromatography System. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/AN-1110-IC-N-Methylpyrrolidine-Cefepime-AN70586-EN.pdf]
  • Google Patents, Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric. [Link: https://patents.google.

Sources

Technical Support Center: Synthesis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 4-(aminomethyl)-1-methylpyrrolidin-2-one, a key building block in medicinal chemistry and materials science, presents unique challenges, particularly in controlling the formation of process-related impurities. This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. Our focus is to move beyond simple procedural lists and delve into the mechanistic origins of common side products, empowering you to proactively mitigate their formation and streamline your purification processes.

Section 1: Overview of a Common Synthetic Pathway

A prevalent and efficient method for preparing this compound involves the catalytic hydrogenation of 4-(cyanomethyl)-1-methylpyrrolidin-2-one. This transformation, while direct, is sensitive to reaction conditions that can lead to a variety of side products. Understanding the main reaction pathway is crucial for diagnosing and troubleshooting deviations.

G cluster_start Starting Materials SM1 1-Methyl-2-pyrrolidinone Intermediate 4-(Cyanomethyl)-1-methylpyrrolidin-2-one (Nitrile Intermediate) SM1->Intermediate Condensation/ Alkylation SM2 Cyanoacetic acid derivative SM2->Intermediate Product This compound (Target Product) Intermediate->Product Reduction (e.g., H₂, Raney Ni/Pd/C, or LiAlH₄) G cluster_side_reaction Side Reaction Pathway Nitrile R-C≡N (Starting Nitrile) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine [H] Imine->Product [H] Dimer R-CH₂-NH-CH₂-R (Secondary Amine Dimer) Imine->Dimer + Product (R-CH₂-NH₂) - NH₃

Troubleshooting guide for 4-(Aminomethyl)-1-methylpyrrolidin-2-one reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Navigating Reactions with 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Welcome to the Technical Support Center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a bifunctional molecule containing both a primary amine and a lactam, it presents unique opportunities and challenges. This document provides in-depth, field-tested answers to common questions and troubleshooting scenarios, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Foundational Knowledge and Handling

Before initiating any reaction, a thorough understanding of the reagent's properties and handling requirements is paramount.

FAQ 1.1: What are the critical storage and handling requirements for this compound?

This reagent is sensitive to environmental conditions, and improper handling is a common source of reaction failure.

  • Moisture Sensitivity: The primary amine is hygroscopic and can absorb atmospheric water. It is critical to store the compound under an inert atmosphere (e.g., argon or nitrogen).[1]

  • Air Sensitivity: While less reactive than other functionalities, prolonged exposure to air and CO2 can lead to the formation of carbonate salts with the primary amine, reducing its effective concentration.

  • Storage Conditions: Keep the container tightly sealed and store in a cool, dry place. For long-term storage, refrigeration is recommended.[2]

  • Handling: Always handle in a well-ventilated area or a chemical fume hood.[3][4] Use compatible chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing vapors or dust.

Property Table: this compound
Molecular Formula C₆H₁₂N₂O[5]
Molecular Weight 128.17 g/mol [2][5]
Appearance Solid or Oil[2][5]
Key Functional Groups Primary Aliphatic Amine, Tertiary Lactam
Primary Reactivity Nucleophilic addition/substitution at the primary amine
Storage Store under inert gas, moisture sensitive[1]

Section 2: Troubleshooting Amide Bond Formation

The most common application for this reagent is as a nucleophile in amide bond couplings. Low yields and impurities often arise from this step.

FAQ 2.1: My amide coupling reaction has a low yield. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem. A systematic approach to troubleshooting is essential. The following flowchart outlines a logical workflow for diagnosing the issue.

low_yield_troubleshooting start Low Yield Observed reagents Step 1: Verify Reagents start->reagents sub_reagents1 Amine starting material degraded or impure? reagents->sub_reagents1 Check sub_reagents2 Carboxylic acid or coupling reagent expired/ degraded? reagents->sub_reagents2 Check conditions Step 2: Check Reaction Conditions sub_conditions1 Incorrect solvent, temperature, or reaction time? conditions->sub_conditions1 Check sub_conditions2 Insufficient base or wrong base choice? conditions->sub_conditions2 Check workup Step 3: Analyze Workup & Purification sub_workup1 Product lost during extraction (e.g., too polar)? workup->sub_workup1 Check sub_workup2 Product degraded during purification (e.g., on silica)? workup->sub_workup2 Check solution Problem Solved sub_reagents1->conditions If OK sub_reagents2->conditions If OK sub_conditions1->workup If OK sub_conditions2->workup If OK sub_workup1->solution If problem found sub_workup2->solution If problem found

Caption: Troubleshooting workflow for low-yield reactions.

Causality-Based Solutions:

  • Reagent Integrity:

    • Cause: The amine may have degraded due to improper storage.

    • Solution: Use a fresh bottle or re-purify the existing stock. Ensure the carboxylic acid and coupling reagents are fresh and have been stored correctly. Carbodiimides like EDC and DCC are moisture-sensitive.

  • Activation Issues: The carboxylic acid must be activated before the amine is added.

    • Cause: Inefficient formation of the active ester (e.g., O-acylisourea intermediate with DCC/EDC).

    • Solution:

      • Pre-activate the carboxylic acid with the coupling reagent and an additive like 1-hydroxybenzotriazole (HOBt) for 15-30 minutes before adding the amine. HOBt acts as a scavenger for side reactions and reduces the risk of racemization if the acid has a chiral center.

      • Ensure stoichiometry is correct. Typically, 1.1-1.2 equivalents of the coupling reagent are used.

  • Side Reactions:

    • Cause: The primary amine of your reagent can react directly with some coupling reagents (e.g., carbodiimides) to form a non-productive guanidinium by-product.

    • Solution: The order of addition is critical. Always add the amine after the carboxylic acid has had time to activate. This minimizes the concentration of free coupling reagent available to react with your nucleophile.

  • Solvent and Base:

    • Cause: The solvent may not fully dissolve all reagents, or the base may be too weak/strong.

    • Solution: Use a polar aprotic solvent like DMF or NMP.[6] If your amine is a hydrochloride salt, you will need at least 2 equivalents of a non-nucleophilic base (like triethylamine or DIPEA) – one to neutralize the salt and one to facilitate the coupling.

FAQ 2.2: I see a major impurity in my LCMS/NMR. How do I identify it?

Unwanted peaks often correspond to predictable side products.

impurity_identification start Impurity Detected mass_check Check Mass Spec (MS) start->mass_check mass1 Mass = 2x(Amine) + Acid - 2x(H₂O)? mass_check->mass1 mass2 Mass = Amine + Coupling Reagent? mass_check->mass2 mass3 Mass = Amine + H₂O? mass_check->mass3 mass4 Mass = Unreacted Starting Material? mass_check->mass4 res1 Likely Dimer: Amine coupled with another activated acid molecule mass1->res1 Yes res2 Guanidinium By-product: Amine reacted with coupling reagent mass2->res2 Yes res3 Lactam Hydrolysis: Ring-opening due to strong acid/base mass3->res3 Yes res4 Incomplete Reaction mass4->res4 Yes

Caption: Decision tree for impurity identification via mass spectrometry.

  • Guanidinium By-product: As mentioned, this forms from the reaction between your amine and the coupling reagent. Its presence is a strong indicator of an incorrect order of addition.

  • N-Acylurea: If using a carbodiimide like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive. This is more common at elevated temperatures.

  • Ring-Opened Product: The lactam amide bond is generally stable, but it can be hydrolyzed under harsh acidic or basic conditions, especially with heating, to yield 4-(aminomethyl)-1-methylaminobutanoic acid.[6] This is a common issue during workup if strong acids or bases are used.

Protocol 2.1: Standard Protocol for Amide Coupling with EDC/HOBt

This protocol is a robust starting point that minimizes common side reactions.

  • Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise. Stir the mixture at 0 °C for 20 minutes. A clear solution should be observed as the active ester forms.

  • Amine Addition: In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in anhydrous DMF. Add this solution dropwise to the activated acid mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LCMS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HOBt), water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Section 3: Troubleshooting Alkylation Reactions

Alkylation of the primary amine is another key transformation. Selectivity is the primary challenge.

FAQ 3.1: My alkylation reaction is giving me a mixture of mono- and di-alkylated products. How do I improve selectivity for the mono-alkylated product?

Over-alkylation is a classic problem when reacting primary amines. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Controlling Stoichiometry and Addition:

  • Cause: Using an excess of the alkylating agent.

  • Solution: Use a slight excess (1.0-1.2 equivalents) of the amine relative to the alkylating agent. This ensures the electrophile is consumed before it can react a second time. Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, further disfavoring the second reaction.[7]

Reaction Conditions:

  • Cause: High temperatures increase reaction rates indiscriminately.

  • Solution: Lower the reaction temperature. This will slow down both alkylation steps, but it often has a more pronounced effect on the second, slightly more sterically hindered reaction, thus improving selectivity.[7]

Protecting Groups:

  • Cause: Inability to control reactivity directly.

  • Solution: For complex syntheses, a protecting group strategy is the most reliable method. Protect the primary amine with a Boc group, perform other synthetic steps, and then deprotect under acidic conditions.[7]

Protocol 3.1: Reductive Amination for Mono-Alkylation

Reductive amination is a powerful and highly selective method for mono-alkylation.

  • Imine Formation: Dissolve this compound (1.2 eq) and the desired aldehyde or ketone (1.0 eq) in a suitable solvent like methanol or dichloroethane. Add 3Å molecular sieves or a catalytic amount of acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature.

  • Reduction: Cool the mixture to 0 °C. Add a mild reducing agent like sodium cyanoborohydride (NaBH₃CN, 1.5 eq) or sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. Caution: NaBH₃CN is highly toxic and should be handled with care.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LCMS).

  • Workup:

    • Quench the reaction by carefully adding water or a saturated solution of NaHCO₃.

    • Filter off the molecular sieves if used.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the amine product from streaking on the silica gel.

Section 4: Purification and Stability

FAQ 4.1: My product is very polar and difficult to purify by silica gel chromatography. What are my options?

The combination of the amide and the (newly formed) secondary/tertiary amine can make the product highly polar and prone to streaking on silica gel.

  • Modify the Eluent: Add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to your eluent system (e.g., DCM/Methanol). This deactivates the acidic silanol groups on the silica surface, leading to better peak shape.

  • Reverse-Phase Chromatography: If the compound is still difficult to purify, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative for polar compounds.

  • Acid/Base Extraction: If the impurities are neutral, you can perform an acid extraction. Dissolve the crude material in an organic solvent, extract with dilute HCl (e.g., 1M). The amine product will move to the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer with NaOH and re-extract the purified product back into an organic solvent.

  • Crystallization/Salt Formation: If the product is a solid, crystallization can be a highly effective purification method. Alternatively, forming a crystalline salt (e.g., hydrochloride, tartrate) can facilitate both purification and handling.

References

  • ChemTrack.org. Safety Guideline.
  • Fisher Scientific. (2009-11-12).
  • Sigma-Aldrich. (2025-07-28).
  • Sigma-Aldrich. (2025-07-30).
  • Sigma-Aldrich. This compound AldrichCPR.
  • Wikipedia. N-Methyl-2-pyrrolidone.
  • Luxembourg Bio Technologies. (2008-06-23). Amide bond formation: beyond the myth of coupling reagents.
  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
  • Chemos GmbH&Co.KG.
  • Sigma-Aldrich. 4-(Aminomethyl)-1-methyl-2-pyrrolidinone | 933723-27-4.
  • Benchchem. Preventing side reactions in pyrrolidine synthesis.

Sources

Technical Support Center: Optimizing Enantioselectivity in Pyrrolidine-Based Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Drug Development Professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing reactions involving chiral pyrrolidine scaffolds, with a specific focus on derivatives of 4-(aminomethyl)-1-methylpyrrolidin-2-one. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower your experimental design and accelerate your research. Pyrrolidine-based structures are privileged motifs in organocatalysis and as ligands in metal-catalyzed reactions, making mastery of their application critical for modern asymmetric synthesis.[1][2]

Core Concept: The Role of the Chiral Pyrrolidine Scaffold

The pyrrolidine ring, particularly when substituted to create C2-symmetry or to position functional groups strategically, forms the backbone of many powerful catalysts.[2][3] Derivatives like this compound serve as versatile chiral building blocks. The primary amine provides a reactive handle for constructing more complex catalytic structures, such as bifunctional thiourea or prolinamide organocatalysts, which operate through a dual activation mechanism.[4] Understanding how to modulate the environment around this chiral core is the key to achieving high enantioselectivity.

cluster_catalyst Catalyst Formation cluster_reaction Asymmetric Reaction Scaffold 4-(Aminomethyl)-1- methylpyrrolidin-2-one Functionalization Functionalization (e.g., Thiourea, Amide) Scaffold->Functionalization Catalyst Chiral Organocatalyst or Ligand Functionalization->Catalyst Intermediate Diastereomeric Transition States (TS1 vs. TS2) Catalyst->Intermediate Creates Chiral Environment Substrate Prochiral Substrate Substrate->Intermediate Product Enantioenriched Product Intermediate->Product

Caption: General workflow from chiral scaffold to enantioenriched product.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My enantioselectivity is low or non-existent. What are the first parameters I should investigate?

A1: Low enantioselectivity is a common initial challenge. Before making complex changes, it's crucial to systematically evaluate the foundational reaction parameters. Asymmetric reactions are often highly sensitive to their environment.

Causality: The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation energies (ΔΔG‡) of the two pathways leading to the R and S enantiomers. Small changes in reaction conditions can have a large impact on this energy difference.

Troubleshooting Protocol:

  • Confirm Catalyst/Ligand Purity: Ensure the purity of your metal precursor (if applicable) and the chiral ligand or organocatalyst. Impurities can inhibit or interfere with the primary catalytic cycle.[5]

  • Vary the Temperature: Temperature is one of the most critical factors. Lowering the temperature generally enhances enantioselectivity by favoring the more ordered, lower-energy transition state that leads to the major enantiomer.[5]

  • Screen Solvents: The polarity and coordinating ability of the solvent can dramatically affect catalyst performance and the stability of the transition states.[5]

  • Check Catalyst Loading: While lower catalyst loading is ideal, sometimes a slightly higher concentration can improve enantioselectivity, especially if off-cycle catalyst deactivation is occurring.[5]

Workflow for Initial Optimization:

start Low e.e. Observed purity Verify Catalyst Purity & Integrity start->purity temp Screen Temperatures (e.g., RT, 0°C, -20°C, -78°C) purity->temp solvent Screen Solvents (Aprotic Non-Coordinating vs. Polar) temp->solvent loading Vary Catalyst Loading (e.g., 5, 10, 20 mol%) solvent->loading evaluate Evaluate e.e. & Yield loading->evaluate

Caption: Step-by-step initial troubleshooting workflow for low enantioselectivity.

Q2: How does modifying the structure of my pyrrolidine-based catalyst affect enantioselectivity?

A2: The substituents on the pyrrolidine scaffold are paramount as they create the specific chiral environment necessary for stereochemical induction. For a molecule like this compound, the aminomethyl group is the primary point of modification to create a bifunctional catalyst.

Causality & Examples: Bifunctional catalysts operate through a dual activation mechanism.[4] For instance, in a thiourea catalyst derived from a pyrrolidine amine, the thiourea moiety activates the electrophile (e.g., a nitroolefin) through hydrogen bonding, while the pyrrolidine's nitrogen or another basic site activates the nucleophile by forming an enamine intermediate.[1][4]

  • Steric Hindrance: Increasing the steric bulk of substituents near the catalytic site can improve facial shielding of the substrate, forcing it to approach from a specific direction and thus increasing enantioselectivity.

  • Electronic Effects: Altering the electronic properties of the catalyst can influence the strength of non-covalent interactions (like hydrogen bonding) that stabilize the desired transition state.

Experimental Protocol: Synthesis of a Bifunctional Thiourea Catalyst This protocol is adapted from methods used for synthesizing catalysts from similar chiral amines.[4]

  • Isothiocyanate Formation: React an aryl amine (e.g., 3,5-bis(trifluoromethyl)aniline) with a thiocarbonylating agent (e.g., phenyl chlorothioformate) in the presence of a base like pyridine in a non-coordinating solvent such as dichloromethane (CH2Cl2).

  • Coupling Reaction: In a separate flask, dissolve your chiral amine (e.g., this compound) in CH2Cl2.

  • Final Catalyst: Slowly add the isothiocyanate solution to the chiral amine solution. The nucleophilic amine will attack the isothiocyanate to form the final thiourea catalyst.

cluster_activation Dual Activation Mechanism catalyst Bifunctional Catalyst (Pyrrolidine-Thiourea) electrophile Electrophile (e.g., Nitroolefin) catalyst->electrophile H-Bonding Activation (Thiourea Moiety) nucleophile Nucleophile (e.g., Ketone) catalyst->nucleophile Enamine Formation (Amine Moiety) ts Organized Transition State electrophile->ts nucleophile->ts product Chiral Product ts->product

Caption: Dual activation by a bifunctional pyrrolidine-thiourea catalyst.

Q3: What is the role of the solvent, and how do I choose the right one?

A3: Solvent choice is critical and non-intuitive; it can dramatically alter both reaction rate and enantioselectivity. The solvent influences the solubility of reactants and catalysts, the stability of charged intermediates, and the conformational flexibility of the catalyst-substrate complex.

Causality:

  • Coordinating Solvents: Solvents like THF or acetonitrile can sometimes coordinate to a metal catalyst, potentially competing with the substrate and altering the chiral environment, which may decrease enantioselectivity.

  • Non-Coordinating Solvents: Solvents like toluene, chlorobenzene, or dichloromethane are often preferred as they minimize interference with the catalyst-substrate interaction.[5][6]

  • Protic Solvents: Protic solvents (e.g., alcohols) can interfere with reactions that proceed via enamine or iminium ion intermediates and can disrupt crucial hydrogen bonding. However, in some cases, they can accelerate cycloadditions.[7]

Troubleshooting Protocol: Solvent Screening

  • Establish a Baseline: Run the reaction in a standard, non-coordinating solvent like Toluene at a fixed temperature (e.g., 0 °C).

  • Screen a Range: Set up parallel reactions in a variety of solvents with different properties.

  • Analyze and Compare: Use chiral HPLC or GC to determine the e.e. for each reaction. Tabulate the results to identify a clear trend.

Data Presentation: Example Solvent Screen Table

SolventDielectric Constant (ε)Yield (%)e.e. (%)
Toluene2.48575
Dichloromethane9.19082
Chlorobenzene5.67095[6]
THF7.69560
Acetonitrile37.58845

Note: Data is illustrative. Actual results will vary based on the specific reaction.

Q4: My reaction is very slow at low temperatures where I get the best enantioselectivity. How can I improve the reaction rate without sacrificing e.e.?

A4: This is a classic trade-off in asymmetric catalysis. While lowering the temperature enhances selectivity, it also reduces the kinetic energy of the system, slowing the reaction.

Causality & Solutions:

  • Catalyst Structure Tuning: A more active catalyst may allow you to achieve a reasonable rate at a lower temperature. This could involve modifying the electronic properties of the pyrrolidine-derived catalyst. For instance, adding electron-withdrawing groups can sometimes increase the acidity of H-bond donors (like a thiourea moiety), enhancing electrophile activation.

  • Use of Co-catalysts or Additives: A Brønsted or Lewis acid additive can often accelerate the reaction by aiding in the turnover-limiting step. Brønsted acids, for example, can protonate a basic nitrogen atom in the catalyst, transforming it into a more effective N-H-donor system and promoting the desired pathway. In some industrial-scale organocatalytic reactions, dual-acid cocatalyst systems have been identified as essential for achieving high reaction rates and conversions.[8]

  • Higher Reactant Concentration: Carefully increasing the concentration of the reactants can sometimes improve the rate without negatively impacting selectivity, although this should be verified experimentally.

Experimental Protocol: Screening Additives

  • Select Your Best Low-Temp Condition: Use the temperature and solvent combination that gives the highest e.e., even if the reaction is slow.

  • Introduce Additives: Set up parallel reactions with small amounts (e.g., 10-20 mol%) of various additives.

    • Brønsted Acids: Acetic acid, benzoic acid, trifluoroacetic acid.

    • Lewis Acids: Ti(OiPr)4, Mg(ClO4)2 (use with caution, may coordinate and inhibit).

  • Monitor Progress: Track reaction conversion (by TLC or LC-MS) and final e.e. (by chiral HPLC) to find an additive that accelerates the reaction while maintaining or even improving enantioselectivity.

Q5: Why does the enantioselectivity of my reaction drop when I try to apply it to different substrates?

A5: This is a common challenge related to substrate scope. A catalytic system optimized for one substrate may not be ideal for another due to subtle steric and electronic differences.

Causality: The "lock and key" interaction between the chiral catalyst and the substrate is highly specific.

  • Steric Mismatch: A bulkier substrate may not fit well into the chiral pocket of the catalyst, leading to less effective facial discrimination and lower e.e.

  • Electronic Differences: A change in the electronic nature of the substrate (e.g., from an electron-rich to an electron-poor aromatic ring) can alter the strength of key interactions (π-π stacking, H-bonding) in the transition state, affecting stereoselectivity.[5][9]

Troubleshooting Strategy:

  • Re-optimization: For each new class of substrate, a brief re-optimization of the reaction conditions (temperature, solvent) is often necessary.

  • Catalyst Modification: If re-optimization fails, a different catalyst may be required. If your initial catalyst has a bulky diphenylmethyl group, perhaps a catalyst with a less sterically demanding group will better accommodate the new substrate. This highlights the importance of having a small library of catalysts with varied steric and electronic properties.

References

  • improving enantioselectivity in asymmetric synthesis of ethynylpyrrolidines. Benchchem.
  • Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC.
  • Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PubMed Central.
  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.
  • Synthesis of Chiral Catalysts from (S)-1-Boc-2-(aminomethyl)
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • High-Enantioselective Synthesis of Pyrrolidine Derivatives as Chiral Building Blocks. Chemistry Letters, Oxford Academic.
  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. PMC, PubMed Central.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
  • Asymmetric synthesis of an N-acylpyrrolidine for inhibition of HCV polymerase. PubMed.
  • Silver/chiral pyrrolidinopyridine relay catalytic cycloisomerization/(2 + 3) cycloadditions of enynamides to asymmetrically synthesize bispirocyclopentenes as PDE1B inhibitors. PubMed Central, NIH.
  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC, NIH.
  • Chiral-Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxid
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. MDPI.
  • (S)-(+)-1-(2-pyrrolidinylmethyl)pyrrolidine – an effective catalyst of asymmetric synthesis. Journal of Organic and Pharmaceutical Chemistry.
  • Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminobor
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PMC, NIH.

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting the purification of 4-(Aminomethyl)-1-methylpyrrolidin-2-one. Recognizing that a one-size-fits-all protocol is insufficient for high-stakes research, this document is structured as a decision-making tool. It addresses common challenges through a series of FAQs and detailed troubleshooting workflows, grounded in established chemical principles and methodologies adapted from closely related compounds like N-methyl-2-pyrrolidone (NMP).

Section 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy

This section addresses the crucial preliminary questions to consider before undertaking any purification protocol. A thorough initial assessment can save significant time and resources.

Q1: What are the most probable impurities in my this compound sample?

A: The impurity profile is heavily dependent on the synthetic route. However, based on the chemistry of pyrrolidones, impurities typically fall into three categories:

  • Starting Materials & Reagents: Unreacted precursors from the synthesis.

  • Reaction By-products: Molecules formed from side reactions. For instance, impurities analogous to those in N-methyl-2-pyrrolidone (NMP) synthesis, such as N-methylsuccinimide (NMS) or 2-pyrrolidinone (2PYR), may be present[1][2].

  • Degradation Products: The compound can degrade via oxidation or hydrolysis, especially during workup or storage.[3] Ring-opening of the lactam under strongly acidic or basic conditions can yield species like 4-amino-N-methylbutanoic acid derivatives. Oxidative degradation can introduce hydroxylated species.[3]

Q2: How can I effectively assess the purity of my sample before and after purification?

A: A multi-platform analytical approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary workhorse for assessing purity of non-volatile organic compounds. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities. The high boiling point of the target compound requires a high-temperature GC method.[2] A nitrogen-phosphorous detector (NPD) can offer enhanced sensitivity for nitrogen-containing compounds.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the main component and can help identify and quantify major impurities if their structures are known.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for identifying unknown impurity peaks by providing accurate mass data, which is crucial for proposing molecular formulas.[6]

Q3: My sample appears discolored (yellow to brown). What does this indicate and how should I address it?

A: Discoloration often points to the presence of trace, highly conjugated impurities or oxidative degradation products. Even after distillation, NMP can develop color upon storage, which is often addressed by treating it with specific grades of alumina.[7][8]

  • Initial Step: A simple and effective first step is to treat a solution of your compound with a small amount of activated carbon, followed by filtration. This often removes color-causing impurities.

  • Advanced Step: If carbon treatment is ineffective, passing a solution of the compound through a short plug of activated alumina may be successful. Patents describing the purification of NMP have shown this to be effective for removing both color and trace amine impurities.[7][8]

Section 2: Troubleshooting & Purification Workflow

If initial cleanup steps are insufficient, a more rigorous purification strategy is required. Use the following diagram and guides to select the appropriate method based on the nature of your impurities.

Caption: General troubleshooting workflow for purification.

Guide 2.1: Issues with High-Boiling or Thermally Labile Impurities

Problem: Your product contains impurities that have significantly different boiling points, or you suspect thermal degradation is occurring.

Solution: Vacuum Distillation. This is the most common method for purifying NMP and related compounds on an industrial scale.[7][9] Lowering the pressure reduces the boiling point, preventing thermal degradation of the target compound.

Causality: The aminomethyl and lactam functionalities can be susceptible to heat-induced side reactions. By reducing the pressure, the temperature required for volatilization is significantly lowered, preserving the molecule's integrity.

Go to Protocol 3.1 for a detailed experimental procedure.

Guide 2.2: Product is a Solid or Can Be Converted to a Crystalline Salt

Problem: Your product is a solid contaminated with soluble impurities.

Solution: Recrystallization. This classic technique purifies compounds based on differences in solubility between the desired product and impurities in a given solvent system.[10] The free base of this compound is a liquid, but it can be converted to a crystalline salt (e.g., hydrochloride) which is often amenable to recrystallization.

Causality: A well-chosen solvent will dissolve the compound and impurities at an elevated temperature but will become a poor solvent for the desired compound as the solution cools. This allows the product to crystallize out in a pure form, leaving the impurities behind in the mother liquor.[10]

Go to Protocol 3.2 for a detailed experimental procedure.

Guide 2.3: Impurities are Structurally Similar or Non-Volatile

Problem: Distillation is ineffective because the impurities have boiling points very close to your product. Recrystallization fails because the impurities co-crystallize.

Solution: Column Chromatography. This is a highly versatile and powerful technique for separating complex mixtures based on differential partitioning of components between a stationary phase and a mobile phase.[11]

Causality: The separation is based on the different affinities of the compounds in the mixture for the stationary phase. Given the polar nature and basic amine group of the target molecule, several chromatographic modes can be effective.

  • Normal-Phase Chromatography (Silica or Alumina): Separates based on polarity. More polar compounds are retained longer.

  • Reversed-Phase Chromatography (C18): Separates based on hydrophobicity. Less polar (more hydrophobic) compounds are retained longer. This is often the most powerful method for purifying complex organic molecules.[11]

  • Ion-Exchange Chromatography (IEX): Separates based on charge. Since the target has a basic aminomethyl group, cation-exchange chromatography can be highly effective at capturing the product while allowing neutral or acidic impurities to pass through.[12][13]

Go to Protocol 3.3 for a detailed experimental procedure.

Section 3: Detailed Experimental Protocols

Protocol 3.1: Purification by Vacuum Distillation

This protocol is adapted from standard procedures for purifying high-boiling point amines and lactams.[14][15]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stirrer and a heating mantle with a sand bath for uniform heating.

  • Pre-treatment (Optional): If basic impurities are suspected, add a small amount of a non-volatile acid. If acidic impurities (like ring-opened products) are present, add a non-volatile base like powdered potassium hydroxide (KOH) and stir for 1-2 hours before distillation.[15][16] This converts the impurities into non-volatile salts.

  • Distillation:

    • Charge the crude material to the distillation flask (no more than 2/3 full).

    • Begin stirring and slowly apply vacuum. Watch for excessive bumping or foaming.

    • Gradually heat the flask. Collect and discard any low-boiling initial fractions.

    • Collect the main fraction at a stable head temperature and pressure. The exact conditions will need to be determined empirically, but for a structure like this, expect a boiling point above 100-120 °C at ~1 mmHg.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the formation of pyrolytic residues. Release the vacuum slowly before turning off the pump.

  • Purity Analysis: Analyze the collected fraction(s) using the methods described in FAQ Q2.

Protocol 3.2: Purification by Recrystallization (of a Salt)

This protocol outlines the general steps for purification via crystallization.[10]

  • Salt Formation (If Necessary): Dissolve the crude liquid base in a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Stoichiometrically add a solution of an acid (e.g., HCl in isopropanol) to precipitate the salt. Filter and dry the crude salt.

  • Solvent Screening: The key to successful recrystallization is finding the right solvent or solvent system. Test small quantities of your crude salt against the solvents listed in the table below.

Solvent SystemDesired Outcome at Room TempDesired Outcome at Boiling
Single Solvent Sparingly soluble or insolubleCompletely soluble
Solvent Pair Soluble in "Solvent A"Insoluble in "Solvent B"
(e.g., Ethanol/Hexane)(A & B must be miscible)
  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.

    • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

    • Once crystallization is established, cool the flask further in an ice bath to maximize yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

    • Dry the purified crystals under vacuum.

  • Purity Analysis: Analyze the dried crystals and a sample of the mother liquor to assess the efficiency of the purification.

Protocol 3.3: Purification by Flash Column Chromatography

This protocol provides a framework for selecting a chromatography method. The choice of stationary and mobile phase is critical and depends on the nature of the impurities.

Caption: Decision logic for selecting a chromatography method.

  • Method Development (TLC): Before running a column, use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system that gives good separation between your product and the impurities. For silica gel, a typical mobile phase might be a mixture of ethyl acetate and hexanes, often with a small amount (0.5-1%) of triethylamine or ammonia to prevent the basic product from streaking.

  • Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the mobile phase through the column, collecting fractions. You can run an isocratic (constant solvent composition) or gradient (increasingly polar solvent) elution.

  • Fraction Analysis: Analyze the collected fractions by TLC or HPLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 4: Final Product Handling & Stability

Purity Confirmation: After purification, it is imperative to re-run the full suite of analytical tests (HPLC, GC-MS, NMR) to confirm the purity meets the required specifications and to ensure the molecular structure is correct.

Storage: this compound, like many amines, is susceptible to degradation from atmospheric CO₂ and oxidation. Impure NMP is also known to be unstable upon exposure to light.

  • Short-term: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

  • Long-term: For maximum stability, store in an amber vial at low temperatures (2-8°C) under an inert atmosphere.[17]

References

  • Organic Syntheses. (n.d.). 3,6-Bis(dimethylamino)-9H-xanthen-9-one. Organic Syntheses, 97, 21. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • European Patent Office. (2016). EP 1720833 B1 - Method for purifying N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (n.d.). EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone.
  • Centers for Disease Control and Prevention. (1998). N-METHYL-2-PYRROLIDINONE 1302. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]

  • U.S. Food & Drug Administration. (2011). Method of analysis N–methyl–2-pyrrolidone. Retrieved from [Link]

  • kbDNA. (2021). Tech Note: Analyzing Purification for Optimized Bioseparation. Retrieved from [Link]

  • PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • Hart, C., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US4384125A - Process for the purification of 2-pyrrolidone.
  • National Institutes of Health. (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. Retrieved from [Link]

  • International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering. (2014). A Method for Recovery of N-methyl 2-pyrrolidone from Wastes of Solvent Regeneration Unit in 1,3-Butadiene Extraction Plant. Retrieved from [Link]

  • YouTube. (2019). Affinity chromatography in 5 minutes | Affinity purification. Retrieved from [Link]

  • Wikisource. (2018). Page:NIOSH Manual of Analytical Methods - 1302.pdf/1. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment.
  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

  • Google Patents. (n.d.). CN106317132A - Aminoglycoside antibiotics separation and purification method.
  • Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Retrieved from [Link]

  • Agilent. (2025). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017068508A1 - Methods for quantifying n-methyl-2-pyrrolidone.
  • Google Patents. (n.d.). US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.

Sources

Technical Support Center: Reaction Monitoring for 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for monitoring reactions involving 4-(aminomethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. The inherent polarity and chemical nature of this molecule present unique analytical challenges, which this guide aims to address through detailed troubleshooting guides, FAQs, and validated protocols.

Introduction: The Analytical Challenge

This compound is a polar molecule featuring a primary amine and a lactam ring. When this compound is used as a nucleophile, for instance in an amide coupling reaction, monitoring the consumption of the starting material and the formation of the typically less polar amide product is crucial for reaction optimization and endpoint determination. Both TLC and LC-MS are powerful tools for this, but each requires specific considerations to generate reliable and reproducible data.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring. For this compound, the key challenges are achieving good separation from the product and effective visualization of the amine-containing spot.

Frequently Asked Questions (FAQs) for TLC

Q1: My starting amine is streaking badly on the TLC plate. What causes this and how can I fix it?

A1: Streaking of amines on silica gel is a common issue caused by strong ionic interactions between the basic amine group and the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven migration up the plate. To resolve this, you need to suppress this interaction by modifying your mobile phase. Adding a small amount of a basic modifier, such as 1-2% triethylamine (Et3N) or ammonium hydroxide, to your eluent system will neutralize the acidic sites on the silica, resulting in sharper, more defined spots.[1]

Q2: I can't see the starting amine spot on my TLC plate after running it. How can I visualize it?

A2: this compound lacks a strong UV chromophore, so it will likely be invisible under a UV lamp unless your product or other starting material is UV-active. You must use a chemical stain for visualization. The most effective stain for primary amines is Ninhydrin .[2][3][4] When the plate is dipped in a ninhydrin solution and gently heated, primary amines will appear as distinct pink or purple spots.[3] Secondary amines may appear as yellow spots, while tertiary amines do not stain.[1][4]

Q3: What is a good starting mobile phase for separating the amine starting material from a less polar amide product?

A3: A good starting point is a moderately polar solvent system like 10-20% Methanol (MeOH) in Dichloromethane (DCM) or 50% Ethyl Acetate (EtOAc) in Hexanes. Given the high polarity of the starting amine, it will likely have a low Rf (retention factor), staying close to the baseline. The amide product, being less polar, should travel further up the plate. If the separation is poor, you can adjust the polarity. For instance, in a DCM/MeOH system, increasing the percentage of MeOH will move all spots further up the plate. Remember to include a basic modifier like triethylamine if you observe streaking.[5][6]

Q4: How do I properly set up a TLC to monitor my reaction progress?

A4: The best practice is to use a "co-spot."[7][8] On a three-lane TLC plate, spot your starting material (the amine) in the left lane, the reaction mixture in the right lane, and a "co-spot" (spotting both the starting material and the reaction mixture in the same place) in the center lane.[8] This setup allows you to definitively track the disappearance of the starting material spot and the appearance of a new product spot in the reaction lane.[8] The reaction is complete when the starting material spot is no longer visible in the reaction lane.

TLC Troubleshooting Guide
Problem Potential Cause Recommended Solution
All spots remain on the baseline. Mobile phase is not polar enough.Increase the polarity of the mobile phase. For a DCM/MeOH system, increase the percentage of MeOH. For a Hexane/EtOAc system, increase the percentage of EtOAc.
All spots run to the solvent front. Mobile phase is too polar.Decrease the polarity of the mobile phase. Decrease the percentage of the more polar solvent (e.g., MeOH or EtOAc).
Spots are elongated or "streaking." Strong interaction between the basic amine and acidic silica gel.Add a basic modifier to the mobile phase, such as 1-2% triethylamine (Et3N) or a few drops of ammonium hydroxide.[1]
Ninhydrin stain develops a colored background. Overheating the plate or contamination.Heat the plate gently with a heat gun until spots appear. Avoid excessive heat. Ensure glassware and solvents are clean.
Product and starting material spots are not separated. The polarity of the chosen mobile phase is not optimal for this specific separation.Systematically test different solvent systems. Try combinations like DCM/MeOH, EtOAc/Hexane, or even more polar systems like isopropanol/water/ammonia for very polar compounds.[6]
TLC Analysis Workflow

Caption: TLC workflow for monitoring reaction completion.

Protocol: TLC Staining with Ninhydrin
  • Prepare the Stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.[2] Store in a sealed container.

  • Develop TLC: After running the TLC plate in the chosen mobile phase, remove it from the chamber and mark the solvent front. Allow the plate to air dry completely.

  • Stain the Plate: Using tweezers, quickly dip the dried TLC plate into the ninhydrin staining solution.

  • Develop the Color: Carefully heat the stained plate with a heat gun. Pink or purple spots corresponding to the primary amine will appear.[3] Avoid overheating, which can char the plate and obscure the results.

  • Document: The spots can fade over time, so it is best to circle them with a pencil and record the result immediately.[3]

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring

LC-MS provides quantitative data on reaction progress, offering higher sensitivity and specificity than TLC. The main challenge for this compound is achieving good chromatographic retention due to its high polarity.

Frequently Asked Questions (FAQs) for LC-MS

Q1: My compound is not retaining on my C18 reversed-phase column. What should I do?

A1: This is expected for a small, polar molecule like this compound. Standard C18 columns retain compounds based on hydrophobicity. You have two primary options:

  • Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for polar compounds.[9][10][11][12] It uses a polar stationary phase (like bare silica or amide-bonded silica) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[12][13] In HILIC, water is the strong, eluting solvent, which is the opposite of reversed-phase.[13]

  • Use a Polar-Embedded Reversed-Phase Column: Some modern reversed-phase columns have polar end-capping or embedded polar groups that provide better retention for polar analytes, even with highly aqueous mobile phases.

Q2: What are the best MS settings for detecting my compound?

A2: Given the basic primary amine, you will have the best sensitivity in positive electrospray ionization (ESI+) mode . The amine will readily accept a proton to form the [M+H]+ ion. For this compound (M.W. ≈ 128.17 g/mol ), you should look for the protonated molecule at an m/z of approximately 129.2. To confirm the identity, you can perform tandem MS (MS/MS) and look for characteristic fragment ions.

Q3: I'm seeing significant peak tailing for my amine. How can I improve the peak shape?

A3: Peak tailing for basic compounds on silica-based columns is often caused by secondary interactions with residual, acidic silanol groups on the stationary phase.[14] To improve this:

  • Add an Acidic Modifier: Add a small amount of an acid like formic acid (0.1%) or acetic acid to your mobile phase.[15] This protonates the silanol groups, reducing their interaction with the protonated amine analyte. It also ensures the analyte is consistently in its protonated form for good ESI+ signal.[16]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanols to reduce these secondary interactions.

  • Check for Extra-Column Volume: Ensure all tubing and connections are appropriate for your system to minimize dead volume, which can contribute to peak broadening and tailing.[14]

Q4: Is derivatization necessary for analyzing this compound?

A4: While not strictly necessary if using HILIC, derivatization can be a powerful strategy if you are limited to reversed-phase chromatography or require very high sensitivity.[17] Derivatizing the primary amine with a hydrophobic, UV-active, or easily ionizable tag (like dansyl chloride) can dramatically increase retention on a C18 column and enhance detection sensitivity.[17] However, this adds an extra step to sample preparation and requires careful optimization.

LC-MS Troubleshooting Guide
Problem Potential Cause Recommended Solution
No/Poor Retention (Reversed-Phase) Analyte is too polar for the stationary phase.Switch to a HILIC column.[9][13] Alternatively, try a polar-embedded or polar-endcapped reversed-phase column.
Poor Peak Shape (Tailing) Secondary interactions with silica; inappropriate injection solvent.Add 0.1% formic acid to the mobile phase. Ensure the injection solvent is not significantly stronger than the mobile phase.[14]
Low MS Signal/Sensitivity Incorrect ionization mode; suboptimal source parameters.Ensure you are using positive electrospray ionization (ESI+). Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard of your compound.[18]
Retention Time Drifting Poor column equilibration; mobile phase composition change.Ensure the column is fully equilibrated before each run, especially with HILIC.[19] Prepare fresh mobile phase daily.
High Background Noise/Contamination Contaminated solvents, sample matrix effects, or carryover.Use high-purity LC-MS grade solvents.[19] Implement sample cleanup (e.g., SPE) if the matrix is complex.[16] Run blank injections to check for carryover.[19]
LC-MS Method Development Workflow

Caption: Decision tree for LC-MS method development.

Protocol: Generic HILIC-MS Method for Reaction Monitoring
  • Column: Use a HILIC stationary phase (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, <3 µm particle size.[9]

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 60% B

    • 5-6 min: 60% B

    • 6.1-8 min: Re-equilibrate at 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Monitor the [M+H]+ ions for your starting material (m/z ~129.2) and expected product. Use Selected Ion Monitoring (SIM) for higher sensitivity or full scan to monitor for side products.

References

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at: [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product. Reddit. Available at: [Link]

  • Magic Formulas: TLC Stains. University of Rochester, Department of Chemistry. Available at: [Link]

  • Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. ResearchGate. Available at: [Link]

  • Quaternary Amines Analysis by LCMS Finding the Right Ion. Micro Solv Technology Corporation. Available at: [Link]

  • Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. Available at: [Link]

  • Liquid chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry determination of N-methylpyrrolidinone in riverine biofilms. PubMed. Available at: [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. Available at: [Link]

  • Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. Available at: [Link]

  • Supporting Information Direct formation of amide/peptide bonds from carboxylic acids. The Royal Society of Chemistry. Available at: [Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow. Available at: [Link]

  • Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • What is the best staining reagent specific to amide formation? ResearchGate. Available at: [Link]

  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. Available at: [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. National Institutes of Health (NIH). Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). Available at: [Link]

  • Amide Workup. University of Richmond. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • TLC stains. REACH Devices. Available at: [Link]

  • Liquid Chromatography-Mass Spectrometry LC-MS Analysis and LC. Journal of Current Medical Research and Opinion. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]

  • LC-MS Troubleshooting: From Frustration to Fix. LCGC International. Available at: [Link]

  • TLC confusion?! Reddit. Available at: [Link]

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. Available at: [Link]

  • N-Methyl-2-pyrrolidone. Wikipedia. Available at: [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis. ResearchGate. Available at: [Link]

  • Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper. Cronicon. Available at: [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. Available at: [Link]

  • THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. Available at: [Link]

Sources

Technical Support Center: Synthesis of Substituted Pyrrolidinones

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of substituted pyrrolidinones. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and real-world laboratory challenges, offering insights grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

This section addresses common overarching questions related to the synthesis of substituted pyrrolidinones.

Q1: I am planning a multi-step synthesis of a complex substituted pyrrolidinone. What are the most critical factors to consider at the outset to ensure success?

A1: A successful synthesis of a complex pyrrolidinone hinges on careful planning around three core pillars: strategic bond formation (disconnection), control of stereochemistry, and a robust purification strategy.

  • Strategic Disconnection: Before you even step into the lab, meticulously plan your synthetic route. Consider the final substitution pattern and choose a primary ring-forming reaction that favors your desired regiochemistry. Common strategies include intramolecular cyclizations (e.g., Dieckmann condensation), [3+2] cycloadditions, or multicomponent reactions.[1][2] The choice of starting materials is also critical; for instance, proline and 4-hydroxyproline are excellent chiral precursors for functionalizing an existing pyrrolidine ring.[1]

  • Stereochemical Control: The non-planar, sp3-hybridized nature of the pyrrolidine ring means that stereochemistry is a paramount concern.[3] If your target molecule has multiple chiral centers, you must decide whether to introduce them sequentially or in a single, stereoselective step. Asymmetric catalysis, the use of chiral auxiliaries, or starting from a chiral pool (like L-proline) are all viable approaches.[4][5]

  • Purification Strategy: From the beginning, anticipate the purification challenges at each step. The polarity of your intermediates and final product will dictate the most effective chromatographic or crystallization methods. Consider incorporating protecting groups that not only facilitate the reaction but also aid in purification.

Q2: My pyrrolidinone synthesis is plagued by low yields. What are the first things I should investigate?

A2: Low yields are a common frustration, but a systematic approach can often pinpoint the culprit. Start by examining these key areas:

  • Purity of Starting Materials: Impurities in your starting materials can inhibit catalysts, participate in side reactions, or complicate work-ups. Always verify the purity of your reagents, especially if they have been stored for a long time.

  • Reaction Conditions: Small deviations in temperature, pressure, or reaction time can have a significant impact on yield. Ensure your reaction is being monitored effectively, typically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time and confirm full consumption of the starting material.[6][7]

  • Stoichiometry of Reagents: Incorrect stoichiometry can lead to incomplete reactions or the formation of byproducts. Carefully measure all reagents, and for sensitive reactions, consider titrating key reagents to ensure accurate addition.

  • Work-up and Extraction: Polar pyrrolidinone derivatives can have some water solubility, leading to loss during aqueous work-up. To mitigate this, use brine to "salt out" your product from the aqueous layer and perform multiple extractions with an appropriate organic solvent.[6]

Q3: How do I choose the right analytical technique to monitor my pyrrolidinone synthesis?

A3: The choice of analytical technique depends on the specific information you need. A combination of methods is often the most powerful approach.

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It allows you to visualize the consumption of starting materials and the appearance of products and byproducts.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and purity assessment of your isolated products.[8][9] NMR can also be used to monitor reaction kinetics and identify key intermediates.

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Direct Analysis in Real Time (DART-MS) are excellent for confirming the molecular weight of your products and intermediates, even those that are transient.[10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and for separating complex mixtures, HPLC is the gold standard. It is particularly important during process development and scale-up.[11]

Troubleshooting Guides for Specific Synthetic Challenges

This section provides detailed troubleshooting for common problems encountered during specific reactions used to synthesize substituted pyrrolidinones.

Challenge 1: Poor Stereoselectivity in [3+2] Cycloaddition Reactions

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a powerful method for constructing the pyrrolidinone ring with multiple stereocenters.[2][12] However, achieving high diastereoselectivity and enantioselectivity can be challenging.

Q: My [3+2] cycloaddition is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A: Poor diastereoselectivity in [3+2] cycloadditions often stems from a lack of facial selectivity in the approach of the dipole and dipolarophile. Here’s how to troubleshoot this:

  • Catalyst Choice: The choice of catalyst is paramount. Lewis acid catalysts can coordinate to the dipole or dipolarophile, creating a more rigid transition state and favoring one stereochemical outcome.[2] Experiment with a range of Lewis acids (e.g., Ag(I), Cu(II), Zn(II)) and chiral ligands to find the optimal combination for your substrate.

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition state. A screen of different solvents, from non-polar (e.g., toluene, THF) to polar (e.g., acetonitrile, methanol), can reveal the optimal medium for high stereoselectivity.[13]

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states.

  • Substrate Modification: The steric and electronic properties of both the azomethine ylide and the dipolarophile play a crucial role.[3] Introducing bulky substituents on either component can create a steric bias that favors a single diastereomer.

Experimental Protocol: Optimizing Diastereoselectivity in a Catalytic Asymmetric [3+2] Cycloaddition

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the dipolarophile (1.0 equiv) and the chiral catalyst (e.g., a silver or copper complex, 5-10 mol%) in the chosen solvent.

  • Reagent Addition: Add the imine precursor to the azomethine ylide (1.2 equiv) and any necessary base (e.g., a tertiary amine) to the reaction mixture.

  • Temperature Control: Cool the reaction to the desired temperature (e.g., 0 °C or -78 °C) before initiating the reaction.

  • Monitoring: Monitor the reaction progress by TLC, paying close attention to the formation of diastereomeric products (which may appear as distinct spots).

  • Work-up and Analysis: Once the reaction is complete, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography and determine the diastereomeric ratio by ¹H NMR or HPLC.

Data Presentation: Effect of Catalyst and Solvent on Diastereoselectivity

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (dr)
1NoneToluene251:1
2AgOAc (10)Toluene255:1
3AgOAc (10) / (R)-BINAP (11)Toluene015:1
4Cu(OTf)₂ (10) / Box (11)CH₂Cl₂-20>20:1

Visualization: Decision-Making Workflow for Improving Stereoselectivity

G start Low Diastereoselectivity Observed catalyst Screen Lewis Acid Catalysts (Ag(I), Cu(II), Zn(II)) start->catalyst ligand Introduce Chiral Ligands (BINAP, Box, etc.) catalyst->ligand If selectivity improves solvent Solvent Screen (Toluene, CH2Cl2, MeCN) catalyst->solvent If no improvement ligand->solvent Further optimization temp Lower Reaction Temperature (0 °C, -20 °C, -78 °C) solvent->temp substrate Modify Substrate Sterics temp->substrate If still suboptimal outcome High Diastereoselectivity Achieved substrate->outcome

Caption: Troubleshooting workflow for low diastereoselectivity.

Challenge 2: Regioselectivity Issues in Dieckmann Condensation

The Dieckmann condensation is a classic intramolecular Claisen condensation used to form five- or six-membered rings, making it a valuable tool for synthesizing pyrrolidinones from acyclic precursors.[14][15] A key challenge is controlling which α-proton is removed when the starting material is unsymmetrical.

Q: My Dieckmann condensation is giving me a mixture of regioisomers. How can I control the regioselectivity of the initial deprotonation?

A: Achieving high regioselectivity in a Dieckmann condensation of an unsymmetrical diester depends on exploiting differences in the acidity of the α-protons.[16]

  • Choice of Base: The strength and steric bulk of the base are critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures will kinetically deprotonate the least sterically hindered α-proton. Conversely, a weaker, nucleophilic base like sodium ethoxide at higher temperatures will favor the thermodynamically more stable enolate.

  • Substrate Design: If possible, design your substrate to have a significant difference in the pKa of the two α-protons. For example, a ketone is more acidic than an ester, so a keto-ester will be selectively deprotonated at the α-position to the ketone.[16]

  • Protecting Groups: Judicious use of protecting groups can block one of the α-positions from being deprotonated.

Experimental Protocol: Regiocontrolled Dieckmann Condensation

  • Base Preparation (for LDA): In a flame-dried flask under argon, dissolve diisopropylamine (1.1 equiv) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.0 equiv) and stir for 30 minutes.

  • Enolate Formation: Slowly add a solution of the diester (1.0 equiv) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Cyclization: Allow the reaction to slowly warm to room temperature and stir until the cyclization is complete (monitor by TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography and analyze the regiochemical outcome by ¹H and ¹³C NMR.

Visualization: Regioselectivity in Dieckmann Condensation

G sub Unsymmetrical Diester enolateA Kinetic Enolate (Less Substituted) sub->enolateA LDA, -78°C enolateB Thermodynamic Enolate (More Substituted) sub->enolateB NaOEt, RT productA Regioisomer A enolateA->productA productB Regioisomer B enolateB->productB

Caption: Kinetic vs. thermodynamic control in Dieckmann condensation.

Challenge 3: Side Reactions and Byproduct Formation

The synthesis of substituted pyrrolidinones can be complicated by the formation of unwanted side products. Identifying and mitigating these side reactions is key to achieving high purity and yield.

Q: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis of a pyrrolidine. How can I prevent this?

A: Furan formation is a common side reaction in the Paal-Knorr synthesis, especially under strongly acidic conditions.[17] The mechanism can shift towards dehydration to a furan instead of cyclization to the desired pyrrolidine.

  • pH Control: This is the most critical factor. The reaction should be conducted under neutral or weakly acidic conditions. Using strong mineral acids will favor furan formation. If a catalyst is needed, a weak acid like acetic acid is a better choice.[17]

  • Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to detect the formation of the furan byproduct early. If it begins to form, adjusting the pH or lowering the reaction temperature may help.

  • Purification: If furan byproducts are formed, they can often be separated from the desired pyrrolidine product by column chromatography or distillation.

Q: My N-alkylation of a pyrrolidinone is resulting in over-alkylation. How can I improve the selectivity for the mono-substituted product?

A: Over-alkylation is a common issue when the initially formed secondary amine is more nucleophilic than the starting primary amine.

  • Stoichiometry Control: Use a significant excess of the amine relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, reducing the chance of the mono-substituted product reacting further.

Challenge 4: Scalability Issues

Transitioning a pyrrolidinone synthesis from the bench to a larger scale introduces new challenges that can impact yield, purity, and safety.[11][18]

Q: I am scaling up my pyrrolidinone synthesis and my yield has dropped significantly. What are the likely causes?

A: Scale-up issues often arise from changes in physical parameters that are negligible at the lab scale.

  • Heat Transfer: Larger reaction volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. This can lead to localized "hot spots" that promote side reactions. Using a jacketed reactor with efficient stirring is crucial for maintaining uniform temperature.[18]

  • Mixing Efficiency: What works with a magnetic stir bar may not be sufficient for a large reactor. Inefficient mixing can lead to poor mass transfer, especially in heterogeneous reactions, resulting in lower yields. Mechanical overhead stirrers with appropriate impeller designs are necessary for effective mixing at scale.[18]

  • Solvent Choice: Solvents that are convenient in the lab, like DMF, can be problematic at scale due to their high boiling points and regulatory concerns. Consider switching to solvents like acetonitrile (ACN) or methyl isobutyl ketone (MIBK) that are easier to handle and remove.[11]

  • Impurity Profile: Minor impurities in starting materials can become significant at a larger scale, potentially poisoning catalysts or leading to the formation of new byproducts. It is essential to use high-purity starting materials for scale-up.

Data Presentation: Comparison of Lab-Scale vs. Pilot-Scale Parameters

ParameterLab Scale (100 mL)Pilot Scale (20 L)Considerations for Scale-Up
Heating/Cooling Heating mantle/ice bathJacketed reactor with thermal fluidPotential for thermal gradients; requires precise temperature control.[18]
Stirring Magnetic stir barMechanical overhead stirrerEnsure efficient mass and heat transfer; avoid dead zones.[18]
Solvent Removal Rotary evaporatorDistillation under reduced pressureHigher boiling point solvents are more difficult to remove completely.[11]
Reaction Time 4 hoursMay need to be extendedMonitor by in-process controls (e.g., HPLC) to ensure completion.[11]

G center Successful Scale-Up heat Efficient Heat Transfer center->heat mixing Homogeneous Mixing center->mixing solvent Appropriate Solvent Choice center->solvent purity High-Purity Starting Materials center->purity ipc In-Process Controls center->ipc

Sources

4-(Aminomethyl)-1-methylpyrrolidin-2-one catalyst selection and optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(aminomethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and optimization strategies for the effective use of this chiral organocatalyst in asymmetric synthesis.

Introduction to this compound in Organocatalysis

This compound is a chiral building block and organocatalyst belonging to the broader family of pyrrolidine-based catalysts. Its structure, featuring a stereocenter, a primary amine, and a lactam ring, offers a unique chiral environment for asymmetric transformations. While often used as a precursor for more complex bifunctional catalysts, its inherent functionalities allow it to participate directly in catalytic cycles, primarily through enamine or iminium ion intermediates. This guide will help you navigate the common challenges and unlock the full potential of this versatile catalyst in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in catalysis?

This catalyst and its derivatives are primarily used in asymmetric carbon-carbon bond-forming reactions. Given its structural similarity to other pyrrolidine-based catalysts, its main applications are in:

  • Asymmetric Aldol Reactions: Catalyzing the reaction between ketones and aldehydes to produce chiral β-hydroxy carbonyl compounds.[1]

  • Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles (like ketones or aldehydes) to α,β-unsaturated compounds, such as nitroolefins, to create chiral γ-substituted carbonyls.[2][3]

The primary amine is key to forming the nucleophilic enamine intermediate with a carbonyl donor, while the overall chiral scaffold directs the stereochemical outcome of the subsequent reaction.[4]

Q2: How does the catalytic mechanism of this compound work?

The mechanism is analogous to that of other secondary and primary amine-based organocatalysts, proceeding through two main catalytic cycles depending on the reactants:

  • Enamine Catalysis: The primary amine of the catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the original carbonyl compound and will react with an electrophile (e.g., an aldehyde in an aldol reaction or a nitroolefin in a Michael addition). Hydrolysis of the resulting iminium intermediate releases the product and regenerates the catalyst.

  • Iminium Ion Catalysis: When reacting with an α,β-unsaturated aldehyde or ketone, the catalyst forms a chiral iminium ion. This lowers the LUMO of the unsaturated system, activating it for nucleophilic attack.

The stereoselectivity of the reaction is controlled by the chiral environment of the catalyst, which dictates the facial selectivity of the attack on the electrophile or by the nucleophile.

Q3: Can this compound be used directly, or should it be derivatized?

While it can be used directly, it is often derivatized to enhance its catalytic activity and selectivity. A common strategy involves acylating the primary amine with another chiral moiety, such as N-Boc-L-proline, to create a more complex prolinamide-based bifunctional catalyst.[3] This can introduce additional hydrogen-bonding sites that help organize the transition state, leading to improved stereocontrol.

Q4: How does catalyst loading affect the reaction outcome?

Catalyst loading is a critical parameter to optimize. Generally:

  • Higher loading (10-20 mol%) can lead to faster reaction rates but increases cost and can complicate product purification.[1]

  • Lower loading (1-5 mol%) is more economical and can sometimes minimize side reactions, but may result in slower conversion rates.

It is crucial to find the optimal catalyst loading that provides a balance between reaction time, yield, and enantioselectivity for your specific substrate combination.[4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Issue 1: Low or No Reaction Conversion

Your reaction has stalled or shows minimal product formation after a reasonable time.

Potential Cause Explanation & Validation Troubleshooting Steps
Catalyst Inactivity/Deactivation The primary amine of the catalyst can be protonated by acidic impurities, rendering it non-nucleophilic and unable to form the enamine intermediate.[5] Water can also hydrolyze the active iminium ion or enamine, halting the catalytic cycle.[5]1. Purify Reagents: Ensure substrates and solvents are free of acidic impurities. Consider passing them through a plug of neutral alumina.[5] 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry glassware thoroughly (oven or flame-drying). Run the reaction under an inert atmosphere (N₂ or Ar).[5][6]
Insufficient Catalyst Loading The catalyst concentration may be too low to achieve a practical reaction rate.Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%). Monitor the reaction progress by TLC or GC to find the optimal concentration.
Low Reaction Temperature While lower temperatures often favor selectivity, they also decrease the reaction rate. The activation energy barrier may not be overcome at the current temperature.Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from -20°C to 0°C, then to room temperature). Be aware that this may negatively impact enantioselectivity.[7]
Troubleshooting Workflow for Low Conversion

start Low Conversion Observed check_purity Check Purity of Reagents & Solvents start->check_purity purify Purify Substrates/Solvents Use Anhydrous Solvents check_purity->purify Impurities Suspected check_loading Is Catalyst Loading Sufficient? check_purity->check_loading Purity Confirmed purify->check_loading increase_loading Increase Catalyst Loading (e.g., to 10-15 mol%) check_loading->increase_loading No check_temp Is Reaction Temperature Too Low? check_loading->check_temp Yes increase_loading->check_temp increase_temp Incrementally Increase Temperature (Monitor Selectivity) check_temp->increase_temp Yes end Improved Conversion check_temp->end No, Re-evaluate System increase_temp->end

Caption: Workflow for troubleshooting low reaction conversion.

Issue 2: Low Enantioselectivity (ee)

The desired product is formed, but with a poor enantiomeric excess.

Potential Cause Explanation & Validation Troubleshooting Steps
High Reaction Temperature Higher temperatures can provide enough thermal energy to overcome the energy difference between the diastereomeric transition states, leading to the formation of both enantiomers and thus a lower ee.[7]1. Lower the Temperature: Perform the reaction at lower temperatures (e.g., 0°C, -20°C, or even -78°C). This typically increases the energy gap between the competing transition states, favoring one enantiomer.[7]
Incorrect Solvent Choice The solvent plays a crucial role in the organization of the transition state through interactions like hydrogen bonding and polarity effects. An inappropriate solvent can lead to a less-ordered transition state and poor stereocontrol.[8]1. Screen Solvents: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH₂Cl₂, chloroform, or even protic solvents like isopropanol in some cases).[6] Chloroform has been shown to be effective for similar catalysts.[8]
Background (Uncatalyzed) Reaction If the reactants are highly reactive, a non-asymmetric background reaction may occur in parallel with the catalyzed pathway, leading to a racemic product and reducing the overall ee.1. Lower Temperature: This will slow down both the catalyzed and uncatalyzed reactions, but often the uncatalyzed reaction is affected more significantly. 2. Adjust Catalyst Loading: In some cases, a higher catalyst loading can accelerate the desired pathway to outcompete the background reaction.
Presence of Water or Additives Small amounts of water can sometimes be beneficial by creating a more compact transition state, but excess water is generally detrimental.[1] Similarly, acidic or basic additives can alter the catalyst structure or reaction mechanism.1. Control Water Content: If using anhydrous conditions, ensure they are strict. If a small amount of water is reported to be beneficial for a similar system, add a controlled amount (e.g., 5 mol%).[1] 2. Use of Additives: Consider the use of a co-catalyst or additive. For example, a Brønsted acid (like benzoic acid) can sometimes improve both reactivity and selectivity in Michael additions.[2]
Factors Influencing Enantioselectivity

cluster_factors Key Experimental Factors enantioselectivity Enantioselectivity (ee) temperature Temperature enantioselectivity->temperature Lower Temp → Higher ee solvent Solvent enantioselectivity->solvent Polarity/H-bonding affects transition state additives Additives / Co-catalysts enantioselectivity->additives Can stabilize transition state catalyst_structure Catalyst Structure enantioselectivity->catalyst_structure Steric/electronic environment is crucial

Caption: Key factors that influence the enantioselectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for an Asymmetric Michael Addition

This protocol describes a general starting point for the Michael addition of a ketone to a nitroolefin.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.02 mmol, 10 mol%).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Add the chosen anhydrous solvent (1.0 mL).

  • Reaction Execution:

    • Add the ketone (e.g., cyclohexanone, 0.4 mmol, 2.0 eq).

    • Cool the mixture to the desired temperature (e.g., 0°C).

    • Add the nitroolefin (e.g., trans-β-nitrostyrene, 0.2 mmol, 1.0 eq).

    • Stir the reaction vigorously at the set temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the yield and measure the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Catalyst Derivatization to a Prolinamide

This protocol outlines the synthesis of a bifunctional prolinamide catalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine, a protected precursor to the title catalyst.[3]

  • Amide Coupling:

    • To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

    • Stir the mixture at 0°C for 30 minutes.

    • Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Perform an aqueous work-up and purify by column chromatography to yield the di-Boc protected prolinamide.

  • Deprotection:

    • Dissolve the di-Boc protected prolinamide in DCM.

    • Add trifluoroacetic acid (TFA) (e.g., 4 eq) at 0°C.

    • Stir at room temperature until deprotection is complete (monitor by TLC).

    • Carefully neutralize the reaction mixture and perform an aqueous work-up to isolate the final prolinamide catalyst.

References

  • Organic Letters.

  • MDPI.

  • BenchChem.

  • National Institutes of Health.

  • PubMed Central.

  • PubMed Central.

  • ACS Catalysis.

  • BenchChem.

  • ResearchGate.

  • Organic Letters.

  • ResearchGate.

  • BenchChem.

  • ACS Publications.

  • PubMed Central.

  • RSC Publishing.

  • White Rose Research Online.

  • MDPI.

  • BenchChem.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 4-(Aminomethyl)-1-methylpyrrolidin-2-one's Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 4-(aminomethyl)-1-methylpyrrolidin-2-one, a versatile building block, the ability to precisely quantify its enantiomeric purity is paramount.[1][2] Different enantiomers can exhibit vastly different biological activities, making rigorous enantiopurity assessment a cornerstone of quality control and regulatory compliance.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the validation of this compound's enantiomeric purity: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Chiral HPLC via Diastereomeric Derivatization, and Chiral Solvating Agent-Nuclear Magnetic Resonance (CSA-NMR) Spectroscopy. We will explore the mechanistic underpinnings of each method, present detailed experimental protocols, and offer comparative data to empower researchers in selecting the optimal strategy for their specific needs.

Method 1: Direct Enantioseparation by Chiral High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC stands as a robust and widely adopted technique for resolving enantiomers.[3] The principle lies in the use of a Chiral Stationary Phase (CSP), which creates a chiral environment within the column. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector of the CSP, leading to differential retention times and, consequently, separation.

For a primary amine like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective.[3][4] These CSPs offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte.

Experimental Protocol: Direct Chiral HPLC

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of this compound.

Instrumentation:

  • Standard HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm

Reagents:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA), analytical grade

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine to the mobile phase. The basic additive (DEA) is crucial for mitigating peak tailing by masking acidic residual silanols on the silica support, which can interact strongly with the basic amine analyte.[5][6]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm (due to the lack of a strong chromophore)

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. Inject the sample and record the chromatogram. The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = |(A1 - A2) / (A1 + A2)| * 100.

Data Presentation: Direct Chiral HPLC
Parameter(S)-Enantiomer(R)-Enantiomer
Retention Time (min) 8.510.2
Peak Area 995001000
Resolution (Rs) \multicolumn{2}{c
Enantiomeric Excess (% ee) \multicolumn{2}{c

Method 2: Indirect Chiral HPLC via Diastereomeric Derivatization

The indirect approach circumvents the need for a chiral column by converting the enantiomeric pair into diastereomers through a reaction with a chiral derivatizing agent (CDA).[3] These resulting diastereomers possess different physicochemical properties and can be separated on a standard, achiral stationary phase. For primary amines, a common choice for a CDA is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

This method's efficacy hinges on the quantitative and stereochemically pure reaction with the CDA. The choice of a highly fluorescent or UV-active CDA can also significantly enhance detection sensitivity.

Experimental Protocol: Indirect Chiral HPLC

Objective: To separate the diastereomers formed from the reaction of this compound with a chiral derivatizing agent.

Instrumentation:

  • Standard HPLC system with a UV detector

  • Achiral Stationary Phase: C18 column (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), analytical grade

  • (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride [(R)-(+)-MTPA-Cl]

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Derivatization: In a clean, dry vial, dissolve ~5 mg of the this compound sample in 1 mL of anhydrous DCM. Add 1.5 equivalents of TEA, followed by 1.2 equivalents of (R)-(+)-MTPA-Cl. Stir the reaction mixture at room temperature for 2 hours. Quench the reaction with a small amount of water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the mobile phase.

  • Mobile Phase Preparation: Prepare a gradient mobile phase system:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Chromatographic Conditions:

    • Gradient: 30% B to 70% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (due to the introduced phenyl group from the CDA)

    • Injection Volume: 10 µL

  • Analysis: Equilibrate the column with the initial mobile phase composition. Inject the derivatized sample and run the gradient program. Calculate the % ee from the peak areas of the resulting diastereomers.

Data Presentation: Indirect Chiral HPLC
ParameterDiastereomer 1 (S-amine)Diastereomer 2 (R-amine)
Retention Time (min) 12.313.1
Peak Area 1520001500
Resolution (Rs) \multicolumn{2}{c
Enantiomeric Excess (% ee) \multicolumn{2}{c

Method 3: Chiral Solvating Agent (CSA) NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for determining enantiomeric excess without chromatographic separation.[7][8] In an achiral solvent, enantiomers are indistinguishable by NMR. However, the addition of a chiral solvating agent (CSA) leads to the formation of transient, non-covalent diastereomeric complexes.[7] These complexes exist in a fast-exchange equilibrium with the unbound species. The different spatial arrangements of the enantiomers within the chiral environment of the CSA result in distinct chemical shifts for corresponding protons, allowing for their integration and the calculation of enantiomeric excess.

For primary amines, chiral acids like (R)-(-)-Mandelic acid or (R)-1,1'-Bi-2-naphthol (BINOL) derivatives can serve as effective CSAs, forming diastereomeric salts through acid-base interactions.

Experimental Protocol: CSA-NMR

Objective: To resolve the proton signals of the enantiomers of this compound using a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • High-quality 5 mm NMR tubes

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • (R)-(-)-Mandelic Acid (as the Chiral Solvating Agent)

Procedure:

  • Sample Preparation: Accurately weigh ~10 mg of the this compound sample and dissolve it in ~0.6 mL of CDCl₃ in an NMR tube.

  • Acquire Reference Spectrum: Obtain a standard ¹H NMR spectrum of the sample to identify the chemical shifts of the protons, particularly the aminomethyl (-CH₂-NH₂) protons.

  • Addition of CSA: Add 1.0 to 1.5 equivalents of (R)-(-)-Mandelic Acid to the NMR tube. Gently shake the tube to ensure complete dissolution.

  • Acquire CSA Spectrum: Re-acquire the ¹H NMR spectrum. The interaction with the CSA should induce a chemical shift non-equivalence for at least one pair of corresponding protons in the two enantiomers. The aminomethyl protons or the proton on the chiral center are often good candidates for observation.

  • Analysis: Identify a pair of well-resolved signals corresponding to the two enantiomers. Carefully integrate these signals. Calculate the % ee using the formula: % ee = |(Integration₁ - Integration₂) / (Integration₁ + Integration₂)| * 100.

Data Presentation: CSA-NMR
Proton SignalChemical Shift (δ) without CSAChemical Shift (δ) with (R)-Mandelic AcidIntegration
-CH₂-NH₂ (major enantiomer)2.85 ppm (multiplet)2.95 ppm (distinct multiplet)99.0
-CH₂-NH₂ (minor enantiomer)2.85 ppm (multiplet)3.05 ppm (distinct multiplet)1.0
Enantiomeric Excess (% ee) \multicolumn{3}{c}{98.0%}

Comparative Analysis and Method Selection

FeatureDirect Chiral HPLCIndirect Chiral HPLCCSA-NMR Spectroscopy
Principle Differential interaction with a Chiral Stationary PhaseSeparation of diastereomers on an achiral phaseDiastereomeric complex formation with a Chiral Solvating Agent
Speed Moderate (method development can be time-consuming)Slower (requires derivatization step)Fast (no separation needed)
Sensitivity HighVery High (with fluorescent/UV-active tags)Lower
Sample Prep Simple (dissolve and inject)Complex (requires chemical reaction and workup)Simple (dissolve and add CSA)
Sample Recovery Non-destructive (can be scaled for prep)DestructiveNon-destructive
Cost High (chiral columns are expensive)Moderate (standard columns, cost of CDA)Moderate (cost of CSA and NMR access)
Key Advantage Robust, widely applicable, preparative potentialHigh sensitivity, uses standard equipmentRapid, no physical separation required
Key Disadvantage Cost of chiral columns, method developmentPotential for racemization during derivatizationLower sensitivity, requires well-resolved signals

Visualization of Workflows

Direct Chiral HPLC Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve analyte in mobile phase injector Injector prep->injector Inject sample csp_column Chiral Stationary Phase (CSP) Column injector->csp_column Mobile phase flow detector UV Detector csp_column->detector Separated enantiomers chromatogram Chromatogram with separated enantiomer peaks detector->chromatogram calculation Calculate % ee from peak areas chromatogram->calculation

Caption: Workflow for Direct Chiral HPLC Analysis.

Indirect Chiral HPLC Workflow

G cluster_prep Derivatization cluster_hplc HPLC System cluster_analysis Data Analysis react React analyte enantiomers with Chiral Derivatizing Agent (CDA) form Formation of diastereomers react->form workup Reaction workup and sample prep form->workup injector Injector workup->injector Inject sample achiral_column Standard (Achiral) C18 Column injector->achiral_column Mobile phase flow detector UV Detector achiral_column->detector Separated diastereomers chromatogram Chromatogram with separated diastereomer peaks detector->chromatogram calculation Calculate % ee from peak areas chromatogram->calculation

Caption: Workflow for Indirect Chiral HPLC Analysis.

Conclusion

The choice of method for determining the enantiomeric purity of this compound is dictated by the specific requirements of the analysis. Direct chiral HPLC offers a powerful, robust, and often preferred method for routine quality control and preparative applications. The indirect method provides a valuable alternative when sensitivity is paramount or when a chiral column is unavailable. CSA-NMR is an exceptionally rapid technique ideal for high-throughput screening and reaction monitoring where absolute sensitivity is less critical. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the stereochemical integrity of their chiral compounds.

References

  • Enantioseparation of linear and cyclic chiral bis(phenethyl)amines by means of cyclodextrin-modified capillary electrophoresis. PubMed. Available at: [Link]

  • Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. PubMed. Available at: [Link]

  • Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. PubMed. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC International. Available at: [Link]

  • Enantioseparation by Capillary Electrophoresis Using Cyclodextrins in an Amino Acid-Based Ionic Liquid Running Buffer. Springer Nature Experiments. Available at: [Link]

  • Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC - NIH. Available at: [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. Semantic Scholar. Available at: [Link]

  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. NIH. Available at: [Link]

  • Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. PubMed. Available at: [Link]

  • Biological significance of the enantiomeric purity of drugs. PubMed. Available at: [Link]

  • Enantiomeric and diastereomeric high-performance liquid chromatographic separation of cyclic beta-substituted alpha-amino acids on a copper(II)-D-penicillamine chiral stationary phase. PubMed. Available at: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. PMC - NIH. Available at: [Link]

  • Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed. Available at: [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Studies of 4-(Aminomethyl)-1-methylpyrrolidin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of in vitro and in vivo research methodologies for the evaluation of 4-(aminomethyl)-1-methylpyrrolidin-2-one derivatives. Drawing from established protocols and recent findings, we will explore the strategic application of each experimental paradigm, the causality behind methodological choices, and the critical process of correlating data between these two domains to accelerate drug development.

Introduction: The Pyrrolidinone Scaffold in Nootropic Research

The pyrrolidin-2-one ring system is a foundational scaffold in medicinal chemistry, most famously represented by piracetam, the progenitor of the "racetam" class of nootropic agents.[1] Chemical modifications of this core structure, such as those leading to this compound derivatives, aim to enhance therapeutic properties for neurological conditions. These derivatives are structurally related to nebracetam, a compound noted for its potential to improve learning and memory.[2][3] The journey of such a derivative from a laboratory curiosity to a potential therapeutic is a rigorous process, critically dependent on a well-designed cascade of in vitro and in vivo studies.[4][5][6] This guide will dissect these two fundamental pillars of preclinical research, offering insights into their distinct roles, methodologies, and the synergistic relationship that underpins successful drug discovery.

The Foundational Divide: Understanding In Vitro and In Vivo Paradigms

The progression of a drug candidate is a process of systematic de-risking. We start with broad, rapid, and cost-effective screening in vitro and move towards more complex, physiologically relevant, but resource-intensive in vivo models. The choice is not one versus the other; rather, it's a logical sequence where each step informs the next.

  • In Vitro Studies: These experiments are conducted in a controlled environment outside of a living organism, typically using isolated cells, tissues, or specific proteins.[7][8][9] Their primary strength lies in the ability to isolate variables and probe specific biological mechanisms. This makes them indispensable for high-throughput screening, initial cytotoxicity assessments, and elucidating a compound's mechanism of action (MOA).[10]

  • In Vivo Studies: These studies are performed within a whole, living organism (e.g., mice, rats). They provide a holistic view of a compound's effects, integrating the complex interplay of absorption, distribution, metabolism, and excretion (ADME)—collectively known as pharmacokinetics (PK).[11] Furthermore, in vivo models are essential for evaluating overall efficacy in the context of a disease state and assessing systemic safety and toxicity.

The following workflow illustrates the typical progression from initial in vitro characterization to comprehensive in vivo validation.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Target ID Target ID HTS HTS Target ID->HTS Screening Hit Validation Hit Validation HTS->Hit Validation Confirmation Lead Opt Lead Optimization Hit Validation->Lead Opt Refinement PK Studies Pharmacokinetics Lead Opt->PK Studies Candidate Selection Efficacy Models Efficacy in Disease Models PK Studies->Efficacy Models Tox Studies Toxicology Efficacy Models->Tox Studies Preclinical Candidate Preclinical Candidate Tox Studies->Preclinical Candidate

Caption: Drug Discovery Workflow from In Vitro to In Vivo.

Part 1: In Vitro Evaluation - Building a Molecular Profile

The primary goal of in vitro testing is to rapidly and efficiently characterize the fundamental properties of new pyrrolidinone derivatives. This phase filters out compounds with undesirable characteristics, such as high toxicity or lack of target engagement, before committing to expensive animal studies.

Mechanism of Action (MOA) and Target Engagement

For nootropic agents like nebracetam analogues, the cholinergic system is a key area of investigation.[3]

  • Computational Docking: Before synthesis, molecular docking can predict how derivatives will bind to target receptors, such as muscarinic acetylcholine receptors.[3][12] This in silico method helps prioritize which chemical modifications are most promising.

  • Receptor Binding Assays: These assays quantify the affinity of a compound for its target receptor. For instance, radioligand binding assays can determine the binding constant (Ki) of a derivative to M1-muscarinic receptors.

  • Functional Assays: Beyond simple binding, functional assays measure the physiological response. As nebracetam is an M1-muscarinic agonist that increases intracellular Ca2+, a key experiment is to measure calcium flux in a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) upon compound application.[2]

Cytotoxicity: The First Safety Hurdle

A critical and early in vitro step is to assess general cytotoxicity.[8][10] A compound that is potent at its target but kills cells indiscriminately is not a viable drug candidate. The MTT assay is a robust and widely used colorimetric method for this purpose.[7]

Table 1: Representative In Vitro Cytotoxicity Data for Pyrrolidinone Derivatives

Compound IDTarget Cell Line (e.g., SH-SY5Y) IC₅₀ (µM)Control Cell Line (e.g., HEK293) IC₅₀ (µM)Selectivity Index (SI = IC₅₀ Control / IC₅₀ Target)
Derivative A15.5 ± 2.1> 100> 6.45
Derivative B8.2 ± 1.512.4 ± 2.31.51
Derivative C> 100> 100N/A
Doxorubicin (Control)1.2 ± 0.32.5 ± 0.52.08
Data are presented as mean ± standard deviation. A higher Selectivity Index is desirable, indicating less toxicity to non-target cells.
Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the effect of novel compounds on cell viability.[7][8]

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for a predetermined period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%) using non-linear regression.

G cluster_0 Hit Confirmation & Profiling Compound Library Compound Library Primary Screen Primary Screen (Cytotoxicity @ 30µM) Compound Library->Primary Screen High Concentration Dose Response Dose-Response (IC50 Determination) Primary Screen->Dose Response Active Compounds MOA Assay Mechanism of Action Assay (e.g., Ca2+ Flux) Dose Response->MOA Assay Metabolic Stability Metabolic Stability (Microsomes) MOA Assay->Metabolic Stability Candidate for In Vivo Candidate for In Vivo Metabolic Stability->Candidate for In Vivo

Caption: In Vitro Screening Cascade for Pyrrolidinone Derivatives.

Part 2: In Vivo Assessment - The Whole Organism Reality

After a compound demonstrates promising in vitro characteristics (high potency, low cytotoxicity), it must prove its worth in a living system. In vivo studies are designed to answer two critical questions: Does the compound reach its target and have the desired effect (pharmacokinetics and efficacy)? And is it safe for the whole organism (toxicology)?

Pharmacokinetic (PK) Studies

A compound is useless if it cannot reach its intended target in the body at a sufficient concentration. PK studies are fundamental to understanding this process.[11]

Experimental Protocol: Rodent Pharmacokinetic Study (High-Level)

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound (e.g., 2 mg/kg) via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) Group: Administer the compound (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.

  • Parameter Calculation: Use software to calculate key PK parameters such as maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), clearance (Cl), and oral bioavailability (F%).[11]

Efficacy in Disease Models

For nootropic pyrrolidinone derivatives, efficacy is assessed using animal models of cognitive impairment. A widely used model is scopolamine-induced amnesia, which mimics cholinergic dysfunction seen in some neurological disorders.

  • Behavioral Tests:

    • Morris Water Maze: This tests spatial learning and memory. A mouse or rat must learn the location of a hidden platform in a pool of water.

    • Passive Avoidance Test: This assesses fear-based learning and memory. An animal learns to avoid an environment where it previously received a mild foot shock.

Improved performance in these tests following compound administration (compared to vehicle-treated, scopolamine-impaired animals) is a strong indicator of procognitive efficacy.

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

One of the greatest challenges in drug discovery is that in vitro success does not guarantee in vivo efficacy.[5][13] A compound may be potent in a dish but fail in an animal due to poor absorption, rapid metabolism, or unforeseen toxicity. The goal is to establish an In Vitro-In Vivo Correlation (IVIVC), which is a predictive mathematical model relating an in vitro property to an in vivo response.[4][6][14]

Table 2: Hypothetical IVIVC Data for Pyrrolidinone Derivatives

Compound IDIn Vitro Potency (Target EC₅₀, nM)In Vitro Cytotoxicity (SH-SY5Y IC₅₀, µM)In Vivo Efficacy (Effective Dose, mg/kg)In Vivo PK (Oral Bioavailability, %)Correlation & Decision
Derivative A5015.5545%Good Correlation: Potent in vitro, effective in vivo with good bioavailability. Proceed.
Derivative B108.2205%Poor Correlation: Potent in vitro but high dose needed in vivo, likely due to very low bioavailability. Terminate.
Derivative C800> 100> 5060%Good Correlation: Low potency in vitro translates to low potency in vivo, despite good PK. Terminate.

This comparative analysis is the cornerstone of decision-making. For 'Derivative B', the potent in vitro data was misleading; the poor pharmacokinetic properties rendered it ineffective in vivo. Conversely, 'Derivative A' shows a promising alignment across both domains.

G cluster_0 In Vitro Data cluster_1 In Vivo Outcome Potency Potency (EC50) Efficacy Efficacy (ED50) Potency->Efficacy Bridge Physiological Barriers & Metabolic Processes Potency->Bridge Permeability Permeability (e.g., Caco-2) PK Pharmacokinetics (AUC, F%) Permeability->PK Permeability->Bridge Metabolism Metabolic Stability Metabolism->PK Metabolism->Bridge Toxicity Cytotoxicity (IC50) Safety Safety (MTD) Toxicity->Safety Toxicity->Bridge Bridge->Efficacy Bridge->PK Bridge->Safety

Caption: Factors Influencing the In Vitro-In Vivo Correlation.

Conclusion and Future Directions

The evaluation of this compound derivatives, like any novel chemical series, relies on the complementary strengths of in vitro and in vivo studies. In vitro assays provide rapid, mechanistic insights and serve as a crucial filter for early-stage candidates. In vivo studies offer the definitive test of a compound's potential in a complex biological system.

A successful drug development program does not treat these as separate disciplines but as an integrated continuum of data. The strength of the in vitro-in vivo correlation is the ultimate benchmark of our understanding of a compound's behavior. As technology advances, the development of more sophisticated in vitro models, such as 3D organoids and microphysiological systems ("organs-on-a-chip"), promises to improve the predictive power of these early assays, further bridging the gap and accelerating the delivery of novel therapeutics.

References

  • Perekhoda, L., Suleiman, M., Podolsky, I., Semenets, A., Kobzar, N., Yaremenko, V., Vislous, О., & Georgiyants, V. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4(50)). Available from: [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. Available from: [Link]

  • Kim, J. H., et al. (2021). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Pharmaceuticals. Available from: [Link]

  • Di Giovanni, G., et al. (2023). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in Neuroscience. Available from: [Link]

  • Pillay, V., & Fassihi, R. (2000). In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. Available from: [Link]

  • InVivo Biosystems. Neurodegenerative Disease Models. InVivo Biosystems. Available from: [Link]

  • Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • IJPRA. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Tsume, Y., & Amidon, G. L. (2010). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies. Available from: [Link]

  • Gavrilović, I., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. MDPI. Available from: [Link]

  • Lall, N., & Kishore, N. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

  • Gavrilović, I., et al. (2022). In Vitro Metabolic Study of Four Synthetic Cathinones: 4-MPD, 2-NMC, 4F-PHP and bk-EPDP. ResearchGate. Available from: [Link]

  • Melior Discovery. Custom In Vivo Disease Models. Melior Discovery. Available from: [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. Available from: [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science. Available from: [Link]

  • Sygnature Discovery. (2023). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Sygnature Discovery. Available from: [Link]

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development. Pharma Models. Available from: [Link]

  • Levy, A. (2020). Correlation between in-vitro and in-vivo Studies based on Pharmacokinetic Considerations. American Journal of Biomedical Science and Research. Available from: [Link]

  • Shorvon, S. (2001). Pyrrolidone derivatives. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to the Synthetic Efficacy of Routes to 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the synthesis of functionalized heterocyclic compounds is a cornerstone of innovation. Among these, 4-(aminomethyl)-1-methylpyrrolidin-2-one stands out as a valuable building block, owing to its unique structural features that impart desirable physicochemical properties in a range of applications. This guide provides a critical comparison of three distinct synthetic pathways to this target molecule. The analysis is grounded in established chemical principles and supported by data from analogous transformations reported in the literature, offering researchers and process chemists a comprehensive overview to inform their synthetic strategies.

Introduction to this compound

This compound is a substituted γ-lactam possessing a primary amine functionality. This combination of a polar, aprotic lactam ring and a reactive primary amine makes it an attractive intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and specialized polymers. The efficacy of its synthesis is therefore a critical consideration for its practical application. This guide will explore three plausible synthetic routes, evaluating them on key metrics such as overall yield, step economy, reagent accessibility and cost, and scalability.

Route 1: Synthesis via Functionalization of a Pyroglutamate Intermediate Derived from Glutamic Acid

This approach leverages the readily available and chiral starting material, glutamic acid, which can be readily converted to a pyroglutamate scaffold.[1][2] Subsequent chemical manipulations are then required to install the aminomethyl group at the 4-position and the methyl group on the nitrogen atom.

Experimental Protocol
  • Cyclization of Glutamic Acid: L-Glutamic acid is heated in a high-boiling point solvent, such as diphenyl ether, or with a dehydrating agent to induce cyclization to (S)-pyroglutamic acid.[2]

  • Protection of the Carboxylic Acid: The carboxylic acid of pyroglutamic acid is esterified, typically to the methyl or ethyl ester, using standard conditions (e.g., methanol or ethanol with a catalytic amount of strong acid).

  • Activation of the 4-Position: The 4-position of the pyroglutamate ester is activated for nucleophilic attack. This can be achieved through various methods, such as α-bromination followed by elimination to form an unsaturated lactam, or through the formation of an enolate and subsequent reaction with an electrophile.

  • Introduction of the Cyano Group: A Michael addition of cyanide to the α,β-unsaturated lactam intermediate introduces the precursor to the aminomethyl group at the 4-position.

  • N-Methylation: The lactam nitrogen is methylated using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base like sodium hydride.

  • Reduction of the Nitrile: The cyano group is reduced to a primary amine using a reducing agent such as lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Causality and Experimental Choices

The choice of glutamic acid as a starting material is advantageous due to its low cost and chirality. The initial cyclization is a well-established, thermally driven dehydration.[2] Esterification of the carboxylic acid is a necessary step to prevent its interference in subsequent reactions. The introduction of the aminomethyl precursor via a Michael addition is a reliable method for forming the C-C bond at the 4-position. N-methylation prior to nitrile reduction is often preferred to avoid potential side reactions with the primary amine. Catalytic hydrogenation is a scalable and safer alternative to LAH for the final reduction step.

Diagram of Route 1

Route 1 L-Glutamic Acid L-Glutamic Acid Pyroglutamic Acid Pyroglutamic Acid L-Glutamic Acid->Pyroglutamic Acid Heat Pyroglutamate Ester Pyroglutamate Ester Pyroglutamic Acid->Pyroglutamate Ester Esterification Activated Lactam Activated Lactam Pyroglutamate Ester->Activated Lactam Activation 4-Cyano Lactam 4-Cyano Lactam Activated Lactam->4-Cyano Lactam Michael Addition (CN-) N-Methyl-4-cyano Lactam N-Methyl-4-cyano Lactam 4-Cyano Lactam->N-Methyl-4-cyano Lactam N-Methylation This compound This compound N-Methyl-4-cyano Lactam->this compound Reduction

Caption: Synthetic pathway from L-Glutamic Acid.

Route 2: Synthesis from a Succinimide Derivative

This route begins with a symmetrical succinimide, which requires a selective reduction of one of the two carbonyl groups to form the desired lactam. The key challenge in this approach is achieving this selectivity.

Experimental Protocol
  • Preparation of a 3-Substituted Succinimide: A suitable starting material, such as 3-carboxyethylsuccinimide, is prepared. This can be synthesized from the reaction of maleic anhydride with an appropriate nucleophile.

  • Introduction of the Aminomethyl Precursor: The ester at the 3-position can be converted to an amide and then dehydrated to a nitrile. Alternatively, a protected aminomethyl group can be introduced.

  • N-Methylation: The succinimide nitrogen is methylated using a methylating agent like methyl iodide.

  • Selective Carbonyl Reduction: The crucial step involves the selective reduction of one of the carbonyl groups of the N-methylsuccinimide derivative to a methylene group. This can be challenging, but reagents like sodium borohydride in specific solvent systems or catalytic hydrogenation under controlled conditions have been used for similar transformations.[3]

  • Deprotection (if necessary): If a protected amine was used, the protecting group is removed in the final step.

Causality and Experimental Choices

Succinimide derivatives offer a different entry point to the pyrrolidinone core. The main hurdle is the selective reduction of one carbonyl group. The choice of reducing agent and reaction conditions is critical to avoid over-reduction or reaction at other functional groups. N-methylation is straightforward. This route may offer advantages in terms of starting material cost and availability if a suitable substituted succinimide is accessible.

Diagram of Route 2

Route 2 Substituted Succinimide Substituted Succinimide N-Methyl Succinimide N-Methyl Succinimide Substituted Succinimide->N-Methyl Succinimide N-Methylation Intermediate Lactam Intermediate Lactam N-Methyl Succinimide->Intermediate Lactam Selective Carbonyl Reduction This compound This compound Intermediate Lactam->this compound Functional Group Interconversion

Caption: Synthetic pathway from a Succinimide derivative.

Route 3: Synthesis via Late-Stage Reductive Amination

This strategy involves the construction of a pyrrolidinone ring containing a ketone at the 4-position, followed by a reductive amination to install the aminomethyl group in the final steps.

Experimental Protocol
  • Synthesis of a 4-Oxopyrrolidine Precursor: A key intermediate, such as 1-methyl-4-oxopyrrolidine-3-carbonitrile, is synthesized. This can be achieved through a multi-step sequence, for example, starting from a Dieckmann condensation of a suitable diester.

  • Reductive Amination: The 4-keto group is subjected to reductive amination. This is a one-pot reaction where the ketone reacts with an ammonia source (like ammonium acetate) to form an intermediate enamine or imine, which is then reduced in situ by a reducing agent such as sodium cyanoborohydride or through catalytic hydrogenation.[4][5]

  • Reduction of the Nitrile (if present): If a nitrile group was carried through the synthesis, it is reduced to the primary amine in a subsequent step.

Causality and Experimental Choices

Late-stage functionalization via reductive amination is an efficient and convergent approach.[4] The success of this route hinges on the efficient synthesis of the 4-oxopyrrolidine precursor. Reductive amination is a powerful and widely used transformation in medicinal chemistry due to its reliability and broad substrate scope.[5] The choice of the ammonia source and reducing agent can be optimized to maximize yield and minimize side products.

Diagram of Route 3

Route 3 Acyclic Precursors Acyclic Precursors 4-Oxopyrrolidine Intermediate 4-Oxopyrrolidine Intermediate Acyclic Precursors->4-Oxopyrrolidine Intermediate Cyclization This compound This compound 4-Oxopyrrolidine Intermediate->this compound Reductive Amination

Caption: Synthetic pathway via late-stage Reductive Amination.

Comparative Analysis

FeatureRoute 1 (from Glutamic Acid)Route 2 (from Succinimide)Route 3 (via Reductive Amination)
Starting Material L-Glutamic Acid (readily available, chiral)[1][2]Substituted Succinimide (potentially inexpensive)[3]Acyclic diesters/amino esters
Key Challenge Multiple functional group interconversionsSelective carbonyl reduction[3]Synthesis of the 4-oxopyrrolidine precursor
Overall Yield Moderate (multiple steps)Potentially low to moderate due to selectivity issuesPotentially high if precursor synthesis is efficient
Scalability Moderate, some steps may require specific conditionsChallenging due to selective reductionGood, reductive amination is scalable[4][5]
Stereocontrol Inherent from L-glutamic acidRacemic unless a chiral starting material or resolution is usedRacemic unless a chiral catalyst or auxiliary is employed
Step Economy Lower (longer sequence)ModerateHigher (more convergent)

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is contingent upon the specific requirements of the project, including scale, cost, and the need for stereochemical control.

  • For enantiomerically pure product , Route 1, starting from L-glutamic acid, is the most logical choice as it leverages a chiral pool starting material. While the number of steps is higher, the stereochemical integrity is maintained throughout the synthesis.

  • For rapid, small-scale synthesis where stereochemistry is not a concern , Route 3, employing a late-stage reductive amination, offers an attractive, convergent approach. The success of this route is highly dependent on the availability or efficient synthesis of the 4-oxopyrrolidine intermediate.

  • Route 2, starting from a succinimide derivative , presents a significant challenge in the selective reduction of one carbonyl group. While potentially cost-effective in terms of starting materials, the development of a robust and high-yielding selective reduction protocol would be necessary for it to be a viable option, particularly for large-scale production.

Ultimately, a thorough cost-benefit analysis, considering reagent prices, reaction times, and purification requirements, should be conducted for the most promising routes before committing to a specific synthetic strategy.

References

  • Organic Syntheses Procedure. (n.d.).
  • Lin, T.-Y. (n.d.). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons.
  • Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry (RSC Publishing). (n.d.).
  • 4-(Aminomethyl)-4-methylpyrrolidin-2-one. ChemScene. (n.d.).
  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. (n.d.).
  • Enantioselective Synthesis of 2-Aminomethyl and 3-Amino Pyrrolidines and Piperidines through 1,2-Diamination of Aldehydes. PubMed. (2018).
  • 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. PubMed Central. (n.d.).
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. (2016).
  • Scope of the synthesis of pyrrolidinones by reductive amination of... ResearchGate. (n.d.).
  • Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Semantic Scholar. (n.d.).
  • Synthesis of N-aminomethylpyrrolidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.).
  • 4-(Aminomethyl)-1-methyl-2-pyrrolidinone. Sigma-Aldrich. (n.d.).
  • Studies on pyrrolidinones. Michael reaction of glutamic acid and diethylglutamate. (n.d.).
  • (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. (n.d.).
  • One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. NIH. (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (n.d.).
  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. PMC - NIH. (2021).
  • Radical cascade cyclization of amino acid-tethered 1,6-enynones with sulfonyl hydrazides for N-terminal modification: synthesis of functionalized succinimide derivatives. PMC - NIH. (n.d.).
  • N-Methyl-2-pyrrolidone. Wikipedia. (n.d.).
  • Synthesis of trans -L/D-2-(Tert-butoxycarbonyl- aminomethyl)-4-(thymin-1-yl) Pyrrolidin-1-yl Acetic Acid. ResearchGate. (n.d.).
  • 4-Methylpyrrolidin-2-one. Amerigo Scientific. (n.d.).
  • Studies on Pyrrolidinones. Synthesis of 1-[(N-Acetylaryl-amino)methyl]pyroglutamic Acid Derivatives. ResearchGate. (n.d.).

Sources

Performance of 4-(Aminomethyl)-1-methylpyrrolidin-2-one in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the performance of 4-(aminomethyl)-1-methylpyrrolidin-2-one in various solvent systems. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective against relevant alternatives, supported by predictive analysis and detailed experimental protocols for validation. Our objective is to equip you with the foundational knowledge and practical methodologies to effectively utilize and characterize this compound in your research endeavors.

Introduction: Unveiling the Potential of a Functionalized Pyrrolidinone

This compound is a functionalized derivative of N-methyl-2-pyrrolidone (NMP), a widely recognized and utilized polar aprotic solvent in the chemical and pharmaceutical industries.[1][2] The introduction of a primary aminomethyl group onto the pyrrolidinone ring introduces significant changes to the molecule's physicochemical properties, opening up new avenues for its application as a building block in medicinal chemistry, a functional solvent, or a specialized reagent.[3][4][5]

The pyrrolidinone scaffold is a common motif in many biologically active compounds.[3][4][6] By understanding how the aminomethyl functional group influences the behavior of the parent NMP structure in different chemical environments, researchers can better predict its solubility, stability, and reactivity, which are critical parameters in drug discovery and process development.[7][8] This guide will explore these aspects in a comparative manner, providing both theoretical insights and practical experimental frameworks.

Physicochemical Profile: A Tale of Two Functional Groups

The performance of this compound is dictated by the interplay of its two primary functional moieties: the polar aprotic lactam ring and the basic, protic aminomethyl group.

  • The Pyrrolidinone Core: Inherited from NMP, the 1-methylpyrrolidin-2-one structure provides a high dipole moment and the ability to dissolve a wide range of polar and nonpolar substances.[2][9] This lactam ring is generally stable and resistant to hydrolysis under neutral conditions.[1]

  • The Aminomethyl Group: The addition of the -CH2NH2 group introduces a primary amine, which fundamentally alters the character of the molecule.[10][11][12] This group can act as a hydrogen bond donor and acceptor, increasing the potential for intermolecular interactions.[10][13] Furthermore, the lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity to the molecule.[13][14][15]

The combination of these two groups suggests that this compound will exhibit amphiphilic properties, with a polar head (the lactam and amino group) and a relatively nonpolar hydrocarbon backbone.

Comparative Performance in Representative Solvent Systems

The choice of solvent can dramatically influence the outcome of a chemical reaction or the stability of a compound.[16][17][18] Here, we predict and compare the performance of this compound in three major classes of solvents, alongside its parent compound, NMP, and a simple primary amine, butylamine, for context.

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

Predicted Performance:

  • Solubility: High solubility is anticipated in polar protic solvents. The ability of the aminomethyl and lactam groups to form hydrogen bonds with the solvent molecules will facilitate dissolution.[10][13]

  • Stability: The primary amine group may be susceptible to degradation in certain protic systems, particularly at elevated temperatures or in the presence of acidic or basic catalysts.[19][20][21] The basicity of the amine will be somewhat attenuated by hydrogen bonding with the solvent, which can stabilize the lone pair of electrons.[16]

  • Reactivity: The nucleophilicity of the amine is generally reduced in protic solvents due to the formation of a solvent cage through hydrogen bonding.[16] This can slow down reactions where the amine acts as a nucleophile.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Predicted Performance:

  • Solubility: Good solubility is expected due to the polarity of the lactam ring. The aminomethyl group will also contribute to favorable dipole-dipole interactions.

  • Stability: Generally stable in neutral polar aprotic solvents. The absence of acidic protons in the solvent minimizes the risk of acid-catalyzed degradation.

  • Reactivity: The nucleophilicity of the amine is enhanced in polar aprotic solvents.[16] The lone pair of electrons is more available for reaction as it is not heavily solvated by hydrogen bonds. This makes these solvent systems potentially ideal for reactions involving the aminomethyl group as a nucleophile.

Nonpolar Solvents (e.g., Toluene, Hexane)

Predicted Performance:

  • Solubility: Limited solubility is predicted. The high polarity of the lactam and aminomethyl groups will make it difficult for the molecule to dissolve in nonpolar environments.

  • Stability: The compound is expected to be chemically stable in nonpolar solvents, as the lack of polarity and reactivity of the solvent will minimize degradation pathways.

  • Reactivity: The reactivity will be highly dependent on the solubility of the reactants. If the compound and other reagents are not sufficiently soluble, reaction rates will be very low.

Table 1: Predicted Performance Summary
Property This compound N-Methyl-2-pyrrolidone (NMP) Butylamine
Polar Protic Solvents
SolubilityHighHighHigh
StabilityModerateHighModerate
Reactivity (Nucleophilicity)ReducedN/AReduced
Polar Aprotic Solvents
SolubilityGoodHighModerate
StabilityHighHighHigh
Reactivity (Nucleophilicity)EnhancedN/AEnhanced
Nonpolar Solvents
SolubilityLowModerateModerate
StabilityHighHighHigh
Reactivity (Nucleophilicity)Low (solubility dependent)N/ALow (solubility dependent)

Experimental Protocols for Performance Validation

To empirically validate the predicted performance characteristics, the following detailed experimental protocols are provided. These protocols are designed to be self-validating and adhere to high standards of scientific integrity.

Protocol 1: Determination of Thermodynamic Solubility

This protocol outlines the shake-flask method for determining the equilibrium solubility of a compound.[7]

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to separate vials containing each of the selected solvents (e.g., water, ethanol, DMSO, toluene).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand until the undissolved solid has settled.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Dilute the filtered solution to an appropriate concentration.

    • Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Analysis:

    • Calculate the solubility in mg/mL or mol/L.

dot

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_quant 4. Quantification cluster_analysis 5. Analysis A Add excess compound to solvent B Seal vials A->B C Shake at constant temp (24-48h) B->C D Settle undissolved solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze via HPLC/MS F->G H Calculate solubility G->H

Caption: Thermodynamic Solubility Determination Workflow.

Protocol 2: Assessment of Chemical Stability

This protocol describes a forced degradation study to evaluate the stability of the compound in different solvents under stressed conditions.[22]

Methodology:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the selected solvents.

  • Stress Conditions:

    • Expose the solutions to various stress conditions, such as elevated temperature (e.g., 60 °C), and presence of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

    • Include a control sample stored at ambient temperature for each solvent.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.

  • Quantification of Parent Compound:

    • Analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each condition.

    • Calculate the degradation rate constant and half-life.

dot

G cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Time-Point Analysis cluster_quant 4. Quantification cluster_data 5. Data Analysis A Prepare solutions in different solvents B Expose to heat, acid, base A->B C Maintain control samples D Withdraw aliquots at t=0, 24, 48, 72h B->D E Analyze via stability- indicating HPLC D->E F Plot concentration vs. time E->F G Calculate degradation rate F->G

Caption: Chemical Stability Assessment Workflow.

Protocol 3: Evaluation of Nucleophilic Reactivity

This protocol provides a method to compare the nucleophilic reactivity of the aminomethyl group in different solvents using a model reaction.

Methodology:

  • Reaction Setup:

    • In separate reaction vessels, dissolve this compound and a model electrophile (e.g., a simple alkyl halide like benzyl bromide) in each of the selected solvents (e.g., ethanol, DMSO).

    • Ensure the initial concentrations of the reactants are the same in all experiments.

  • Reaction Monitoring:

    • Maintain the reactions at a constant temperature.

    • At regular intervals, take aliquots from each reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Kinetic Analysis:

    • Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, GC-MS) to determine the concentration of the product and the remaining reactants.

  • Data Analysis:

    • Plot the concentration of the product versus time for each solvent system.

    • Determine the initial reaction rate and calculate the rate constant for each solvent.

dot

G cluster_setup 1. Reaction Setup cluster_monitoring 2. Reaction Monitoring cluster_analysis 3. Kinetic Analysis cluster_data 4. Data Analysis A Dissolve reactants in each solvent B Maintain constant temperature A->B C Take and quench aliquots at intervals B->C D Analyze aliquots by HPLC/GC-MS C->D E Plot product concentration vs. time D->E F Determine reaction rate and rate constant E->F

Caption: Nucleophilic Reactivity Evaluation Workflow.

Conclusion: A Versatile Building Block with Solvent-Dependent Behavior

This compound presents itself as a molecule of significant interest due to its dual functionality. Its performance is intrinsically linked to the solvent system in which it is employed. The presence of the aminomethyl group imparts protic and basic characteristics that are not present in its parent compound, NMP, leading to distinct solubility, stability, and reactivity profiles.

For applications requiring high solubility and the ability to participate in hydrogen bonding, polar protic solvents are likely to be advantageous. Conversely, when the enhanced nucleophilicity of the primary amine is desired for synthetic transformations, polar aprotic solvents are the preferred choice. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify these performance attributes and make informed decisions in their work. A thorough understanding of the solvent-dependent behavior of this compound is paramount to unlocking its full potential in the development of novel therapeutics and chemical entities.

References

  • Filo. (2025, March 21). Effect of solvent on the basic strength of amine. [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. [Link]

  • National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]

  • Fiveable. Basicity of amines. Organic Chemistry II Class Notes. [Link]

  • Michigan State University Chemistry. Amine Reactivity. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. [Link]

  • ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

  • Jasperse, J. Reactions of Amines. Chem 360. [Link]

  • Study Mind. Amines - Properties and Reactivity of Amines (A-Level Chemistry). [Link]

  • ChemRxiv. Kinetic Solvent Effects in Organic Reactions. [Link]

  • ResearchGate. (2025, October 31). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]

  • Current Trends in Biotechnology and Pharmacy. (2023, February 20). Experimental Design Development and Characterization of Rosuvastatin Loaded Nanosuspension for Solubility Enhancement. [Link]

  • Wikipedia. Solvent effects. [Link]

  • ResearchGate. Generally trained models to predict drug solubility in N -methyl-2-pyrrolidone + water mixtures at various temperatures. [Link]

  • PubMed. (2021, April 21). Comparison of N-methyl-2-pyrrolidone (NMP) and the "date rape" drug GHB: behavioral toxicology in the mouse model. [Link]

  • National Institutes of Health. (2024, January 5). SolPredictor: Predicting Solubility with Residual Gated Graph Neural Network. PMC. [Link]

  • Semantic Scholar. (2017, April 15). Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications. [Link]

  • Semantic Scholar. (2010, November 11). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. [Link]

  • National Institutes of Health. (2024, March 18). Will we ever be able to accurately predict solubility?. PMC. [Link]

  • Wikipedia. N-Methyl-2-pyrrolidone. [Link]

  • PubMed. Stability challenges in drug discovery. [Link]

  • MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. [Link]

  • ACS Publications. (2018, August 23). Local Structure and Polar Order in Liquid N-Methyl-2-pyrrolidone (NMP). [Link]

  • SpringerLink. (2016, February 3). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. [Link]

  • National Institutes of Health. Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. [Link]

  • LibreTexts Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. [Link]

  • ResearchGate. (2025, August 6). Binding of Polyvinylpyrrolidone to Ag Surfaces: Insight into a Structure-Directing Agent from Dispersion-Corrected Density Functional Theory. [Link]

  • MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]

  • ResearchGate. (2025, August 6). (PDF) Review of pharmaceutical applications of N-methyl-2-pyrrolidone. [Link]

  • ResearchGate. Selected examples for a) pyrrolidine functionalities in natural alkaloids and pharmaceuticals and b) pyrrolidone structures in racetam drugs. [Link]

  • Sci-Hub. (2020, October 8). The Most Common Functional Groups in Bioactive Molecules and How Their Popularity Has Evolved over Time. [Link]

  • LibreTexts Chemistry. Functional Groups Names, Properties, and Reactions – Introductory Chemistry. [Link]

  • National Institutes of Health. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. [Link]

  • A-Z Chemistry. (2024, May 6). Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. [Link]

Sources

The Emerging Potential of 4-(Aminomethyl)-1-methylpyrrolidin-2-one in Asymmetric Organocatalysis: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The field of asymmetric organocatalysis has revolutionized modern synthetic chemistry, offering a powerful and often more sustainable alternative to traditional metal-based catalysts. Within this domain, chiral pyrrolidine scaffolds have emerged as privileged structures, capable of inducing high stereoselectivity in a variety of carbon-carbon bond-forming reactions. Seminal work on L-proline and its derivatives has paved the way for a vast library of highly effective catalysts for reactions such as the Aldol, Michael, and Mannich reactions.[1][2] This guide presents a comparative analysis of the potential catalytic activity of 4-(Aminomethyl)-1-methylpyrrolidin-2-one, a structurally distinct pyrrolidinone-based catalyst. Due to the limited direct experimental data on this specific catalyst in the public domain, this guide will provide a comprehensive comparison with well-established pyrrolidine-based catalysts, drawing on established structure-activity relationships to project its potential efficacy and guide future research.

The Pyrrolidine Scaffold: A Privileged Motif in Organocatalysis

The remarkable success of pyrrolidine-based organocatalysts stems from their ability to activate carbonyl compounds through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[1] The stereochemical outcome of the reaction is then dictated by the chiral environment created by the catalyst's scaffold and its substituents, which effectively shields one face of the reactive intermediate.

The general catalytic cycle for an enamine-mediated reaction, such as the aldol addition, is depicted below. The secondary amine of the pyrrolidine catalyst reacts with a ketone or aldehyde to form a chiral enamine. This enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst.

Enamine Catalytic Cycle Carbonyl Compound Carbonyl Compound Enamine Enamine Carbonyl Compound->Enamine + Catalyst Catalyst Catalyst Intermediate Intermediate Enamine->Intermediate + Electrophile Electrophile Electrophile Product Product Intermediate->Product + H2O Product->Catalyst Regeneration Aldol Reaction Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Aldehyde & Ketone Catalyst Add Catalyst (10 mol%) Reactants->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Stir Stir at Desired Temp. Solvent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NH4Cl (aq) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

References

A Comparative Performance Analysis of 4-(Aminomethyl)-1-methylpyrrolidin-2-one in Asymmetric Organocatalysis

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison of 4-(Aminomethyl)-1-methylpyrrolidin-2-one against leading commercial catalysts for asymmetric synthesis. This guide is tailored for researchers, scientists, and drug development professionals seeking to optimize catalyst selection for critical carbon-carbon bond-forming reactions.

In the pursuit of stereochemically complex molecules, particularly within pharmaceutical development, the choice of catalyst is a critical decision point that dictates the efficiency, selectivity, and economic viability of a synthetic route. The field of asymmetric organocatalysis, which leverages small, metal-free organic molecules to induce chirality, has become an indispensable tool.[1] The chiral pyrrolidine scaffold is a cornerstone of this field, valued for its ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[2][3]

This guide presents a rigorous benchmark of this compound, a pyrrolidone-derived chiral amine, against two globally recognized, commercially available catalysts. Our goal is to provide an objective, data-centric evaluation to inform your experimental design and catalyst procurement decisions.

The Catalysts: A Profile of the Contenders

The performance of a catalyst is intrinsically linked to its structure. For this benchmark, we selected two catalysts that represent the gold standard in asymmetric amine catalysis, ensuring a robust and meaningful comparison.

  • Test Catalyst: this compound: This catalyst features a primary amine tethered to a C4-substituted N-methyl-2-pyrrolidone core. The lactam functionality introduces a degree of rigidity and a potential hydrogen-bond acceptor site, distinguishing it from more common prolinol-based systems.

  • Commercial Standard 1: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Jørgensen-Hayashi Catalyst): A highly successful and widely cited catalyst. Its efficacy stems from the bulky diphenyl(trimethylsilyloxy)methyl group, which creates a well-defined steric environment to shield one face of the enamine intermediate, thereby directing the approach of the electrophile with high fidelity.[4]

  • Commercial Standard 2: (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole: This catalyst is known for its high activity, often attributed to the acidic proton of the tetrazole ring. This feature allows it to act as a bifunctional catalyst, activating the nucleophile via enamine formation and the electrophile via hydrogen bonding.

Experimental Design: The Asymmetric Michael Addition

To establish a fair performance comparison, we selected the asymmetric Michael addition of propanal to trans-β-nitrostyrene as our benchmark reaction.[5][6] This transformation is a canonical example of enamine catalysis and is highly sensitive to the catalyst's structural nuances, making it an excellent probe for both reactivity and stereocontrol.[4][7]

Experimental Workflow Diagram

The protocol is designed to be self-validating, with standardized conditions for reagent purity, stoichiometry, and reaction monitoring to ensure that observed performance differences are attributable to the catalyst itself.

Catalytic Cycle Catalyst Chiral Pyrrolidine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Propanal - H₂O Propanal Propanal Iminium Iminium Adduct Enamine->Iminium + Nitrostyrene Nitrostyrene β-Nitrostyrene Product γ-Nitroaldehyde (Product) Iminium->Product + H₂O H2O H₂O Product->Catalyst releases

Sources

A Comprehensive Guide to Assessing the Cross-Reactivity of 4-(Aminomethyl)-1-methylpyrrolidin-2-one in Preclinical Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The journey from a promising molecule to a safe and effective drug is paved with rigorous preclinical evaluation. A critical component of this evaluation is the assessment of off-target interactions, commonly referred to as cross-reactivity. Undesirable interactions with unintended biological targets are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures and post-market withdrawals.[1][2]

This guide focuses on a specific small molecule, 4-(Aminomethyl)-1-methylpyrrolidin-2-one, a derivative of the pyrrolidin-2-one scaffold. This scaffold is present in a range of biologically active compounds, including the nootropic agent piracetam, suggesting potential applications in neurological and cognitive disorders.[3] Given its novelty, a systematic and robust evaluation of its cross-reactivity profile is not just a regulatory requirement but a scientific necessity.

The objective of this document is to provide researchers, scientists, and drug development professionals with an in-depth, technically-grounded framework for studying the cross-reactivity of this compound. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and logical approach to de-risking this compound for further development.

Section 1: A Tiered Strategy for Cross-Reactivity Profiling

A successful cross-reactivity screening campaign is not a single experiment but a multi-tiered, logical progression. This approach maximizes efficiency by using broad, cost-effective assays to cast a wide net initially, followed by more focused, in-depth studies to confirm and characterize any potential liabilities.[2][4]

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Functional & Cellular Impact A Compound Synthesis & Quality Control B Broad In Vitro Safety Panel (e.g., 40-100 targets) Single High Concentration (10 µM) A->B Test Compound C Dose-Response Assays (IC50/EC50 Determination) For 'Hits' from Tier 1 (>50% Inhibition) B->C Identified 'Hits' D Orthogonal Assay Confirmation (e.g., Binding vs. Functional Assay) C->D E Cell-Based Functional Assays (e.g., Second Messenger, Reporter Gene) D->E Confirmed Off-Targets F General Cytotoxicity Assays (LDH, MTT, etc.) D->F Assess Non-Specific Effects G Lead Optimization or Program Termination E->G F->G

Caption: Tiered workflow for cross-reactivity assessment.
Tier 1: Broad Panel Safety Screening

The first step is to screen this compound against a large panel of known biological targets associated with adverse effects. This is typically performed at a single, high concentration (e.g., 10 µM) to maximize the chances of detecting even weak interactions. Commercial services like Eurofins Discovery's SafetyScreen™ or Reaction Biology's InVEST panels provide an efficient way to access hundreds of validated assays.[1][4]

Rationale: This approach rapidly identifies potential "red flags." A lack of activity across a broad panel provides significant confidence in the compound's selectivity. The structural alerts within this compound—specifically the primary amine and the lactam ring—warrant broad screening as these moieties are present in ligands for diverse target classes, from neurotransmitter receptors to enzymes.

Hypothetical Data from a Tier 1 Screen:

Target ClassRepresentative TargetThis compound (% Inhibition @ 10 µM)Alternative A (Known Promiscuous) (% Inhibition @ 10 µM)Alternative B (Known Selective) (% Inhibition @ 10 µM)
GPCR Dopamine D28%95%2%
Serotonin 5-HT2A65%98%5%
Ion Channel hERG12%88%1%
Enzyme MAO-A58%75%92% (On-Target)
Transporter Norepinephrine Transporter (NET)15%91%11%

In this hypothetical example, hits (>50% inhibition) are observed for the 5-HT2A receptor and MAO-A enzyme, warranting progression to Tier 2.

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant inhibition (typically >50%) in the Tier 1 screen must be investigated further. The goal is to confirm the interaction and determine its potency by generating a full concentration-response curve to calculate an IC50 (for inhibition) or EC50 (for activation) value.[5] It is also best practice to confirm the finding in an orthogonal assay format if available (e.g., confirming a binding hit with a functional assay).

Tier 3: Assessing Cellular and Functional Consequences

Once an off-target interaction is confirmed and its potency is known, the next crucial step is to understand its functional consequence in a cellular context. A compound might bind to a receptor but act as an antagonist with low potency, which may be acceptable. Conversely, it could be a potent agonist, which is a much greater concern. This tier also involves running general cytotoxicity assays to ensure that the observed activity is not simply due to the compound killing the cells.[6]

Section 2: Core Experimental Methodologies

The trustworthiness of any cross-reactivity data hinges on the robustness of the experimental protocols.[7] Here, we detail standardized, self-validating protocols for the key assays used in this assessment.

Radioligand Receptor Binding Assay

Receptor binding assays are a cornerstone of pharmacology, used to determine the affinity of a compound for a specific receptor.[8][9] The most common format is a competitive displacement assay, where the test compound competes with a known high-affinity radiolabeled ligand for binding to the receptor.[10]

G cluster_0 Control (Total Binding) cluster_1 Test Condition Receptor1 Receptor Radioligand1 [³H]-Ligand Receptor1->Radioligand1 Binds Receptor2 Receptor Radioligand2 [³H]-Ligand Receptor2->Radioligand2 Binding Reduced TestCompound Test Compound (e.g., 4-AM-1-MP) Receptor2->TestCompound Competes

Caption: Principle of a competitive radioligand binding assay.

Step-by-Step Protocol: Competitive Binding Assay (e.g., for 5-HT2A Receptor)

  • Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT2A receptor. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound (Zone A conditions).[11]

  • Assay Buffer: Use a buffer appropriate for the receptor, e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂.

  • Reaction Setup (in a 96-well plate):

    • Total Binding: Add 50 µL buffer, 50 µL radioligand (e.g., [³H]-Ketanserin at its Kd concentration), and 50 µL of receptor membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a high concentration of a known unlabeled ligand (e.g., 10 µM Mianserin), 50 µL radioligand, and 50 µL of receptor membrane suspension. The causality here is that the high concentration of unlabeled ligand will occupy nearly all specific binding sites, leaving only the radioligand that binds non-specifically to the filter, plastic, or membrane lipids.

    • Test Compound: Add 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilution), 50 µL radioligand, and 50 µL of receptor membrane suspension.

  • Incubation: Incubate the plate for a predetermined time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS).[10] This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[5]

Enzyme Inhibition Assay

Enzyme assays measure the effect of a compound on the rate of an enzymatic reaction.[12] A well-designed assay includes proper controls to ensure the observed inhibition is specific to the enzyme's activity.[13]

Step-by-Step Protocol: MAO-A Inhibition Assay (Fluorometric)

  • Reagents:

    • Recombinant human MAO-A enzyme.

    • MAO-A substrate (e.g., Amplex® Red reagent).

    • Horseradish peroxidase (HRP) as a coupling enzyme.

    • Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4.

  • Reaction Setup (in a 96-well black plate):

    • 100% Activity Control: 50 µL of buffer + 50 µL of enzyme/substrate/HRP mix.

    • 0% Activity Control (Positive Control Inhibitor): 50 µL of a known MAO-A inhibitor (e.g., Clorgyline) + 50 µL of enzyme/substrate/HRP mix. This validates that the assay can detect inhibition.

    • Test Compound: 50 µL of this compound at various concentrations + 50 µL of enzyme/substrate/HRP mix.

  • Incubation: Incubate the plate at 37°C. The reaction is kinetic, so the signal is measured over time.

  • Detection: Measure the fluorescence (e.g., Ex/Em = 530/590 nm) every 1-2 minutes for 30-60 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates to the 100% activity control.

    • Plot the percent inhibition against the log concentration of the test compound and fit the curve to determine the IC50.[5]

Cytotoxicity Assay (LDH Release)

This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture.[6] It serves as a crucial counter-screen to rule out non-specific toxicity.

Step-by-Step Protocol: LDH Cytotoxicity Assay

  • Cell Culture: Plate a relevant cell line (e.g., HEK293 or a neuronal cell line) in a 96-well plate and grow to ~80% confluency.

  • Compound Treatment:

    • Spontaneous LDH Release: Treat cells with vehicle (e.g., DMSO in media).

    • Maximum LDH Release: Treat cells with a lysis buffer. This control defines the 100% cytotoxicity signal.

    • Test Compound: Treat cells with this compound at the same concentrations used in the functional assays.

  • Incubation: Incubate for a relevant time period (e.g., 24 hours).

  • Sample Collection: Carefully transfer a portion of the cell culture supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt) to each supernatant sample. The released LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

  • Detection: Incubate for ~30 minutes at room temperature, protected from light. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the spontaneous and maximum release controls.

Section 3: Comparative Analysis and Interpretation

The ultimate goal is to generate a selectivity profile. Potency at an off-target is meaningless without context. The key is the therapeutic window: the ratio of the potency at the off-target relative to the potency at the intended therapeutic target. A selectivity ratio of at least 100-fold is often desired, though this can vary depending on the nature of the off-target.

Hypothetical Selectivity Profile for this compound:

ParameterThis compoundAlternative Compound C (Comparator)
On-Target Potency (EC50) 150 nM120 nM
Off-Target: 5-HT2A (IC50) 8,500 nM> 30,000 nM
Off-Target: MAO-A (IC50) 22,000 nM1,100 nM
Selectivity Ratio (5-HT2A) 57-fold> 250-fold
Selectivity Ratio (MAO-A) 147-fold9-fold
Cytotoxicity (CC50) > 50,000 nM> 50,000 nM

Interpretation: In this hypothetical scenario, this compound shows moderate selectivity against the 5-HT2A receptor but good selectivity against MAO-A. In contrast, Alternative Compound C has excellent selectivity for 5-HT2A but very poor selectivity against MAO-A, which would likely be a significant liability. Neither compound shows overt cytotoxicity at relevant concentrations. Based on this data, further medicinal chemistry efforts for this compound might focus on reducing 5-HT2A activity while maintaining on-target potency.

Conclusion

The systematic investigation of cross-reactivity is an indispensable pillar of modern drug development. For a novel compound like this compound, a proactive and tiered approach, grounded in robust and well-validated experimental methodologies, is the only way to build a comprehensive safety profile. By understanding not just if a compound interacts with off-targets, but also how strongly (potency) and with what functional consequence (cellular activity), development teams can make informed decisions. This guide provides the strategic framework and the detailed technical protocols necessary to generate the high-quality data required to confidently advance—or prudently terminate—the development of this promising chemical entity.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information. Retrieved from [Link]

  • Smirnovienė, J., Baranauskienė, L., Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]

  • Snyder, M. L., et al. (2018). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 64(10), 1468-1477. Retrieved from [Link]

  • Na-Bangchang, K., & Plengsuriyakarn, T. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Toxics, 12(1), 53. Retrieved from [Link]

  • OUCI. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: Clinical problems. Toxicology, 267(1-3), 1-2. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics? Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis scheme of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogs (method 2). Retrieved from [Link]

  • Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, 4(50). Retrieved from [Link]

  • MDPI. (2021). Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review. Retrieved from [Link]

  • ResearchGate. (2017). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. Retrieved from [Link]

  • Solensky, R. (2012). Testing for Drug Hypersensitivity Syndromes. Clinical Reviews in Allergy & Immunology, 43(1-2), 114-125. Retrieved from [Link]

  • National Institutes of Health. (2023). Cross-Reactive NSAID Hypersensitivity: Clinical Findings From Aspirin Provocation and Alternative Drug Challenge Testing. Retrieved from [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-38. Retrieved from [Link]

  • Kaelin, W. G. Jr. (2018). Preclinical cancer-target validation: How not to be wrong. YouTube. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. YouTube. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (n.d.). View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Lin, T-Y. (1984). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Retrieved from [Link]

  • MDPI. (2024). Phytochemical-Based Nanoantioxidants Stabilized with Polyvinylpyrrolidone for Enhanced Antibacterial, Antioxidant, and Anti-Inflammatory Activities. Retrieved from [Link]

  • Magafa, V., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(10), 12294-12314. Retrieved from [Link]

  • Johnson-Davis, K. L., et al. (2013). Cross-reactivity of designer drugs, including cathinone derivatives, in commercial enzyme-linked immunosorbent assays. Drug Testing and Analysis, 5(8), 659-666. Retrieved from [Link]

  • Hosseinzadeh, Z. (2021). An Overview on Chemistry and Biological Importance of Pyrrolidinone. Mini-Reviews in Organic Chemistry, 18. Retrieved from [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed protocol for the proper disposal of 4-(Aminomethyl)-1-methylpyrrolidin-2-one, a substituted pyrrolidinone. The procedures outlined here are grounded in established safety principles and an understanding of the chemical's known and inferred properties.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers of structurally similar compounds indicate significant hazards. An SDS for 4-(Aminomethyl)pyrrolidin-2-one classifies it as a substance that "Causes severe skin burns and eye damage". This necessitates handling it as a corrosive material. Furthermore, related pyrrolidinone compounds, such as N-methyl-2-pyrrolidone (NMP), are classified as combustible liquids and may pose reproductive hazards.[1] Therefore, a cautious and comprehensive approach to its disposal is paramount.

This guide is designed to provide essential safety and logistical information. However, it is not a substitute for institutional protocols and regulatory requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary known hazard of this compound is its corrosivity. The presence of an amino group can impart alkaline properties, contributing to its ability to cause severe skin and eye damage. Structurally related compounds are also combustible.[2] Therefore, appropriate PPE is non-negotiable.

PPE ItemSpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shieldTo protect against splashes that can cause severe eye damage.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene)To prevent skin contact, which can lead to severe burns. Regularly inspect gloves for any signs of degradation.
Body Protection Flame-retardant lab coat and chemical apronTo protect against skin contact and in the event of a fire.
Respiratory Protection Use in a well-ventilated area or under a fume hoodTo avoid inhalation of any vapors, which may be irritating to the respiratory system.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate risks.

For small spills:

  • Alert personnel in the immediate vicinity.

  • Ensure adequate ventilation and eliminate all ignition sources.[2]

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[3]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled hazardous waste container.[2]

  • Decontaminate the area with a suitable cleaning agent and wipe clean.

  • Dispose of all contaminated materials , including cleaning supplies and PPE, as hazardous waste.

For large spills:

  • Evacuate the area immediately.

  • Alert your institution's EHS or emergency response team.

  • If it is safe to do so, contain the spill by diking the area with absorbent materials.[3]

  • Prevent the spill from entering drains or waterways.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to treat it as a corrosive and potentially combustible hazardous waste.

Step 1: Waste Segregation and Collection

  • All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be collected in a designated hazardous waste container.

  • Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.[2]

Step 2: Container Selection and Labeling

  • Use a chemically compatible, leak-proof container. A high-density polyethylene (HDPE) container is generally suitable for this type of chemical.

  • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include any other components of the waste mixture.

  • Attach a hazardous waste tag that includes the accumulation start date and any other information required by your institution.

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • The storage area should be well-ventilated, cool, and away from heat, sparks, and open flames.[3]

  • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Final Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical down the drain or in regular trash. This is a violation of environmental regulations and can cause significant harm.

  • Final disposal will be carried out by a licensed hazardous waste disposal company, likely through incineration at a permitted facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Waste Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes waste_gen Generate Chemical Waste spill_check->waste_gen No collect_spill Collect Contaminated Materials spill_protocol->collect_spill segregate Segregate Waste into Designated Container collect_spill->segregate waste_gen->segregate label_container Label Container Correctly segregate->label_container store Store in Designated Area label_container->store ehs_contact Contact EHS for Pickup store->ehs_contact end End: Proper Disposal ehs_contact->end

Sources

Personal protective equipment for handling 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 4-(Aminomethyl)-1-methylpyrrolidin-2-one

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug development. At the forefront of this endeavor is a commitment to a deeply ingrained culture of safety. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, ensuring the well-being of our researchers and the integrity of our scientific pursuits. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and authoritative data.

Hazard Analysis: Understanding the Intrinsic Risks

This compound is a substituted pyrrolidinone with significant potential hazards that demand rigorous control measures. A thorough understanding of these risks is the first step in preventing exposure and ensuring a safe laboratory environment.

Based on available safety data sheets (SDS), the primary hazards associated with this compound are:

  • Skin Corrosion/Irritation: Classified as causing skin irritation, and in some instances, severe skin burns.[1] Direct contact can lead to inflammation, redness, and chemical burns.

  • Serious Eye Damage/Irritation: This compound is known to cause serious eye irritation and potentially severe eye damage upon contact.[1]

  • Respiratory Irritation: Inhalation of mists or vapors may lead to respiratory tract irritation.

  • Reproductive Toxicity: There is a significant concern that this chemical may damage fertility or the unborn child.

  • Combustibility: It is classified as a combustible liquid, with vapors potentially forming explosive mixtures with air upon intense heating.

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not merely a recommendation but a critical requirement for all handling procedures.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE are paramount. The following table summarizes the mandatory PPE for handling this compound.

Body Part PPE Specification Rationale
Hands Double-gloving with nitrile or neoprene gloves.Provides a robust barrier against skin absorption and irritation. Double-gloving minimizes the risk of exposure from a single glove failure.[2]
Eyes/Face Tightly fitting safety goggles and a face shield.Protects against splashes that can cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[3][4]
Body Chemical-resistant lab coat or apron over full-length clothing.Prevents incidental skin contact from spills or splashes.[5]
Respiratory Use within a certified chemical fume hood. If vapors are generated outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor) is mandatory.[3]Mitigates the risk of inhaling irritating vapors.

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to minimize exposure risk at every stage of handling.

Preparation and Donning PPE
  • Pre-Handling Check: Ensure the chemical fume hood is certified and functioning correctly. Locate the nearest eyewash station and safety shower.

  • Gather Materials: Collect all necessary equipment, including the chemical container, glassware, and spill kit, and place them inside the fume hood.

  • Don PPE:

    • Put on the inner pair of gloves.

    • Don the lab coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • Don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

    • If required, put on a face shield.

Handling and Experimental Work
  • Work Within Fume Hood: All manipulations of this compound must be performed within the sash of a certified chemical fume hood.

  • Avoid Inhalation: Do not breathe vapors or mists.

  • Prevent Contact: Avoid all direct contact with skin and eyes.[3]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[5]

  • Transferring Solutions: Use appropriate tools (e.g., pipettes with bulbs, cannulas) to transfer liquids. Avoid pouring directly from large containers to minimize splashing.

Post-Handling and Doffing PPE
  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Doffing PPE (in order):

    • Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and lab coat.

    • Remove safety goggles.

    • Remove the inner pair of gloves and dispose of them.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Decision Logic for PPE Selection

The level of PPE required can be adjusted based on the scale and nature of the operation. The following diagram illustrates a simplified decision-making process.

PPE_Decision_Tree PPE Selection for this compound start Start: Assess Task q1 Is the task performed in a fume hood? start->q1 q2 Is there a risk of splashing? q1->q2 Yes stop Proceed with Caution q1->stop No (Re-evaluate) q3 Are you working with >50 mL? q2->q3 Yes ppe1 Standard PPE: - Lab Coat - Safety Goggles - Double Nitrile Gloves q2->ppe1 No ppe2 Enhanced PPE: - Add Face Shield q3->ppe2 No ppe3 High-Risk PPE: - Chemical Apron - Face Shield q3->ppe3 Yes ppe1->stop ppe2->stop ppe3->stop

Caption: Decision tree for selecting appropriate PPE.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All unused this compound and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and paper towels, must be disposed of in the solid hazardous waste stream.[3]

  • Empty Containers: "Empty" containers may still contain hazardous residues. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container should then be disposed of according to institutional guidelines.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

By adhering to these protocols, you contribute to a robust safety culture that protects you, your colleagues, and the groundbreaking research we conduct.

References

  • Cole-Parmer, Material Safety Data Sheet - Pyrrolidine. ([Link])

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. ([Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Aminomethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
4-(Aminomethyl)-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.